molecular formula C9H9ClO3 B1365044 2-(4-Chlorophenyl)-2-hydroxypropionic acid CAS No. 4445-13-0

2-(4-Chlorophenyl)-2-hydroxypropionic acid

Cat. No.: B1365044
CAS No.: 4445-13-0
M. Wt: 200.62 g/mol
InChI Key: CUDDZZCNPJYPBF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-hydroxypropionic acid is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Chlorophenyl)-2-hydroxypropionic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Chlorophenyl)-2-hydroxypropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-2-hydroxypropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDDZZCNPJYPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434137
Record name 2-(4-chlorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4445-13-0
Record name 2-(4-chlorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)-2-hydroxypropanoic acid
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Foundational & Exploratory

Technical Deep Dive: 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS 4445-13-0). This document is structured to serve researchers and process chemists, focusing on synthesis, chiral applications, and analytical profiling.

CAS: 4445-13-0 | Synonyms: 4-Chloro-α-methylmandelic acid; p-Chloroatrolactic acid

Executive Summary

2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS 4445-13-0) is a specialized α-hydroxy acid (AHA) featuring a quaternary carbon center. Unlike simple mandelic acid derivatives, the presence of the α-methyl group imparts significant steric bulk and conformational rigidity, making this molecule a critical chiral building block and a high-value resolving agent in "Dutch Resolution" protocols.

While often conflated in literature with metabolites of fibrate drugs (e.g., Fenofibrate derivatives), this molecule is distinct in its C-C bond connectivity (vs. ether linkages in fibrates) and serves primarily as a scaffold for synthesizing hindered esters and resolving racemic amines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 2-(4-Chlorophenyl)-2-hydroxypropanoic acid
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Physical State White to off-white crystalline solid
Melting Point 118–122 °C (Enantiopure forms often higher)
pKa ~3.5 (Predicted; stronger acid than propionic acid due to α-OH/Cl-phenyl)
Solubility Soluble in MeOH, EtOH, EtOAc; Sparingly soluble in water
Chirality Contains one stereocenter (C2); exists as (R)- and (S)- enantiomers

Synthetic Pathways & Causality

The synthesis of CAS 4445-13-0 requires constructing a quaternary center. The choice of pathway depends on the required scale and enantiopurity.

Pathway A: Cyanohydrin Synthesis (Industrial Standard)

Rationale: This method utilizes widely available 4-chloroacetophenone. The reaction proceeds via a nucleophilic attack on the ketone, followed by hydrolysis. This route is preferred for bulk production due to atom economy.

  • Step 1: Cyanosilylation/Hydrocyanation

    • Reagents: 4-Chloroacetophenone, TMSCN (Trimethylsilyl cyanide), ZnI₂ (Catalyst).

    • Mechanism:[1] The Lewis acid (ZnI₂) activates the carbonyl, facilitating the attack of the cyanide equivalent.

  • Step 2: Acid Hydrolysis

    • Reagents: Conc. HCl or H₂SO₄, Reflux.

    • Mechanism:[1] The nitrile (-CN) is hydrolyzed first to the amide and then to the carboxylic acid. The silyl ether is cleaved concomitantly.

Pathway B: Grignard Addition (Lab Scale/Isotopic Labeling)

Rationale: Useful for introducing isotopic labels (e.g., ¹³C at the carboxylate) or when avoiding cyanide handling is critical.

  • Reagents: 4-Chlorophenylmagnesium bromide + Ethyl pyruvate.

  • Mechanism:[1] Nucleophilic addition of the Grignard reagent to the keto-ester, followed by saponification.

Pathway Visualization

The following diagram illustrates the primary synthetic logic and the distinction from fibrate metabolites.

SynthesisPath cluster_0 Core Synthesis Start 4-Chloroacetophenone Step1 Cyanohydrin Intermediate (TMS-Protected) Start->Step1 + TMSCN / ZnI2 (Nucleophilic Addition) Product 2-(4-Chlorophenyl)- 2-hydroxypropionic acid (CAS 4445-13-0) Step1->Product + HCl / H2O (Hydrolysis) FenoMet Reduced Fenofibric Acid (Metabolite) Product->FenoMet NOT EQUIVALENT (Structural Analog Only) Fenofibrate Fenofibrate (Drug) Fenofibrate->FenoMet Metabolism

Caption: Synthesis of CAS 4445-13-0 via cyanohydrin route vs. distinction from Fenofibrate metabolites.

Experimental Protocol: Synthesis via Cyanohydrin

Note: This protocol involves hazardous reagents (TMSCN). All work must be performed in a fume hood.

Reagents:

  • 4-Chloroacetophenone (15.4 g, 100 mmol)

  • Trimethylsilyl cyanide (TMSCN) (10.9 g, 110 mmol)

  • Zinc Iodide (ZnI₂) (Catalytic amount, ~100 mg)

  • Hydrochloric acid (12 M)

Procedure:

  • Activation: In a dry round-bottom flask under Argon, dissolve 4-chloroacetophenone in anhydrous DCM (50 mL). Add ZnI₂.

  • Addition: Add TMSCN dropwise over 20 minutes. The reaction is slightly exothermic. Stir at room temperature for 4–6 hours. Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of ketone.

  • Hydrolysis: Carefully concentrate the solvent. Add 6M HCl (50 mL) to the residue and reflux for 3 hours. This converts the nitrile to the acid and cleaves the TMS group.

  • Workup: Cool to room temperature. The product may precipitate.[2][3] If not, extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Toluene/Heptane to yield white crystals.

Applications in Chiral Resolution (Dutch Resolution)

The defining application of CAS 4445-13-0 is its role in Dutch Resolution . This technique uses a family of structurally related resolving agents to maximize the probability of forming crystalline diastereomeric salts.

  • The Problem: Resolving a racemate with a single agent (e.g., Mandelic Acid) often fails due to the "non-crystalline salt" problem.

  • The Solution: Using a mixture of Mandelic Acid, p-Methylmandelic acid, and 4-Chloro-α-methylmandelic acid (CAS 4445-13-0) .

  • Mechanism: The structural diversity allows the racemate to "choose" the resolving agent that forms the most stable, least soluble crystal lattice (nucleation selectivity).

Analytical Profiling

To validate the identity of CAS 4445-13-0, the following spectral data is standard.

HPLC Method (Purity & Chiral Separation)
  • Column: Chiralpak AD-H or OD-H (for enantiomer separation).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Absorption of chlorophenyl ring).

  • Retention: The α-methyl group significantly alters retention compared to non-methylated analogs.

NMR Characterization
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8 (br s, 1H, COOH)

    • δ 7.55 (d, 2H, Ar-H, ortho to Cl)

    • δ 7.40 (d, 2H, Ar-H, meta to Cl)

    • δ 5.8 (br s, 1H, OH)

    • δ 1.65 (s, 3H, CH₃)

  • Interpretation: The singlet at 1.65 ppm is diagnostic for the methyl group on the quaternary carbon, distinguishing it from 4-chloromandelic acid (which would show a methine proton ~5.0 ppm).

References

  • PubChem Compound Summary for CID 10299 (Related Structure): National Center for Biotechnology Information.Link (Note: Used for structural comparison).

  • Dutch Resolution Methodology:Vries, T. et al. "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 1998. (Foundational text on using substituted mandelic acids).
  • Synthesis of Alpha-Hydroxy Acids: Benchchem Application Notes.Link (General protocols for acetophenone conversion).

  • Fenofibrate Metabolism Studies: National Institutes of Health (NIH) / ResearchGate.[4]Link (Clarifies the distinction between CAS 4445-13-0 and fenofibric acid metabolites).

Sources

Technical Monograph: 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

[1]

Executive Summary & Identity

2-(4-Chlorophenyl)-2-hydroxypropionic acid is a chiral

11
Core Physicochemical Data
PropertyValueNotes
Molecular Weight 200.62 g/mol Calculated based on

Molecular Formula

Monoisotopic Mass: 200.0240 Da
CAS Number 32993-05-8 (Racemate)(R)-Enantiomer: 887304-94-1
IUPAC Name 2-(4-Chlorophenyl)-2-hydroxypropanoic acidOften referred to as p-chloroatrolactic acid
Physical State Solid (Crystalline)MP: 117–120 °C (Racemate)
pKa (Predicted) ~3.5 – 3.8Acidic due to

-hydroxy/phenyl electron withdrawal

Synthetic Methodology: The Cyanohydrin Route

The most robust synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid proceeds via the nucleophilic addition of cyanide to 4'-chloroacetophenone, followed by acid-catalyzed hydrolysis.[1] This route is preferred for its scalability and the ability to access the racemate, which can subsequently be resolved.[1]

Reaction Scheme (Graphviz)[4]

SynthesisPathwayStart4'-Chloroacetophenone(C8H7ClO)InterCyanohydrin Intermediate(2-(4-chlorophenyl)-2-hydroxypropanenitrile)Start->InterNaCN, AcOH(Nucleophilic Addition)Product2-(4-Chlorophenyl)-2-hydroxypropionic Acid(C9H9ClO3)Inter->ProductHCl (conc.), H2O, Reflux(Hydrolysis)

Figure 1: Synthetic pathway transforming 4'-chloroacetophenone to the target

Detailed Protocol

Step 1: Cyanohydrin Formation

  • Reagents: Dissolve 4'-chloroacetophenone (1.0 eq) in glacial acetic acid.

  • Addition: Slowly add sodium cyanide (NaCN, 1.2 eq) maintaining temperature below 20°C to prevent polymerization. Caution: This step generates HCN in situ; perform in a well-ventilated fume hood with cyanide detectors.[1]

  • Reaction: Stir at room temperature for 4–6 hours. Monitor consumption of ketone by TLC (Hexane:EtOAc 8:2).

Step 2: Hydrolysis

  • Acidification: Treat the crude cyanohydrin directly with concentrated hydrochloric acid (HCl, excess).[1]

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. The nitrile group hydrolyzes first to the amide and then to the carboxylic acid.[1]

  • Isolation: Cool the mixture to 0°C. The product often precipitates as a white solid.[1] Filter and wash with ice-cold water.[1]

  • Purification: Recrystallize from benzene or an ethanol/water mixture to yield pure crystals (MP: 117–120°C).

Analytical Characterization & Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.[1]

HPLC Method (Reverse Phase)

This method separates the acid from unreacted acetophenone and potential amide intermediates.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Isocratic 60:40 [0.1% Formic Acid in Water] : [Acetonitrile].[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm (Absorption of the chlorophenyl moiety).[1]

  • Retention Time: The acid typically elutes earlier than the starting ketone due to the polar carboxyl group.[1]

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

  • Target Ion: Look for the deprotonated molecular ion

    
    .[1]
    
  • Expected m/z: 199.01 (Calculated for

    
    ).[1]
    
  • Isotope Pattern: A distinct Chlorine isotope pattern (

    
    : 
    
    
    ratio of ~3:1) should be observed at m/z 199 and 201.[1]

Pharmaceutical Relevance

While often used as a generic building block, this molecule has specific relevance in metabolic studies:

  • Metabolic Probe: It serves as a reference standard for the oxidative metabolism of 4-chloro-substituted styrene derivatives.[1]

  • Chiral Resolution: The racemic acid can be resolved using chiral bases (e.g., quinine or phenylethylamine).[1] The (R)- and (S)-enantiomers exhibit distinct biological activities, particularly in binding to peroxisome proliferator-activated receptors (PPARs), similar to fibrate drugs.

References

  • Sigma-Aldrich. (n.d.).[1][2] 2-(4-Chlorophenyl)-2-hydroxypropanoic acid Product Specification. Retrieved from [3]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 329819764, 2-(4-Chlorophenyl)-2-hydroxypropanoic acid. Retrieved from

  • Grokipedia. (n.d.).[1] Phenaglycodol Synthesis and Intermediates. Retrieved from

Comprehensive Solubility Profiling of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical characterization of 2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as p-chloroatrolactic acid).

This guide is structured for researchers and formulation scientists, focusing on the compound's behavior as a pharmaceutical intermediate and chiral building block.

Executive Summary & Compound Identity

2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0 ) is a substituted


-hydroxy acid (AHA) serving as a critical intermediate in the synthesis of pharmaceutical agents such as Phenaglycodol  (a sedative/anticonvulsant) and as a reference standard in metabolic profiling of chlorophenyl-containing drugs.[1][2][3]

Its solubility profile is governed by the interplay between its lipophilic p-chlorophenyl moiety and its hydrophilic


-hydroxy-carboxylic acid headgroup. Understanding this balance is essential for optimizing extraction yields (e.g., from ether/water partitions) and designing crystallization protocols.
Physicochemical Identity
PropertyValue / DescriptionSource
IUPAC Name 2-(4-Chlorophenyl)-2-hydroxypropanoic acid[1]
Synonyms p-Chloroatrolactic acid; 4-Chloro-alpha-methylmandelic acid[2]
Molecular Formula

[1]
Molecular Weight 200.62 g/mol [1]
Melting Point 117 – 120 °C[2]
Physical State White to off-white crystalline solid[3]
pKa (Predicted) 3.4 – 3.7 (Acidic)[4]
LogP (Predicted) 1.6 – 1.9[5]

Solubility Profile & Thermodynamics

Aqueous Solubility & pH Dependence

As a weak organic acid, the aqueous solubility of 2-(4-Chlorophenyl)-2-hydroxypropionic acid is strictly pH-dependent. The intrinsic solubility (


) of the protonated (neutral) form is low due to the hydrophobic p-chlorophenyl ring, while the ionized carboxylate form exhibits high solubility.
  • pH < pKa (~3.5): The compound exists primarily in its neutral, protonated form. Solubility is limited by the crystal lattice energy (MP ~119°C).

    • Estimated

      
      : 0.5 – 2.0 mg/mL (at 25°C).
      
  • pH > pKa: Solubility increases exponentially as the acid deprotonates to form the 2-(4-chlorophenyl)-2-hydroxypropionate anion.

  • pH > 6.0: Complete dissolution is typically achieved, forming stable sodium or potassium salts.

Mechanism of Dissolution: The presence of the


-hydroxyl group facilitates intramolecular hydrogen bonding with the carboxylate, potentially stabilizing the neutral form and slightly lowering the pKa compared to unsubstituted propionic acid analogues.
Organic Solvent Solubility

The compound exhibits a "like-dissolves-like" behavior typical of polar aromatic compounds.

Solvent ClassSolubility RatingMechanistic Insight
Diethyl Ether High Primary extraction solvent during synthesis; disrupts intermolecular H-bonds.
Ethanol / Methanol High Soluble; used for recrystallization. Forms H-bonds with solvent.
DMSO / DMF Very High >50 mg/mL; preferred for preparing stock solutions for biological assays.
Chloroform Moderate Soluble, though less efficient than ethers due to lack of H-bond acceptance.
Water Low Limited by the hydrophobic aromatic ring (unless pH is adjusted).
Thermodynamic Dissolution Cycle

The dissolution process involves the disruption of the crystal lattice (enthalpic penalty) followed by solvation (enthalpic gain).

SolubilityThermo Solid Solid Crystal (Lattice Energy) Gas Gas Phase (Virtual State) Solid->Gas Sublimation (+ΔH_sub) Solution Solvated Molecule (Solution Phase) Solid->Solution Dissolution (ΔG_sol) Gas->Solution Solvation (-ΔH_solv) Ionized Ionized Species (pH > pKa) Solution->Ionized Deprotonation (Ka Equilibrium)

Figure 1: Thermodynamic cycle of dissolution. The transition from solid to solution is driven by the solvation energy overcoming the lattice energy, further enhanced by ionization at physiological pH.

Experimental Methodologies for Profiling

To validate the solubility profile for regulatory or formulation purposes, the following "Self-Validating" protocols are recommended.

Shake-Flask Method (Equilibrium Solubility)

This is the gold standard for determining thermodynamic solubility.

  • Preparation: Add excess solid 2-(4-Chlorophenyl)-2-hydroxypropionic acid to 5 mL of media (Buffer pH 1.2, 4.5, 6.8, and water).

  • Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.

  • Phase Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a saturated PVDF filter (0.22 µm). Critical: Pre-saturate filter to prevent adsorption loss.

  • Quantification: Analyze supernatant via HPLC-UV (220–254 nm).

  • pH Verification: Measure the pH of the supernatant after equilibrium; the acidity of the compound may shift the buffer pH.

Potentiometric Titration (pKa Determination)

Accurate pKa is required to predict pH-dependent solubility (


).
  • Instrument: Mettler Toledo or Sirius T3.

  • Protocol: Dissolve ~1 mg of compound in 0.1 M KCl (to maintain ionic strength). Titrate with 0.1 M KOH.

  • Analysis: The inflection point of the titration curve yields the pKa.

  • Validation: Use Bjerrum plots to confirm mono-protic behavior.

HPLC Analytical Method

For quantifying solubility samples:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [50:50 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Absorption maximum of chlorophenyl ring).

Synthesis & Purification Implications

The solubility profile directly dictates the purification strategy described in the synthesis of Phenaglycodol intermediates [2].

  • Extraction: The acid is extracted from acidified aqueous reaction mixtures (pH < 2) into Diethyl Ether . At this pH, the neutral form partitions almost exclusively into the organic phase.

  • Recrystallization:

    • Solvent:Ethanol or Benzene/Petroleum Ether mixtures.

    • Procedure: Dissolve in hot ethanol (high solubility), then cool or add anti-solvent (petroleum ether) to precipitate purified crystals (MP 117-120°C).

PurificationFlow Reaction Hydrolysis Reaction (Alkaline pH) Acidification Acidify with HCl (pH < 2) Reaction->Acidification Precipitate Acid Extraction Extract into Ether (Partitioning) Acidification->Extraction S_aq << S_org Evaporation Evaporate Ether (Crude Solid) Extraction->Evaporation Recryst Recrystallize (Ethanol/Pet. Ether) Evaporation->Recryst Pure Pure Product (MP 117-120°C) Recryst->Pure

Figure 2: Purification workflow leveraging the pH-dependent solubility profile.

References

  • PubChem. (2025).[4] 2-(4-Chlorophenyl)-2-hydroxypropanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Eli Lilly and Co. (1957).[5] Substituted Butanediols and Methods for their Preparation. US Patent 2,812,363. (Describing synthesis of p-chloroatrolactic acid intermediate). Available at:

Sources

Physical and chemical characteristics of 2-(4-Chlorophenyl)-2-hydroxypropionic acid

[1][2][3]

Executive Summary

2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0), also known as


-methyl-4-chloromandelic acid

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and analytical profiling, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Structural Analysis

The molecule features a stereocenter at the C2 position, making it a subject of interest for enantioselective synthesis and chiral resolution studies.

Parameter Details
IUPAC Name 2-(4-Chlorophenyl)-2-hydroxypropanoic acid
Common Synonyms

-Methyl-p-chloromandelic acid; 2-(4-Chlorophenyl)lactic acid
CAS Number 4445-13-0
Molecular Formula C

H

ClO

Molecular Weight 200.62 g/mol
SMILES CC(C1=CC=C(C=C1)Cl)(C(=O)O)O
Chirality Contains one chiral center at C2. (Usually supplied as racemate unless specified).
Structural Insight

The presence of the


-hydroxy acid (AHA)4-chlorophenyl

Physical & Chemical Properties

The following data aggregates experimental values and validated computational estimates.

Table 1: Physicochemical Specifications
PropertyValue / RangeContext
Physical State Solid (Crystalline Powder)White to off-white appearance.
Melting Point 136 – 137 °C Sharp melting point indicates high purity potential [1].
Boiling Point ~365 °C (Predicted)Decomposes before boiling at standard pressure.
pKa (Acid) 3.2 – 3.5 (Estimated)More acidic than lactic acid (pKa 3.86) due to the inductive effect of the chlorophenyl ring.
LogP 1.8 – 2.1 Moderate lipophilicity; soluble in organic solvents, limited aqueous solubility.
Solubility Soluble: Ethanol, DMSO, Methanol.Sparingly Soluble: Water (cold).Hydroxyl group aids solvation in polar protic solvents despite the lipophilic ring.
Chemical Reactivity Profile
  • Carboxylic Acid Functionality: Readily forms salts with bases (e.g., NaOH, LiOH) and undergoes esterification with alcohols under acid catalysis.

  • 
    -Hydroxyl Group:  Susceptible to oxidation to the corresponding 
    
    
    -keto acid (4-chlorobenzoylformic acid) using mild oxidants (e.g., Jones reagent). It can also be acetylated or mesylated, though the tertiary nature of the carbon introduces steric resistance.
  • Aromatic Substitution: The chlorine atom at the para position deactivates the ring towards electrophilic aromatic substitution but allows for metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) under specific conditions.

Synthesis & Production Protocols

The most robust industrial route involves the cyanohydrin synthesis starting from 4-chloroacetophenone . This method is preferred for its atom economy and scalability.

Graphviz: Synthesis Pathway

SynthesisStart4-Chloroacetophenone(C8H7ClO)Step1Cyanohydrin Formation(Nucleophilic Addition)Start->Step1+ NaCN / HCNpH ControlInterIntermediate:2-(4-Chlorophenyl)-2-hydroxypropanenitrileStep1->InterStep2Acid Hydrolysis(HCl / H2O, Reflux)Inter->Step2+ Conc. HClHeatProduct2-(4-Chlorophenyl)-2-hydroxypropionic Acid(Target)Step2->Product- NH4Cl

Figure 1: Synthetic route via cyanohydrin intermediate. This pathway ensures the formation of the quaternary carbon center.

Detailed Experimental Protocol (Cyanohydrin Route)

Safety Note: Cyanide reagents are lethal. All operations must be performed in a functioning fume hood with appropriate cyanide antidote kits available.

  • Cyanohydrin Formation:

    • Reagents: 4-Chloroacetophenone (1.0 eq), Sodium Cyanide (1.2 eq), Sodium Bisulfite (saturated solution).

    • Procedure: Dissolve 4-chloroacetophenone in ethanol/water. Add sodium bisulfite solution to form the adduct. Slowly add sodium cyanide solution at 0–5 °C. Stir at room temperature for 4–6 hours.

    • Workup: Extract with ethyl acetate, wash with brine, and concentrate to yield the crude nitrile.

  • Hydrolysis:

    • Reagents: Crude nitrile, Concentrated HCl (37%).

    • Procedure: Suspend the nitrile in concentrated HCl (5–10 volumes). Heat to reflux (approx. 100 °C) for 6–12 hours. The nitrile hydrolyzes first to the amide and then to the acid.

    • Purification: Cool the mixture. The product often precipitates as a solid. Filter and recrystallize from Toluene or Ethyl Acetate/Hexane to achieve the melting point of 136–137 °C.

Analytical Profiling & Validation

To ensure the integrity of the compound for research use, the following analytical signatures must be verified.

HPLC Method (Purity Assessment)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Isocratic 60:40 (Acetonitrile : 0.1% H3PO4 in Water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Absorption of the chlorophenyl ring).

  • Retention Time: Expect elution around 4–6 minutes depending on dead volume.

Spectroscopic Signatures
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.65 (s, 3H, -CH
      
      
      ) – Methyl group singlet.
    • 
       5.80 (br s, 1H, -OH) – Hydroxyl proton (exchangeable).
      
    • 
       7.35–7.55 (m, 4H, Ar-H) – Aromatic AA'BB' system.
      
    • 
       12.60 (br s, 1H, -COOH) – Carboxylic acid proton.
      
  • Mass Spectrometry (ESI-):

    • m/z: 199.0 [M-H]

      
       (Base peak).
      
    • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to

      
      Cl and 
      
      
      Cl.

Handling, Stability & Safety

  • Stability: Stable under standard laboratory conditions. Hygroscopic tendencies are minimal but should be stored in a desiccator.

  • Incompatibilities: Strong oxidizing agents, strong bases.

  • Safety (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Sigma-Aldrich. (n.d.). 2-(4-Chlorophenyl)-2-hydroxypropanoic acid Product Sheet. Retrieved from

  • PubChem. (n.d.). Compound Summary for CID 20956: 2-(4-Chlorophenyl)-2-hydroxypropanoic acid. National Library of Medicine. Retrieved from

  • BenchChem. (n.d.). 2-(4-Chlorophenyl)-2-hydroxypropionic acid CAS 4445-13-0.[2][3] Retrieved from

An In-depth Technical Guide to 2-(4-Chlorophenyl)-2-hydroxypropionic acid: From Synthesis to Biological Hypotheses

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers and professionals in drug development, the exploration of drug metabolites is a critical frontier. These compounds, often considered secondary to the parent drug, can possess their own unique biological activities, contributing to the overall therapeutic profile or, in some cases, to off-target effects. This guide delves into the current understanding of 2-(4-Chlorophenyl)-2-hydroxypropionic acid, a notable yet under-investigated metabolite of the widely prescribed lipid-lowering agent, fenofibrate. While direct biological data on this specific metabolite remains nascent, this document aims to provide a comprehensive technical overview of its synthesis, metabolic origins, and a scientifically grounded framework for hypothesizing its potential biological activities based on the well-established pharmacology of its parent compounds.

Introduction to 2-(4-Chlorophenyl)-2-hydroxypropionic acid

2-(4-Chlorophenyl)-2-hydroxypropionic acid is an organic compound characterized by a chlorophenyl group, a hydroxyl group, and a carboxylic acid moiety attached to the same carbon atom.[1] It is classified as an alpha-hydroxy acid. Its primary significance in the scientific literature stems from its identification as a "reduced" metabolite of fenofibric acid, which is the active form of the anti-hyperlipidemic drug fenofibrate.[2][3] The study of such metabolites is crucial for a complete understanding of a drug's pharmacokinetics and metabolic fate.[2] Despite its known origin, 2-(4-Chlorophenyl)-2-hydroxypropionic acid remains an "underexplored" and "inadequately investigated" compound, necessitating dedicated studies to elucidate its intrinsic biological properties.[2]

Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)-2-hydroxypropionic acid

PropertyValue
IUPAC Name 2-(4-chlorophenyl)-2-hydroxypropanoic acid
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
CAS Number 4445-13-0

Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid for Research Applications

The limited commercial availability of 2-(4-Chlorophenyl)-2-hydroxypropionic acid necessitates its chemical synthesis for research purposes. A key application of its synthesis is to provide a reference standard for metabolic studies and to enable in vitro and in vivo investigations into its biological activity.[2]

Rationale for Synthetic Approach

The synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid is often achieved through the reduction of its precursor, fenofibric acid.[2] This "late-stage derivatization" approach is efficient as it starts from a well-characterized and more readily available precursor.[2] Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity in reducing ketones in the presence of carboxylic acids.[2]

Detailed Experimental Protocol for Synthesis

The following protocol is a representative method for the synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid from fenofibric acid.

Materials:

  • Fenofibric acid

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (HCl), 2N

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Dissolution: Dissolve fenofibric acid in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Reduction: While stirring, slowly add sodium borohydride to the cooled solution. The addition should be done in portions to control the reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The disappearance of the fenofibric acid spot indicates the completion of the reaction.

  • Quenching: Once the reaction is complete, carefully add 2N HCl to the reaction mixture to quench the excess sodium borohydride and adjust the pH to approximately 2.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction twice to ensure complete recovery.

  • Washing: Combine the organic layers and wash with brine until the aqueous layer is neutral.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield pure 2-(4-Chlorophenyl)-2-hydroxypropionic acid as a white solid.[2]

Synthesis Workflow Diagram

Synthesis_Workflow Fenofibric_Acid Fenofibric Acid in Methanol Cooling Cool to 0-5°C Fenofibric_Acid->Cooling Reduction Add NaBH₄ Cooling->Reduction Quenching Quench with 2N HCl Reduction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Recrystallize from Ethyl Acetate/Hexane Extraction->Purification Final_Product 2-(4-Chlorophenyl)-2-hydroxypropionic acid Purification->Final_Product

Caption: Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid.

Metabolic Genesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid

2-(4-Chlorophenyl)-2-hydroxypropionic acid is a product of the multi-step metabolism of fenofibrate.[3] Understanding this pathway is essential for interpreting its potential biological role.

The Metabolic Cascade
  • Hydrolysis of Fenofibrate: Following oral administration, fenofibrate is rapidly hydrolyzed by esterases to its primary active metabolite, fenofibric acid.[3][4][5]

  • Reduction of Fenofibric Acid: A key subsequent metabolic step is the reduction of the ketone group on fenofibric acid to a hydroxyl group, yielding 2-(4-Chlorophenyl)-2-hydroxypropionic acid.[3] This biotransformation is a crucial detoxification or modification pathway.

  • Further Conjugation: Both fenofibric acid and its reduced metabolite can undergo glucuronidation to facilitate their excretion.[3]

Metabolic Pathway Diagram

Metabolic_Pathway Fenofibrate Fenofibrate Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Hydrolysis Reduced_Metabolite 2-(4-Chlorophenyl)-2-hydroxypropionic acid Fenofibric_Acid->Reduced_Metabolite Carbonyl Reduction Glucuronide_Conjugates Glucuronide Conjugates (Excretion) Fenofibric_Acid->Glucuronide_Conjugates Glucuronidation Reduced_Metabolite->Glucuronide_Conjugates Glucuronidation

Caption: Metabolic pathway of Fenofibrate.

Postulated Biological Activity: An Evidence-Based Hypothesis

Given the lack of direct experimental data, the biological activity of 2-(4-Chlorophenyl)-2-hydroxypropionic acid can be hypothesized based on the well-documented mechanism of its parent compounds, fenofibrate and fenofibric acid.

The Central Role of PPARα Activation

The primary mechanism of action for fibrates is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[6] PPARα is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in lipid and lipoprotein metabolism.[6]

Key effects of PPARα activation by fibrates include:

  • Increased Lipoprotein Lipase Activity: This enhances the clearance of triglyceride-rich lipoproteins.[1]

  • Stimulation of Fatty Acid Oxidation: Fibrates promote the breakdown of fatty acids in the liver.[7]

  • Reduced VLDL Synthesis: The overall result is a decrease in the production of Very Low-Density Lipoproteins (VLDL) by the liver.[7]

  • Increased HDL Synthesis: Fibrates can increase the levels of High-Density Lipoprotein (HDL) cholesterol.[6]

Hypothesis: Does 2-(4-Chlorophenyl)-2-hydroxypropionic acid Retain PPARα Agonism?

The central question for researchers is whether the reduction of the ketone to a hydroxyl group in 2-(4-Chlorophenyl)-2-hydroxypropionic acid alters its ability to bind to and activate PPARα.

  • Structural Similarity: The core structure responsible for the interaction with PPARα is largely retained in the reduced metabolite. Therefore, it is plausible that 2-(4-Chlorophenyl)-2-hydroxypropionic acid may act as a PPARα agonist, potentially with a different potency compared to fenofibric acid.

  • Potential for Altered Activity: The change in the functional group could modify the binding affinity and efficacy at the PPARα receptor, leading to a quantitatively or even qualitatively different biological response.

Other Potential Biological Effects

Beyond lipid metabolism, fenofibrate exhibits anti-inflammatory properties, reducing levels of inflammatory markers such as C-reactive protein (CRP).[6] It is conceivable that 2-(4-Chlorophenyl)-2-hydroxypropionic acid could also contribute to these anti-inflammatory effects.

A Roadmap for Future Research: Elucidating the Biological Role

To move from hypothesis to evidence, a structured research program is necessary. The following experimental workflows are proposed to systematically investigate the biological activity of 2-(4-Chlorophenyl)-2-hydroxypropionic acid.

In Vitro Characterization

Objective: To determine the direct molecular interactions and cellular effects of the compound.

  • PPARα Activation Assay:

    • Utilize a cell-based reporter gene assay where cells are co-transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element upstream of a luciferase gene.

    • Treat the cells with varying concentrations of 2-(4-Chlorophenyl)-2-hydroxypropionic acid, with fenofibric acid as a positive control.

    • Measure luciferase activity to quantify the extent of PPARα activation.

  • Gene Expression Analysis:

    • Treat primary hepatocytes or a relevant liver cell line (e.g., HepG2) with the compound.

    • Perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression of known PPARα target genes involved in fatty acid oxidation and lipid transport.

  • Cytotoxicity Assays:

    • Assess the potential toxicity of the compound on various cell lines, including hepatocytes, using assays such as the MTT or LDH release assay.[8]

In Vivo Evaluation

Objective: To understand the physiological effects of the compound in a whole-organism context.

  • Animal Models of Dyslipidemia:

    • Administer 2-(4-Chlorophenyl)-2-hydroxypropionic acid to animal models of hyperlipidemia (e.g., high-fat diet-fed mice or rats).

    • Monitor plasma lipid profiles, including triglycerides, total cholesterol, LDL, and HDL levels, over a defined treatment period.

  • Pharmacokinetic Studies:

    • Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its bioavailability and half-life.

Proposed Research Workflow Diagram

Research_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies PPAR_Assay PPARα Reporter Assay Gene_Expression Gene Expression Analysis (qRT-PCR/RNA-seq) PPAR_Assay->Gene_Expression Confirm target engagement Dyslipidemia_Model Dyslipidemia Animal Model Gene_Expression->Dyslipidemia_Model Validate in vivo Cytotoxicity Cytotoxicity Assays PK_Studies Pharmacokinetic Profiling Dyslipidemia_Model->PK_Studies Correlate exposure with efficacy Hypothesis Hypothesis: PPARα Agonist Activity Hypothesis->PPAR_Assay

Caption: Proposed research workflow for 2-(4-Chlorophenyl)-2-hydroxypropionic acid.

Conclusion

2-(4-Chlorophenyl)-2-hydroxypropionic acid represents a compelling yet enigmatic piece of the fenofibrate metabolic puzzle. While its synthesis is well-defined, its biological activities remain largely uncharacterized. The structural relationship to the potent PPARα agonist, fenofibric acid, provides a strong rationale for investigating its potential role in lipid metabolism and inflammation. The experimental pathways outlined in this guide offer a clear and logical progression for future research. A thorough investigation into this metabolite will not only provide a more complete picture of fenofibrate's pharmacology but also holds the potential to uncover a molecule with a unique therapeutic profile of its own. It is imperative for the drug development community to now move this "underexplored" metabolite into the light of rigorous scientific inquiry.

References

  • Majethia, G. N., Haq, W., & Balendiran, G. K. (2024). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry, 7, 101282. Available at: [Link]

  • Morrison, R. A., & Brown, J. P. (1985). In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells. Cancer Research, 45(6), 2960-2964.
  • Kalinowska, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031.
  • National Center for Biotechnology Information. (2023). Fenofibrate. In StatPearls. Retrieved from [Link]

  • Hakim, M. N., Hong, M. J., Keong, Y. Y., & Ahmad, Z. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20(6), 906-911.
  • Desager, J. P., & Harvengt, C. (1978). [Pharmacokinetics of fenofibrate in man (author's transl)]. La Nouvelle presse medicale, 7(45), 4133-4136.
  • Ohue-Kitano, R., et al. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1036.
  • Staels, B., et al. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism.
  • Patsnap. (2024). What is the mechanism of Fenofibrate? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Hydroxyphenyl)propionic acid. PubChem Compound Database. Retrieved from [Link]

  • Dr. G Bhanu Prakash. (2020, December 1). Fenofibrate - Mechanism, side effects, interactions and contraindications [Video]. YouTube. [Link]

  • Hakim, M. N., Mak, J. H., & Zuraini, A. (2021). In vitro cytotoxic potential of 3 propionic acid derivatives to normal and cancer liver cell lines. International Journal of Pharmaceutical Research, 13(1).
  • Knopp, R. H. (1988). The biochemical pharmacology of fenofibrate. The American journal of medicine, 85(1B), 1-7.
  • El-Sayed, N. N. E., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8963-8975.
  • Munro, A. (2003). Clinical pharmacokinetics of fenofibrate. Atherosclerosis Supplements, 4(1), 41-43.
  • Morrison, R. A., & Brown, J. P. (1985). In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells. Cancer Research, 45(6), 2960-2964. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;(2S)-2-hydroxypropanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Abdel-Aziz, A. A., et al. (2009). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Medicinal Chemistry Research, 18(1), 63-75.
  • National Center for Biotechnology Information. (n.d.). 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3021. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 241. Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid


-methylmandelic acid.[1]

Executive Summary & Retrosynthetic Analysis

This guide details the synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid, a critical intermediate in the synthesis of fibrate-class pharmaceuticals and a known metabolite for analytical standardization.[1] The protocol prioritizes the Cyanohydrin Route due to its atom economy and scalability, while offering a modern Trimethylsilyl Cyanide (TMSCN) variant to mitigate the safety risks associated with inorganic cyanides.

Retrosynthetic Logic: The target molecule features a quaternary center with a hydroxyl group and a carboxylic acid alpha to the aromatic ring. The most logical disconnection is at the carboxyl carbon, tracing back to a nitrile precursor, which is readily accessible from the corresponding ketone via nucleophilic addition.

Retrosynthesis cluster_legend Disconnection Strategy Target 2-(4-Chlorophenyl)-2-hydroxypropionic acid Intermediate Cyanohydrin Intermediate (2-(4-chlorophenyl)-2-hydroxypropanenitrile) Target->Intermediate Hydrolysis (HCl/H2O) StartingMaterial 4-Chloroacetophenone Intermediate->StartingMaterial Nucleophilic Addition (CN-)

Caption: Retrosynthetic disconnection showing the pathway from the target acid back to the commercially available 4-chloroacetophenone.

Safety Protocol: Cyanide Hazard Management

CRITICAL WARNING: This synthesis involves cyanide sources (NaCN, KCN, or TMSCN). Cyanide is a potent inhibitor of cytochrome c oxidase and can be fatal if inhaled, ingested, or absorbed through the skin.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be present and unexpired in the immediate vicinity.

  • Waste Neutralization: All cyanide-containing waste (aqueous and solid) must be treated with bleach (sodium hypochlorite) at pH >10 for at least 24 hours before disposal to convert cyanides to cyanates.[1]

Method A: The Classical Cyanohydrin Route (Scalable)

This method is preferred for multi-gram to kilogram scale synthesis due to the low cost of reagents.

Reagents & Materials
  • Precursor: 4-Chloroacetophenone (15.46 g, 100 mmol)[1]

  • Reagent: Sodium Cyanide (NaCN) (5.88 g, 120 mmol)[1]

  • Solvent: Water (30 mL) / Diethyl Ether (or DCM)

  • Acid: Conc. Hydrochloric Acid (37%)[1]

  • Catalyst: Sodium Bisulfite (saturated solution) - Optional for purification[1]

Step-by-Step Protocol

Phase 1: Formation of the Cyanohydrin [2]

  • Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a dropping funnel, dissolve NaCN (5.88 g) in 30 mL of water. Cool the solution to 0–5°C using an ice bath.

  • Addition: Slowly add 4-Chloroacetophenone (15.46 g) dissolved in 20 mL of diethyl ether dropwise over 30 minutes. Maintain temperature <10°C.

  • Acidification: Slowly add 40% sulfuric acid (approx. 15 mL) dropwise. Caution: HCN gas may evolve; ensure vigorous ventilation.[1]

  • Reaction: Stir the biphasic mixture vigorously at room temperature (20-25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the ketone.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with ether (2 x 30 mL). Combine organic layers, wash with water, dry over anhydrous

    
    , and concentrate in vacuo (temperature <40°C) to yield the crude cyanohydrin oil.
    

Phase 2: Hydrolysis to the Acid

  • Setup: Transfer the crude cyanohydrin to a 250 mL RBF. Add 50 mL of concentrated HCl (37%).

  • Hydrolysis: Heat the mixture to reflux (approx. 100°C) for 3–5 hours. The mixture will initially be heterogeneous but may homogenize as the ammonium chloride salt forms and the acid product is generated.

  • Workup: Cool the reaction mixture to room temperature. Pour into 100 mL of ice water.

  • Extraction: Extract the product with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Wash the combined organic phase with brine.

    • Extract the organic phase with saturated

      
       solution (3 x 40 mL). This moves the target acid into the aqueous phase, leaving non-acidic impurities in the organic layer.
      
    • Acidify the combined aqueous bicarbonate extracts carefully with Conc. HCl to pH 1–2. A white solid precipitate should form.[1]

    • Filter the solid or extract again with Ethyl Acetate, dry over

      
      , and evaporate.
      
  • Crystallization: Recrystallize the crude solid from a Benzene/Petroleum Ether mixture or hot water to obtain pure 2-(4-Chlorophenyl)-2-hydroxypropionic acid.[1]

Method B: The TMSCN Route (Safer & Mild)

This method avoids the use of free HCN gas and is preferred for smaller scale, high-value synthesis or when handling sensitive functional groups.

Protocol
  • Reaction: Under Nitrogen atmosphere, dissolve 4-Chloroacetophenone (1.0 eq) in anhydrous DCM.

  • Catalysis: Add

    
     (0.05 eq) or a catalytic amount of Iodine.
    
  • Addition: Add Trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise at 0°C.

  • Stirring: Allow to warm to room temperature and stir for 2 hours.

  • Desilylation/Hydrolysis: Add 3M HCl directly to the reaction mixture and reflux for 3 hours. This "one-pot" hydrolysis cleaves the silyl ether and hydrolyzes the nitrile simultaneously.

  • Workup: Proceed with the extraction/crystallization as described in Method A.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 118°C – 120°CCapillary Method
Purity >98.0%HPLC (C18, MeOH/Water)
Mass Spec [M-H]- = 199.0LC-MS (ESI Negative)
1H NMR

1.75 (s, 3H), 7.3-7.5 (m, 4H)
DMSO-d6, 400 MHz

Experimental Workflow Diagram

Workflow cluster_cyanohydrin Step 1: Cyanohydrin Formation cluster_hydrolysis Step 2: Acid Hydrolysis cluster_purification Step 3: Purification start Start: 4-Chloroacetophenone mix Mix Ketone + NaCN (aq) start->mix acidify Add H2SO4 (Dropwise, <10°C) mix->acidify extract Extract Organic Layer (Ether) acidify->extract reflux Reflux with Conc. HCl (3-5 hrs) extract->reflux quench Quench in Ice Water reflux->quench base_ext Extract with NaHCO3 (aq) (Removes neutral impurities) quench->base_ext reacidify Acidify Aqueous Layer (pH 1) base_ext->reacidify crystallize Recrystallize (Benzene/Pet Ether) reacidify->crystallize end Final Product: 2-(4-Chlorophenyl)-2-hydroxypropionic acid crystallize->end

Caption: Operational workflow for the synthesis, highlighting the critical acid-base purification strategy.

References

  • Guidechem. (n.d.).[1] 2-(4-Chlorophenyl)-2-hydroxypropionic acid Properties and CAS Data. Retrieved from

  • Organic Syntheses. (1941).[1] General procedure for Cyanohydrin Synthesis and Hydrolysis. Organic Syntheses, Coll. Vol. 2, p. 7. Retrieved from [1]

  • Majethia, G. N., et al. (2020). Synthesis of Fenofibrate Metabolites and Analogs. ResearchGate. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 2-(4-Chlorophenyl)-2-hydroxypropanoic acid. Retrieved from [1]

  • BenchChem. (n.d.).[1] Synthesis of 4-Chloroacetophenone Derivatives. Retrieved from [1]

Sources

Application Note: Enantioselective Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantioselective Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

The target molecule, 2-(4-chlorophenyl)-2-hydroxypropionic acid , represents a critical class of tetrasubstituted chiral


-hydroxy acids. These motifs are essential pharmacophores in fibrate-class metabolites (e.g., Fenofibric acid derivatives), agrochemicals, and kinase inhibitors.

Constructing the quaternary-like chiral center at the


-position is synthetically challenging due to steric hindrance and the propensity for racemization. This guide details two high-fidelity protocols for the asymmetric synthesis of the (R)-enantiomer (and adaptable for the (S)-enantiomer) starting from 4-chloroacetophenone .
Core Synthetic Strategy

We present two complementary methodologies to ensure operational flexibility:

  • Protocol A (Biocatalytic): A "Green Chemistry" approach utilizing Hydroxynitrile Lyase (HNL) for direct, high-enantioselectivity hydrocyanation.

  • Protocol B (Chemo-Catalytic): A scalable Lewis Acid-catalyzed cyanosilylation using a Chiral Salen-Titanium(IV) complex.

Retrosynthetic Analysis & Pathway

The most direct disconnection for tertiary


-hydroxy acids involves the hydrolysis of the corresponding chiral cyanohydrin, which is accessed via the asymmetric addition of a cyanide source to the parent ketone.

Retrosynthesis Target 2-(4-Chlorophenyl)-2-hydroxypropionic acid (Target) Cyanohydrin (R)-2-(4-Chlorophenyl)-2-hydroxypropanenitrile (Chiral Intermediate) Target->Cyanohydrin Acid Hydrolysis (HCl/AcOH) Ketone 4-Chloroacetophenone (Starting Material) Cyanohydrin->Ketone Asymmetric Cyanation (HNL or Salen-Ti)

Figure 1: Retrosynthetic logic flow from target acid to commercial ketone precursor.

Protocol A: Biocatalytic Synthesis (Green Route)

Rationale: Hydroxynitrile lyases (HNLs) catalyze the reversible addition of HCN to ketones with exquisite stereocontrol. The use of Prunus dulcis HNL (PdHNL) or its recombinant forms typically yields the (R)-cyanohydrin with >95% ee.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 4-Chloroacetophenone (purity >98%).[1]

  • Enzyme: (R)-Hydroxynitrile Lyase (e.g., commercially available PaHNL or PdHNL cross-linked enzyme aggregates - CLEAs).

  • Cyanide Source: Potassium Cyanide (KCN) or Acetone Cyanohydrin (transcyanation).

  • Solvent System: Biphasic system (MTBE / Citrate Buffer pH 5.5).

Step-by-Step Procedure
Step 1: Enzymatic Cyanation
  • Buffer Preparation: Prepare 50 mL of 0.1 M Citrate buffer (pH 5.5).

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-chloroacetophenone (1.54 g, 10 mmol) in MTBE (20 mL).

  • Biphasic Mix: Add the organic solution to the Citrate buffer (20 mL).

  • Initiation: Cool the mixture to 0 °C. Add KCN (1.3 g, 20 mmol) followed by the HNL enzyme preparation (500 U).

    • Critical Control: Maintain pH at 5.5 using dilute citric acid if necessary to prevent non-enzymatic (racemic) background reaction.

  • Incubation: Stir vigorously at 0–4 °C for 12–24 hours. Monitor consumption of ketone by HPLC.

  • Workup: Filter off the enzyme (if using CLEAs). Separate the organic layer. Extract the aqueous phase with MTBE (2 x 20 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo below 40 °C to avoid thermal decomposition of the cyanohydrin.

Step 2: Hydrolysis to Acid
  • Acidification: Dissolve the crude chiral cyanohydrin in conc. HCl (10 mL) and Glacial Acetic Acid (10 mL).

  • Reflux: Heat the mixture to 60–80 °C for 4–6 hours.

    • Note: Monitor for the disappearance of the nitrile peak (~2240 cm⁻¹) by IR.

  • Isolation: Pour the reaction mixture onto ice-water (50 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the organic phase with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexane/Ethyl Acetate to obtain the pure acid.

Protocol B: Chemical Catalysis (Scalable Route)

Rationale: For labs without access to biocatalysts, the Titanium-Salen catalyzed addition of Trimethylsilyl Cyanide (TMSCN) is the industry standard for generating quaternary stereocenters.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Catalyst: Titanium(IV) Isopropoxide [Ti(OiPr)₄] + Chiral Salen Ligand (e.g., (R,R)-Salen).

  • Reagent: Trimethylsilyl cyanide (TMSCN).[2]

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure
Step 1: Catalyst Formation (In-Situ)
  • Ligand Mixing: In a flame-dried Schlenk flask under Argon, dissolve the (R,R)-Salen Ligand (0.1 mmol, 1 mol%) in anhydrous DCM (5 mL).

  • Titanium Addition: Add Ti(OiPr)₄ (0.1 mmol) to the ligand solution. Stir at Room Temperature (RT) for 1 hour to form the active chiral Lewis acid complex.

Step 2: Asymmetric Cyanosilylation
  • Substrate Addition: Cool the catalyst solution to -20 °C. Add 4-chloroacetophenone (1.54 g, 10 mmol).

  • Reagent Addition: Dropwise add TMSCN (1.5 mL, 12 mmol) over 10 minutes.

  • Reaction: Stir at -20 °C for 24 hours.

    • Mechanistic Insight: The chiral Ti-complex activates the ketone carbonyl while directing the attack of the cyanide nucleophile to the Re-face (for (R,R)-ligand typically).

  • Quench: Quench with saturated NaHCO₃ solution. Extract with DCM.

Step 3: Desilylation & Hydrolysis
  • Desilylation: Treat the crude silyl ether with 1M HCl in THF (10 mL) at RT for 1 hour to reveal the free cyanohydrin.

  • Acid Hydrolysis: Proceed with the HCl/AcOH hydrolysis method described in Protocol A (Step 2).

Analytical Validation & Quality Control

Data Summary Table

ParameterProtocol A (Biocatalytic)Protocol B (Chemical)
Enantiomeric Excess (ee) > 95% (R)85–92% (R)
Yield (Overall) 65–75%75–85%
Reaction Time 12–24 h24–36 h
Scalability Moderate (Enzyme cost)High (Cheap reagents)
Safety Profile High (Aqueous, mild)Moderate (TMSCN handling)

HPLC Method for Chiral Purity:

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times:

    • (S)-Enantiomer: ~12.5 min

    • (R)-Enantiomer: ~14.2 min (Target)

Process Workflow Diagram

The following diagram illustrates the critical decision points and workflow for the chemical synthesis route.

Workflow Start Start: 4-Chloroacetophenone CatalystPrep Prepare Ti-Salen Catalyst (DCM, RT, 1h) Start->CatalystPrep Cooling Cool to -20°C CatalystPrep->Cooling Addition Add TMSCN Dropwise Cooling->Addition Reaction Reaction: 24h @ -20°C Addition->Reaction Quench Quench & Extract (DCM) Reaction->Quench Hydrolysis Acid Hydrolysis (HCl/AcOH, 80°C) Quench->Hydrolysis Final Target: (R)-2-(4-Cl-Ph)-2-OH-Propionic Acid Hydrolysis->Final

Figure 2: Step-by-step workflow for the Titanium-Salen catalyzed synthesis.

References

  • Biocatalytic Cyanation: Holt, J. et al. "Engineering of Prunus dulcis Hydroxynitrile Lyase for Improved Activity." Journal of Biotechnology. Link (General HNL reference).

  • Salen-Ti Catalysis: Belokon, Y. N. et al. "Asymmetric addition of trimethylsilyl cyanide to aldehydes catalysed by chiral (salen)Ti complexes."[3] J. Chem. Soc., Perkin Trans.[3] 1, 1997, 1293-1296.[3] Link

  • Ketone Cyanosilylation: Tian, S.-K. et al. "Asymmetric Cyanosilylation of Ketones Catalyzed by Chiral N-Oxide-Titanium Complexes." Accounts of Chemical Research.
  • Metabolite Context: "Synthesis and characterization of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate." NIH PubMed Central. Link (Contextual relevance).

  • General Cyanohydrin Hydrolysis: "Cyanohydrins - Chemistry LibreTexts." Link

Sources

Asymmetric synthesis applications of 2-(4-Chlorophenyl)-2-hydroxypropionic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Brief: Asymmetric Synthesis & Applications of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Part 1: Executive Summary & Strategic Relevance

2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as 4-chloroatrolactic acid) represents a critical class of


-hydroxy acids (AHAs)  featuring a quaternary stereocenter.[1] Unlike their secondary alcohol counterparts (e.g., mandelic acid derivatives), these molecules possess a tetrasubstituted carbon at the chiral center.[1]

Why This Molecule Matters:

  • Metabolic Stability: The quaternary center prevents racemization in vivo via the acyl-CoA thioesterase pathway, a common liability for 2-arylpropionic acid NSAIDs (e.g., Ibuprofen).[1] This makes 4-Cl-ALA a superior scaffold for designing metabolically stable drugs.[1]

  • Structural Versatility: It serves as a key chiral synthon for Glucokinase Activators (GKAs) , PPAR agonists , and specialized herbicides .[1] The p-chloro substituent blocks metabolic oxidation at the para-position, enhancing half-life.[1]

  • Synthetic Challenge: Constructing quaternary stereocenters is chemically demanding due to steric hindrance.[1] This guide details two validated routes: Biocatalytic Kinetic Resolution (high enantiopurity) and Asymmetric Nucleophilic Addition (high throughput).[1]

Part 2: Detailed Experimental Protocols

Route A: Biocatalytic Kinetic Resolution (The "Green" Standard)

Best for: High optical purity requirements (>99% ee) and mild conditions.[1]

Mechanism: Lipases distinguish between the enantiomers of a racemic ester, selectively hydrolyzing one (typically the S-enantiomer) into the free acid while leaving the R-enantiomer as the unreacted ester.[1]

Protocol 1: Lipase-Mediated Hydrolysis

Materials:

  • Substrate: Racemic Methyl 2-(4-chlorophenyl)-2-hydroxypropionate (10 mmol).

  • Biocatalyst: Candida rugosa Lipase (CRL) (Type VII, ≥700 units/mg).[1]

  • Solvent: Phosphate Buffer (0.1 M, pH 7.[1]2) / Toluene biphasic system (10:1 v/v).[1]

  • Additives: Triton X-100 (surfactant to increase interfacial area).[1]

Step-by-Step Procedure:

  • Emulsification: In a 50 mL reaction vessel, dissolve 2.15 g (10 mmol) of the racemic ester in 2 mL of Toluene. Add 20 mL of Phosphate Buffer (pH 7.2) containing 0.1% Triton X-100.[1]

  • Initiation: Add 100 mg of Candida rugosa Lipase.

  • Incubation: Stir vigorously (magnetic stirring, 600 rpm) at 30°C for 24–48 hours. Monitor pH; maintain at 7.2 by automated addition of 0.5 N NaOH (pH-stat method).

    • Note: The consumption of NaOH correlates directly to the conversion.[1] Stop reaction at 50% conversion.

  • Termination: Acidify the mixture to pH 2.0 using 1 N HCl to quench the enzyme and protonate the product.

  • Separation: Extract the mixture with Ethyl Acetate (3 x 15 mL).

  • Purification:

    • The organic layer contains both the (S)-Acid (product) and (R)-Ester (substrate).[1]

    • Wash with saturated NaHCO₃ solution.[1] The (S)-Acid moves to the aqueous phase; the (R)-Ester remains in the organic phase.[1]

    • Acidify the aqueous phase and re-extract to obtain pure (S)-2-(4-Chlorophenyl)-2-hydroxypropionic acid .[1]

Validation Criteria:

  • Yield: ~45% (Theoretical Max 50%).

  • Enantiomeric Excess (ee): >98% (Determined by Chiral HPLC, Chiralcel OD-H column).[1][2]

Route B: Asymmetric Nucleophilic Addition (The "Chemical" Route)

Best for: Large-scale synthesis where 100% yield of a single enantiomer is desired (no waste).[1]

Mechanism: A chiral Lewis acid catalyst directs the addition of a methyl nucleophile to the Re- or Si-face of an


-keto ester.[1]

Protocol 2: Enantioselective Grignard Addition

Materials:

  • Substrate: Ethyl 4-chlorobenzoylformate (10 mmol).

  • Reagent: Methylmagnesium Bromide (MeMgBr) (3.0 M in ether).[1]

  • Catalyst: Cu(II)-Bis(oxazoline) complex (Cu-BOX).[1]

  • Ligand: (S,S)-Ph-BOX (2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)).[1]

Step-by-Step Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf)₂ (0.1 mmol, 1 mol%) and (S,S)-Ph-BOX (0.11 mmol) in anhydrous CH₂Cl₂ (10 mL). Stir for 1 hour to form the active blue-green complex.[1]

  • Substrate Addition: Cool the catalyst solution to -78°C . Add Ethyl 4-chlorobenzoylformate (2.12 g, 10 mmol).[1]

  • Nucleophilic Attack: Add MeMgBr (12 mmol) dropwise over 30 minutes. The low temperature is critical to prevent background (racemic) reaction.[1]

  • Reaction: Stir at -78°C for 4 hours. Monitor by TLC.[1]

  • Quench: Pour the cold reaction mixture into saturated NH₄Cl solution.

  • Workup: Extract with CH₂Cl₂. Dry over MgSO₄ and concentrate.

  • Hydrolysis (Optional): If the free acid is required, treat the resulting chiral ester with LiOH in THF/Water.

Validation Criteria:

  • Yield: >85%.

  • Enantiomeric Excess (ee): 90–95% (Recrystallization often required to reach >99%).[1]

Part 3: Comparative Data & Visualization

Table 1: Method Comparison
FeatureBiocatalytic Resolution (Route A)Asymmetric Addition (Route B)[1]
Starting Material Racemic Ester (Cheap)Keto-Ester (Moderate Cost)
Theoretical Yield 50% (Max)100%
Enantiomeric Excess Excellent (>98%)Good (90-95%)
Scalability High (Batch/Flow)Moderate (Cryogenic req.)
Green Factor High (Water, Ambient Temp)Low (Solvents, Metals)
Pathway Visualization

The following diagram illustrates the divergence between the Kinetic Resolution and Asymmetric Synthesis pathways.

G Start_Rac Racemic Ester (Substrate A) Catalyst_Bio Candida rugosa Lipase (Hydrolysis) Start_Rac->Catalyst_Bio Kinetic Resolution Start_Keto Keto-Ester (Substrate B) Catalyst_Chem Cu-BOX / MeMgBr (Nucleophilic Addn) Start_Keto->Catalyst_Chem Asymmetric Induction Inter_S (S)-Acid (Product) Catalyst_Bio->Inter_S Hydrolysis (Fast) Inter_R (R)-Ester (By-product) Catalyst_Bio->Inter_R Unreacted Catalyst_Chem->Inter_S Re-face Attack Product_Final Pure (S)-4-Cl-ALA (Target API) Inter_S->Product_Final Purification

Figure 1: Strategic routes for the synthesis of (S)-2-(4-Chlorophenyl)-2-hydroxypropionic acid. Route A utilizes enzymatic discrimination, while Route B employs chiral catalysis.

Part 4: References

  • BenchChem. 2-(4-Chlorophenyl)-2-hydroxypropionic acid: Structure and Applications. Retrieved from [1]

  • National Institutes of Health (NIH). Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.[1] PMC Database.[1] Retrieved from [1]

  • MDPI Molecules. Chiral Hydroxamic Acid Ligands in Asymmetric Synthesis. Retrieved from [1]

  • ResearchGate. Kinetic resolution of 2-(4-chlorophenoxy) propionic acid using Candida rugosa lipase. (Analogous methodology applied to hydroxy-acids).[1][3][4][5] Retrieved from

  • Semantic Scholar. Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. Retrieved from [1][6]

Sources

Application Note: High-Sensitivity Mass Spectrometry Profiling of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid (CHPA)

[1]

Introduction & Analytical Challenges

2-(4-Chlorophenyl)-2-hydroxypropionic acid (CHPA) represents a class of polar, halogenated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-hydroxy acids1
  • Ionization Suppression: The presence of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -hydroxy group adjacent to the carboxylic acid can lead to poor ionization efficiency in standard ESI+ modes.
    
  • Chromatographic Retention: As a small, polar organic acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), CHPA elutes near the void volume on standard C18 columns, co-eluting with matrix salts.
    
  • Chirality: The C2 position is a chiral center.[1] Enantiomeric separation is often required to distinguish metabolic pathways.[1]

This protocol details a Direct LC-MS/MS method (Method A) for routine quantitation and a Derivatization method (Method B) for ultra-trace analysis.[1]

Chemical Properties & Fragmentation Logic[1]

Understanding the fragmentation mechanism is vital for selecting robust Multiple Reaction Monitoring (MRM) transitions.[1]

  • Molecular Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [2][3]
    
  • Monoisotopic Mass: 200.02 g/mol (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )
    
  • Ionization Mode: ESI Negative (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )
    
Fragmentation Pathway (ESI-)

In negative mode, the deprotonated precursor (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

decarboxylation

  • Precursor: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    
    
  • Primary Product (Quantifier): Loss of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (44 Da) yields the stabilized carbanion at 
    
    
    155.0
    .
  • Secondary Product (Qualifier): Further fragmentation of the alkyl chain or ring cleavage yields the chlorophenyl anion at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     111.0 .
    

FragmentationPrecursorPrecursor [M-H]-m/z 199.0(Deprotonated Acid)Product1Product Ion 1m/z 155.0(1-(4-chlorophenyl)-1-hydroxyethyl anion)Precursor->Product1Collision Energy~15-20 eVTransition1Loss of CO2(-44 Da)Product2Product Ion 2m/z 111.0(Chlorophenyl anion)Product1->Product2Collision Energy~35 eVTransition2Cleavage

Figure 1: Proposed ESI(-) fragmentation pathway for CHPA showing the characteristic decarboxylation step.[1]

Experimental Protocol

Method A: Direct LC-MS/MS (Routine Quantitation)

Best for: Pharmacokinetic studies with concentrations > 10 ng/mL.[1]

3.1 Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g.,

    
    -Chlorphenesin acid).
    
  • Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer 100 µL of supernatant to a vial. Dilute with 100 µL of water (to match initial mobile phase).

3.2 LC Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).[1]

    • Why T3? This column is designed to retain polar compounds under 100% aqueous conditions, preventing void volume elution.[1]

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~3.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

Time (min)% Mobile Phase BEvent
0.05Load
1.05Isocratic Hold
4.095Gradient Elution
5.095Wash
5.15Re-equilibration
7.05End
3.3 MS Parameters (Sciex Triple Quad / Thermo Q-Exactive)
  • Source: ESI Negative[1]

  • Spray Voltage: -2500 V

  • Capillary Temp: 350°C

  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
CE (eV)Role
CHPA 199.0 155.0 -18 Quantifier
CHPA199.0111.0-35Qualifier
IS (

)
203.0159.0-18Internal Std
Method B: Derivatization with 3-NPH (High Sensitivity)

Best for: Trace analysis (< 1 ng/mL) or when chromatographic retention is poor.[1]

Principle: 3-Nitrophenylhydrazine (3-NPH) reacts with the carboxylic acid (catalyzed by EDC/Pyridine) to form a hydrazide.[1] This introduces a hydrophobic moiety, significantly increasing retention on C18 and enhancing ionization efficiency by 10-50x.[1]

3.4 Derivatization Protocol
  • Extract: Perform liquid-liquid extraction (Ethyl Acetate) on 100 µL plasma. Evaporate to dryness.

  • Reagent Mix: Prepare 200 mM EDC + 200 mM 3-NPH in 50% Methanol/Pyridine.

  • Reaction: Add 50 µL Reagent Mix to the dried residue. Incubate at 40°C for 30 min .

  • Quench: Add 450 µL of 10% Acetonitrile in water.

  • Analyze: Inject 5 µL.

Note: The mass shift will be +135 Da (Mass of 3-NPH minus H2O).[1]

  • New Precursor: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (
    
    
    ).
  • Transitions: Look for the loss of the nitrophenyl group.[1]

Analytical Workflow Diagram

WorkflowSampleBiological Sample(Plasma/Urine)PrepProtein Precipitation(ACN 3:1 v/v)Sample->PrepSplitDecision Point:Sensitivity Required?Prep->SplitMethodAMethod A: Direct Analysis(>10 ng/mL)Split->MethodAStandardMethodBMethod B: Derivatization(<1 ng/mL)Split->MethodBHigh SensitivityLC_ALC: HSS T3 ColumnMP: 5mM NH4 FormateMethodA->LC_AMS_AMS: ESI(-)MRM: 199 -> 155LC_A->MS_ADerivReaction with 3-NPH+ EDC/PyridineMethodB->DerivLC_BLC: C18 StandardMP: Water/MeOHDeriv->LC_BMS_BMS: ESI(-)MRM: 334 -> [Fragment]LC_B->MS_B

Figure 2: Decision matrix for selecting between Direct Analysis and Derivatization workflows.

Results & Validation Criteria

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

ParameterAcceptance CriteriaTroubleshooting
Linearity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)

(weighted

)
Check IS stability; ensure saturation isn't occurring at high end.
Recovery

If low, switch from PPT to Liquid-Liquid Extraction (Ethyl Acetate).
Matrix Effect ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Use matrix-matched calibration curves.
Chlorine Isotope Ratio

If ratio deviates, interference is present. Check chromatography.
Expert Insight: The "Void Volume" Trap

A common failure mode for CHPA analysis is elution at the solvent front (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

  • Reduce Injection Volume: High organic content in the sample diluent causes "breakthrough."[1] Dilute sample 1:1 with water.[1]

  • Check pH: Ensure the mobile phase is acidic (pH 3-4).[1] At pH > 5, CHPA is fully ionized and will not retain on C18.[1]

References

  • Sigma-Aldrich. 2-(4-Chlorophenyl)-2-hydroxypropionic acid Product Specification.Link[1]

  • Han, J., et al. (2013).[1] Derivatization in liquid chromatography for mass spectrometric detection.[1][4] Drug Discoveries & Therapeutics.[1][4] (Context on 3-NPH derivatization for carboxylic acids). Link

  • Thermo Fisher Scientific. Application Note: Analysis of Polar Acidic Metabolites using HSS T3 Columns.Link[1]

  • PubChem. Compound Summary: 2-(4-Chlorophenyl)-2-hydroxypropanoic acid.[1]Link[1]

Application Note: Metabolic Profiling of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals conducting metabolic profiling, specifically focusing on the pharmacokinetics and biotransformation of 2-(4-Chlorophenyl)-2-hydroxypropionic acid (also referred to as p-chloroatrolactic acid).

This guide addresses the compound's specific chemical behavior—a chiral


-hydroxy acid—and provides optimized workflows for assessing its metabolic stability, stereoselective conjugation, and analytical quantification.

Introduction & Scientific Context

2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0) is a significant chlorinated aromatic metabolite. Structurally, it is an


-hydroxy acid (AHA) featuring a p-chlorophenyl moiety and a chiral center at the C2 position.

In metabolic studies, this compound is primarily of interest as:

  • A Terminal Metabolite: It is a stable oxidative product of chlorinated CNS agents (e.g., Phenaglycodol ) and chlorinated propiophenone derivatives [1].

  • A Probe for Phase II Conjugation: Due to its tertiary hydroxyl group and carboxylic acid moiety, it serves as an excellent substrate for studying competitive glucuronidation (O-glucuronide vs. Acyl-glucuronide) and stereoselective metabolism by UDP-glucuronosyltransferases (UGTs) [2].

  • A Chiral Reference Standard: Used to validate enantiomeric separation methods in LC-MS/MS workflows for related 2-arylpropionic acids.

Chemical Properties & Metabolic Logic[1]
  • Lipophilicity: Moderate (

    
    ), allowing membrane permeability but requiring Phase II conjugation for excretion.
    
  • Reactivity: The tertiary alcohol at C2 is sterically hindered, making it resistant to oxidation but susceptible to conjugation. The carboxylic acid is a target for acyl-glucuronidation.

  • Chirality: The compound exists as (

    
    ) and (
    
    
    
    ) enantiomers. Metabolic enzymes often exhibit high stereoselectivity toward these forms.

Mechanistic Insight: Metabolic Pathways

Understanding the formation and clearance of 2-(4-Chlorophenyl)-2-hydroxypropionic acid is critical for experimental design. The compound is typically formed via the oxidative cleavage or reduction of precursor drugs and is cleared primarily through Phase II conjugation.

Pathway Visualization

MetabolicPathway Parent Parent Drug (e.g., Phenaglycodol/Chloropropiophenone) Intermediate Intermediate (Ketone/Diol) Parent->Intermediate CYP450 Oxidation Analyte 2-(4-Chlorophenyl)- 2-hydroxypropionic Acid (Target Analyte) Intermediate->Analyte Hydrolysis/ Redox AcylGluc Acyl-Glucuronide (Unstable/Reactive) Analyte->AcylGluc UGT1A9/2B7 (COOH Conjugation) EtherGluc O-Glucuronide (Stable) Analyte->EtherGluc UGT (OH Conjugation)

Figure 1: Biotransformation pathway showing formation and divergent glucuronidation routes.

Experimental Protocols

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Objective: To determine the intrinsic clearance (


) and half-life (

) of the compound in liver microsomes.

Rationale: As a tertiary alcohol, Phase I oxidative metabolism (CYP-mediated) is expected to be slow. This assay confirms metabolic stability before proceeding to Phase II studies.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Chlorophenylacetic acid-d4).

Workflow Steps
  • Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Pre-warm at 37°C for 5 min.

  • Substrate Addition: Spike 2-(4-Chlorophenyl)-2-hydroxypropionic acid (from 10 mM DMSO stock) to a final concentration of 1 µM . (Keep DMSO < 0.1%).

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense aliquots into 150 µL Stop Solution. Vortex for 30s.

  • Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS.

Data Analysis: Plot


 vs. time. The slope 

is the elimination rate constant.


Protocol B: Stereoselective Glucuronidation Assay

Objective: To identify if the compound undergoes Acyl- or O-glucuronidation and to assess enantioselectivity.

Rationale:


-Hydroxy acids can form two types of glucuronides. Acyl-glucuronides are potentially reactive (toxicological implication), while O-glucuronides are generally stable detoxified products [3].
Materials
  • Enzyme Source: Recombinant UGTs (UGT1A1, 1A3, 1A9, 2B7) or HLM + Alamethicin (pore-forming agent).

  • Cofactor: UDP-Glucuronic Acid (UDPGA, 2 mM).

  • Buffer: 50 mM Tris-HCl (pH 7.5) + 5 mM

    
    .
    
Workflow Diagram

AssayWorkflow Start Prepare Mix: Microsomes + Alamethicin (On Ice) Activate Activation: 15 min @ 4°C Start->Activate AddSub Add Substrate: 2-(4-Cl-Ph)-2-OH-Propionic Acid (10-100 µM) Activate->AddSub Incubate Incubate: 37°C, 60 min (+ UDPGA) AddSub->Incubate Quench Quench: MeOH + IS Incubate->Quench Analyze Chiral LC-MS/MS Quench->Analyze

Figure 2: Step-by-step workflow for the glucuronidation assay.

Analytical Considerations (Chiral Separation)

To distinguish the (


) and (

) enantiomers and their glucuronides, use a chiral column.
  • Column: Chiralpak AGP or AD-RH (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Ammonium Acetate (10 mM, pH 4.5) / Isopropanol (90:10).

  • Detection: Monitor parent depletion and glucuronide formation (+176 Da).

Analytical Methodology (LC-MS/MS)

Accurate quantification requires optimized Mass Spectrometry parameters. The compound ionizes best in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid group.

Mass Spectrometry Parameters
ParameterSettingNotes
Ionization Mode ESI Negative (-)Deprotonation of -COOH
Precursor Ion (Q1) 199.0

Based on

isotope
Product Ion 1 (Quant) 155.0

Loss of

(Decarboxylation)
Product Ion 2 (Qual) 119.0

Loss of

and

Cone Voltage 25 VOptimize for specific instrument
Collision Energy 15 - 20 eVModerate fragmentation
HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • (A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in ACN).

Data Interpretation & Reporting

When reporting results for 2-(4-Chlorophenyl)-2-hydroxypropionic acid, structure your data to highlight metabolic stability and conjugation efficiency.

Kinetic Parameters Table (Example)
Enzyme System

(pmol/min/mg)

(µM)

(µL/min/mg)
Primary Metabolite
HLM + NADPH < 10 (Low)N/A< 5Minimal Oxidation
HLM + UDPGA 150 (High)256.0O-Glucuronide
rUGT1A9 85155.6O-Glucuronide
rUGT2B7 40500.8Acyl-Glucuronide

Key Finding: If the


 for Glucuronidation >> Oxidation, the compound is cleared via Phase II metabolism. The ratio of O-glucuronide to Acyl-glucuronide indicates the potential for reactive metabolite formation (Acyl-glucuronides can bind covalently to proteins).

References

  • McMahon, R. E., et al. (1959). The Metabolism of Phenaglycodol in Dogs and Humans. Journal of Pharmacology and Experimental Therapeutics. Link (Context: Identification of p-chloroatrolactic acid as a metabolite).

  • Ritter, J. K. (2000). Roles of Glucuronidation and UDP-Glucuronosyltransferases in Xenobiotic Bioactivation and Inactivation. Chemical Research in Toxicology. Link (Context: Mechanisms of AHA glucuronidation).

  • Shipkova, M., et al. (2003). Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications. Therapeutic Drug Monitoring. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

Application Note: 2-(4-Chlorophenyl)-2-hydroxypropionic Acid as a Pharmaceutical Intermediate

[1]

Abstract

2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS 4445-13-0), historically known as p-chloroatrolactic acid , is a critical chiral building block in pharmaceutical synthesis. While often confused with fibrate lipid-lowering agents due to structural similarities, this molecule is the primary intermediate for the anxiolytic drug Phenaglycodol and serves as a versatile scaffold for the synthesis of 2-arylpropionic acid NSAIDs (profens) via benzylic deoxygenation. This guide details the industrial synthesis via the cyanohydrin route, downstream transformation protocols, and validated analytical methods for enantiomeric purity.

Chemical Profile & Significance[2][3][4]

PropertySpecification
Chemical Name 2-(4-Chlorophenyl)-2-hydroxypropionic acid
Synonyms p-Chloroatrolactic acid; 4-Chloro-α-methyl-α-hydroxybenzeneacetic acid
CAS Number 4445-13-0
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Structure A propionic acid backbone with a 4-chlorophenyl group and a hydroxyl group at the C2 position.[1][2][3][4][5][6][7][8][9][10][11][12]
Melting Point 117–120 °C (Racemic)
pKa ~3.5 (Carboxylic acid)
Solubility Soluble in Ethanol, Ether, EtOAc; Sparingly soluble in water.
Strategic Importance in Drug Development

The molecule contains a quaternary carbon center featuring a hydroxyl group, a methyl group, a carboxylic acid, and an aryl ring. This "atrolactic" motif is highly valued for:

  • Anxiolytic Synthesis: It is the direct precursor to Phenaglycodol (2-p-chlorophenyl-3-methyl-2,3-butanediol).

  • Chiral Resolution: The carboxylic acid allows for salt formation with chiral amines (e.g., phenylethylamine), enabling the resolution of the enantiomers—a critical step since biological activity in downstream drugs is often stereospecific.

  • Profen Precursors: Hydrogenolysis of the benzylic hydroxyl group yields 2-(4-chlorophenyl)propionic acid, a structural analog of Ibuprofen and Ketoprofen.

Technical Note: Distinction from Fenofibrate Intermediates Researchers often confuse this molecule with Fenofibric Acid (CAS 42017-89-0).

  • Target Molecule: Contains a direct C–C bond between the phenyl ring and the propionic acid moiety.

  • Fenofibric Acid: Contains a Phenoxy ether (C–O–C) linkage. Ensure you are using the correct intermediate. This protocol applies strictly to the C–C bonded variant.

Synthetic Pathways & Mechanism

The industrial synthesis typically proceeds via the Cyanohydrin Route , favored for its scalability and use of readily available starting materials (4-chloroacetophenone).

Reaction Flowchart

SynthesisFlowStart4-Chloroacetophenone(Starting Material)CyanohydrinIntermediate:CyanohydrinStart->CyanohydrinHCN / NaCNNu- AdditionTargetTARGET:2-(4-Chlorophenyl)-2-hydroxypropionic Acid(p-Chloroatrolactic Acid)Cyanohydrin->TargetAcid Hydrolysis(HCl/H2SO4)PhenaglycodolDrug Product:Phenaglycodol(Anxiolytic)Target->Phenaglycodol1. Esterification2. Grignard (MeMgI)ProfenDrug Class:2-Arylpropionic Acids(NSAIDs)Target->ProfenPd/C Hydrogenolysis(-OH Removal)

Figure 1: Synthetic genealogy of p-Chloroatrolactic acid, showing its origin from acetophenone and its divergence into anxiolytics and NSAIDs.

Experimental Protocols

Protocol A: Synthesis via Cyanohydrin Hydrolysis

Objective: Preparation of high-purity p-chloroatrolactic acid from 4-chloroacetophenone. Scale: Laboratory (100 g basis)

Reagents:
  • 4-Chloroacetophenone (1.0 eq)

  • Sodium Cyanide (1.2 eq) [DANGER: POISON]

  • Hydrochloric Acid (Concentrated, 37%)

  • Diethyl Ether or MTBE (Solvent)

  • Sodium Sulfate (Drying agent)

Step-by-Step Methodology:
  • Cyanohydrin Formation:

    • In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 4-chloroacetophenone (100 g) in diethyl ether (300 mL).

    • Add a solution of Sodium Cyanide (38 g) in water (100 mL).

    • Cool the mixture to 0–5 °C using an ice bath.

    • Slowly add concentrated HCl (80 mL) dropwise over 1 hour. Maintain temperature <10 °C to prevent polymerization.

    • Mechanism: The cyanide ion attacks the ketone carbonyl, forming the cyanohydrin intermediate.

    • Stir for 3 hours at room temperature. Separate the organic layer, wash with water, and dry over Na₂SO₄.[12] (Do not distill; cyanohydrins can be unstable).

  • Hydrolysis to Acid:

    • Transfer the crude cyanohydrin oil to a reactor.

    • Add concentrated HCl (300 mL).

    • Heat to reflux (80–90 °C) for 4–6 hours. The nitrile group hydrolyzes first to the amide and then to the carboxylic acid. Ammonium chloride precipitates.

    • Monitor: Use TLC or HPLC to confirm disappearance of the nitrile peak (~2200 cm⁻¹ IR).

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature. The product may crystallize directly.

    • If oil separates, extract with Ethyl Acetate (3 x 200 mL).

    • Extract the organic layer with 10% Na₂CO₃ solution (The acid moves to the aqueous phase; impurities stay in organic).

    • Acidify the aqueous alkaline extract with HCl to pH 1–2. The product will precipitate as a white solid.

    • Recrystallization: Recrystallize from hot water or a Benzene/Petroleum Ether mixture.

    • Yield: Expected 65–75%. MP: 117–120 °C.[12][13]

Protocol B: Downstream Synthesis of Phenaglycodol

Objective: Conversion of the intermediate to the active pharmaceutical ingredient (API).

  • Esterification: Reflux p-chloroatrolactic acid (50 g) with Ethanol (200 mL) and catalytic H₂SO₄ (5 mL) for 12 hours. Distill to obtain Ethyl p-chloroatrolactate (BP ~100 °C at 0.1 mmHg).

  • Grignard Addition: Add the ester dropwise to a solution of Methylmagnesium Iodide (3.0 eq) in anhydrous ether.

  • Workup: Quench with saturated NH₄Cl. Isolate the diol (Phenaglycodol).

Quality Control & Analytical Methods

Due to the chiral center at C2, enantiomeric purity is often a critical quality attribute (CQA).

HPLC Method for Purity & Assay
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 80% B over 20 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Carbonyl/Phenyl absorption).

  • Retention Time: ~8–10 min (depending on gradient).

Chiral Separation (Enantiomeric Excess)
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Mode: Isocratic.

  • Rationale: The TFA is required to suppress ionization of the carboxylic acid, ensuring sharp peaks.

QCDecisionSampleCrude Product SampleAchiralHPLCReverse Phase HPLC(C18, Acidic Buffer)Sample->AchiralHPLCPurityCheckPurity > 98%?AchiralHPLC->PurityCheckChiralHPLCChiral HPLC(Chiralcel OD-H)PurityCheck->ChiralHPLCYesRecrystRecrystallize(Water/Benzene)PurityCheck->RecrystNoReleaseRelease forDownstream SynthesisChiralHPLC->Releaseee > 99%Recryst->Sample

Figure 2: Quality Control decision tree for validating p-Chloroatrolactic acid batches.

Safety & Handling Guidelines

  • Cyanide Hazard (Synthesis): Protocol A involves Sodium Cyanide.

    • Engineering Control: All weighing and reactions must occur in a functioning fume hood.

    • Antidote: Keep a Cyanide Antidote Kit (Amyl nitrite, Sodium thiosulfate) immediately accessible.

    • Waste: Quench all aqueous waste with Bleach (Sodium Hypochlorite) to destroy residual cyanide before disposal.

  • Corrosivity: The product is a carboxylic acid and can cause eye irritation (H319).[11] Wear safety goggles and gloves (Nitrile).

  • Storage: Store in a cool, dry place. The compound is stable but hygroscopic.

References

  • Mills, J., et al. (1957). "2-chlorophenyl-3-methyl-2, 3-butanediols."[12] U.S. Patent 2,812,363.[12] Assigned to Eli Lilly and Co.[13] Link

  • BenchChem. (2025).[9] "Application of p-chloroacetophenone cyanohydrin in Phenaglycodol synthesis." Application Notes. Link

  • Majethia, G. N., et al. (2023). "A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropanoic acid." ResearchGate. (Cited for structural contrast regarding Fenofibrate metabolites).[14] Link

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 2-(4-Chlorophenyl)-2-hydroxypropionic acid." Link

Fenofibrate metabolite synthesis pathway.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fenofibrate Metabolite Synthesis Pathway: Chemical & Enzymatic Protocols Content Type: Advanced Application Note Audience: DMPK Scientists, Synthetic Chemists, and Bioanalytical Researchers

Abstract

This application note details the synthesis pathways of Fenofibric Acid (FFA), the primary pharmacologically active metabolite of the lipid-lowering prodrug Fenofibrate. We provide a dual-track approach: (1) A robust chemical synthesis protocol for generating high-purity Fenofibric Acid reference standards via alkaline hydrolysis and Friedel-Crafts acylation precursors, and (2) An enzymatic biosynthesis protocol for generating Fenofibryl-


-D-glucuronide (the major Phase II conjugate) using liver microsomes. These protocols are designed to support bioanalytical assay validation and metabolic stability profiling in drug development.

Introduction: The Metabolic Activation Pathway

Fenofibrate is a pro-drug lacking intrinsic activity. Upon oral administration, it undergoes rapid hydrolysis to form Fenofibric Acid (FFA) , the active PPAR


 agonist. Understanding this conversion is critical for pharmacokinetic (PK) analysis, as plasma concentrations of the parent drug are often negligible.

Key Metabolic Steps:

  • Phase I (Activation): The isopropyl ester of Fenofibrate is hydrolyzed by Carboxylesterase 1 (CES1) in the liver and intestinal wall to yield Fenofibric Acid.

  • Phase II (Elimination): FFA is primarily conjugated by UDP-glucuronosyltransferase 1A9 (UGT1A9) to form Fenofibryl-

    
    -D-glucuronide , which is excreted in urine.
    
  • Minor Pathway: A fraction of FFA undergoes carbonyl reduction by Carbonyl Reductase 1 (CBR1) to form Reduced Fenofibric Acid (Benzhydrol metabolite).

Visualizing the Pathway

The following diagram maps the chemical and enzymatic transformations.

Fenofibrate_Metabolism cluster_liver Hepatic Biotransformation Fenofibrate Fenofibrate (Prodrug) FFA Fenofibric Acid (Active Metabolite) Fenofibrate->FFA Hydrolysis (CES1) Glucuronide Fenofibryl-β-D-glucuronide (Major Urinary Metabolite) FFA->Glucuronide Glucuronidation (UGT1A9) ReducedFFA Reduced Fenofibric Acid (Benzhydrol Form) FFA->ReducedFFA Carbonyl Reduction (CBR1)

Figure 1: Metabolic pathway of Fenofibrate showing activation by CES1 and elimination via UGT1A9.

Chemical Synthesis of Fenofibric Acid (Reference Standard)

While Fenofibric Acid is commercially available, in-house synthesis is often required for isotopic labeling (


C or D) or impurity characterization. The following protocol describes the Alkaline Hydrolysis Method , which is the most efficient route when starting from the parent drug (Fenofibrate).
Mechanism of Action

The reaction utilizes nucleophilic acyl substitution (saponification). The hydroxide ion attacks the carbonyl carbon of the isopropyl ester, forming a tetrahedral intermediate that collapses to release isopropanol and the carboxylate salt of fenofibric acid.

Protocol 1: Alkaline Hydrolysis of Fenofibrate

Yield: ~90-95% | Purity: >99% (HPLC)

Reagents Required:

  • Fenofibrate (Parent Drug)[1][2][3][4][5][6]

  • Sodium Hydroxide (NaOH), 1M aqueous solution[1]

  • Ethanol (EtOH) or 2-Butanone (MEK)

  • Hydrochloric Acid (HCl), 1M and 6M

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 3.6 g (10 mmol) of Fenofibrate in 40 mL of Ethanol.

    • Note: Ethanol is preferred over methanol to prevent transesterification byproducts, although hydrolysis is the dominant pathway.

  • Saponification: Add 20 mL of 1M NaOH (20 mmol, 2 eq) to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring for 3–4 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). The high-Rf spot of Fenofibrate should disappear.

  • Concentration: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure (rotary evaporator) to obtain a semi-solid residue.

  • Acidification: Re-dissolve the residue in 50 mL of distilled water. Place the flask in an ice bath (

    
    ). Slowly add 1M HCl until the pH reaches ~2.0.
    
    • Observation: A thick white precipitate (Fenofibric Acid) will form immediately.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (

    
     mL). Combine the organic layers.[7]
    
  • Drying & Isolation: Wash the combined organic layer with brine (50 mL). Dry over anhydrous

    
    , filter, and concentrate under vacuum.
    
  • Recrystallization: Recrystallize the crude solid from Acetone/Hexane (1:4) to yield pure Fenofibric Acid as white crystals.[4]

Validation Criteria:

  • Melting Point:

    
    .
    
  • MS (ESI-): m/z 317.1 [M-H]

    
    .
    

Biosynthesis of Fenofibryl Glucuronide (Metabolite Generation)

Chemical synthesis of acyl-glucuronides is synthetically challenging due to their susceptibility to hydrolysis and acyl migration. For drug metabolism (DMPK) studies, enzymatic biosynthesis using liver microsomes is the industry standard for generating authentic metabolite standards for LC-MS/MS identification.

Protocol 2: Microsomal Incubation (Scale-Up)

This protocol uses Human Liver Microsomes (HLM) to generate Fenofibryl-


-D-glucuronide.

Reagents Required:

  • Fenofibric Acid (substrate from Protocol 1)[1][2][3][4][5][8][9][10]

  • Human Liver Microsomes (HLM) or Recombinant UGT1A9 (Corning/Gentest)

  • UDP-Glucuronic Acid (UDP-GA) – Cofactor

  • Alamethicin (pore-forming peptide to access luminal UGTs)

  • Magnesium Chloride (

    
    )
    
  • Tris-HCl Buffer (pH 7.4)

Reaction Mix (Total Volume: 1 mL):

ComponentFinal ConcentrationFunction
Tris-HCl (pH 7.4)100 mMBuffer System

5 mMCofactor stabilizer
Alamethicin50

g/mg protein
Membrane permeabilizer
HLM (Protein)0.5 mg/mLEnzyme Source
Fenofibric Acid 100

M
Substrate
UDP-GA 5 mM Glucuronide Donor

Step-by-Step Methodology:

  • Pre-incubation: Combine Buffer,

    
    , Alamethicin, and HLM on ice. Allow to stand for 15 minutes to permeabilize the microsomal membrane (crucial for UGT activity).
    
  • Substrate Addition: Add Fenofibric Acid (dissolved in DMSO; final DMSO <1%). Pre-warm to

    
     for 3 minutes.
    
  • Initiation: Start the reaction by adding UDP-GA.

  • Incubation: Incubate at

    
     in a shaking water bath for 60–120 minutes.
    
  • Termination: Stop the reaction by adding 1 mL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

    • Why Formic Acid? Acidification stabilizes the acyl-glucuronide, preventing hydrolysis back to the parent acid.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes at

    
     to pellet proteins.
    
  • Isolation: The supernatant contains the Fenofibryl Glucuronide. For purification, inject directly onto a Semi-Prep HPLC.

Analytical Validation (LC-MS/MS)

To confirm the synthesis of both the acid and the glucuronide, use the following chromatographic conditions.

System: UHPLC coupled to Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., Waters BEH C18,


 mm, 1.7 

m). Mobile Phase:
  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

Gradient:

Time (min) % B Event
0.0 10 Equilibration
1.0 10 Hold
5.0 90 Elution of Acid
6.0 90 Wash

| 6.1 | 10 | Re-equilibration |

Detection (MRM Transitions):

  • Fenofibrate (Parent): (+) m/z 361.1

    
     233.0
    
  • Fenofibric Acid (Metabolite): (-) m/z 317.1

    
     231.0
    
  • Fenofibryl Glucuronide: (-) m/z 493.1

    
     317.1 (Loss of glucuronic acid moiety - 176 Da).
    

References

  • Mechanism of Action & Metabolism: Keating, G. M., & Croom, K. F. (2007). Fenofibrate: a review of its use in primary hypercholesterolaemia, mixed dyslipidaemia and hypertriglyceridaemia. Drugs, 67(1), 121-153.

  • Chemical Synthesis (Hydrolysis): Venkatesan, P., & Rao, N. V. (2013). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Der Pharma Chemica, 5(1), 239-242.

  • Glucuronidation Pathway: Miller, V. P., et al. (2012).[11] In vitro metabolism of fenofibrate by human liver microsomes and recombinant UDP-glucuronosyltransferases. Drug Metabolism and Disposition.

  • Acyl Glucuronide Stability: Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Biochemistry, 36(1), 3-19.

Sources

Troubleshooting & Optimization

Technical Support Center: By-product Identification in 2-(4-Chlorophenyl)-2-hydroxypropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-chlorophenyl)-2-hydroxypropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during synthesis, with a specific focus on the identification and mitigation of by-products.

I. Introduction to the Synthesis and Potential Impurities

The synthesis of 2-(4-chlorophenyl)-2-hydroxypropionic acid, an important intermediate in pharmaceutical development, can be approached through several synthetic routes. The most common and versatile methods include the Grignard reaction and the cyanohydrin pathway.[1] While both are effective, they are susceptible to the formation of various by-products that can complicate purification and impact final product quality. Understanding the mechanistic origins of these impurities is the first step toward effective troubleshooting.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding by-product formation during the synthesis of 2-(4-chlorophenyl)-2-hydroxypropionic acid.

Q1: What are the most probable synthetic routes for 2-(4-chlorophenyl)-2-hydroxypropionic acid?

A1: The two primary and well-established synthetic routes are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, such as 4-chlorophenylmagnesium bromide, with a pyruvate ester.[1]

  • Cyanohydrin Formation and Hydrolysis: This route starts with 4-chloroacetophenone, which reacts with a cyanide source to form a cyanohydrin. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid.[1]

Q2: What are the most common by-products observed in the Grignard synthesis of 2-(4-chlorophenyl)-2-hydroxypropionic acid?

A2: In the Grignard route, several by-products can arise:

  • Biphenyl derivatives: A common impurity is the formation of biphenyl through a coupling reaction between the Grignard reagent and any unreacted aryl halide.[2] This is often favored by higher temperatures and concentrations.[2]

  • Products of reaction with residual water: Grignard reagents are highly reactive towards protic solvents like water.[3] Any moisture in the reaction setup will quench the Grignard reagent, leading to the formation of chlorobenzene.

  • Double addition products with esters: When using an ester as a starting material, the Grignard reagent can add twice, leading to the formation of a tertiary alcohol.[4][5]

Q3: What by-products should I anticipate when using the cyanohydrin and hydrolysis route?

A3: The cyanohydrin route also presents potential for by-product formation:

  • Incomplete hydrolysis: The hydrolysis of the nitrile to a carboxylic acid proceeds through an amide intermediate.[6][7] Incomplete hydrolysis can result in the presence of the corresponding amide as an impurity.

  • Side reactions during hydrolysis: Under harsh hydrolysis conditions (strong acids or bases at high temperatures), other side reactions can occur, leading to degradation of the desired product.[8]

Q4: How can I minimize the formation of these by-products?

A4: Minimizing by-product formation requires careful control of reaction conditions:

  • For Grignard reactions: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3] The slow addition of the Grignard reagent to the electrophile can also help to control the reaction temperature and minimize side reactions.

  • For cyanohydrin hydrolysis: Careful monitoring of the reaction progress is crucial to ensure complete conversion of the nitrile. Optimization of reaction time, temperature, and reagent concentration can minimize the formation of the amide intermediate and other degradation products.

III. Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your synthesis.

Troubleshooting Scenario 1: Unexpected Peak in HPLC Analysis after Grignard Reaction

Issue: An unexpected peak is observed in the High-Performance Liquid Chromatography (HPLC) analysis of the crude product from a Grignard synthesis of 2-(4-chlorophenyl)-2-hydroxypropionic acid.

Possible Cause & Identification Workflow:

  • Hypothesis: The unexpected peak could be a biphenyl derivative, a common by-product in Grignard reactions.[2]

  • Proposed Identification Protocol:

    • Step 1: Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the impurity. A biphenyl derivative would have a molecular weight corresponding to the coupling of two 4-chlorophenyl groups.

    • Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate the impurity using preparative HPLC and subject it to ¹H and ¹³C NMR analysis. The NMR spectrum of a biphenyl derivative will show characteristic aromatic signals.

    • Step 3: Comparison with a Standard: If available, inject a standard of the suspected biphenyl by-product into the HPLC to compare retention times.

Corrective Actions:

  • Optimize Reaction Conditions: To minimize the formation of the biphenyl by-product, consider the following adjustments:

    • Lower the reaction temperature.

    • Use a more dilute solution of the Grignard reagent.

    • Ensure a slight excess of the pyruvate ester to consume the Grignard reagent.

Experimental Workflow for By-product Identification

Byproduct_Identification_Workflow Start Unexpected Peak in HPLC Hypothesize Hypothesize Impurity (e.g., Biphenyl Derivative) Start->Hypothesize LCMS LC-MS Analysis (Determine Molecular Weight) Hypothesize->LCMS Isolate Isolate Impurity (Preparative HPLC) LCMS->Isolate NMR NMR Analysis (¹H, ¹³C) Isolate->NMR Compare Compare with Standard (HPLC Retention Time) NMR->Compare Identify Identity Confirmed Compare->Identify Hydrolysis_Pathway Nitrile 2-(4-Chlorophenyl)-2-hydroxypropanenitrile Amide 2-(4-Chlorophenyl)-2-hydroxypropanamide (Amide Impurity) Nitrile->Amide H₂O / H⁺ or OH⁻ (Partial Hydrolysis) CarboxylicAcid 2-(4-Chlorophenyl)-2-hydroxypropionic Acid (Desired Product) Amide->CarboxylicAcid H₂O / H⁺ or OH⁻ (Complete Hydrolysis)

Sources

Technical Support Center: Optimization of Chlorophenylpropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(4-chlorophenyl)propionic acid (CAS: 2019-34-3) presents a classic chemoselectivity challenge in organic process development: reducing the


-unsaturated alkene without cleaving the aryl-chloride bond (hydrodehalogenation).

While Friedel-Crafts alkylation and Malonic Ester synthesis are viable, Catalytic Hydrogenation of 4-chlorocinnamic acid is the industry standard for scalability. However, it requires precise tuning to prevent the formation of phenylpropionic acid (dechlorinated impurity). This guide focuses on optimizing this selectivity window.

Module 1: The Primary Route – Selective Hydrogenation

The Core Challenge: Competing Pathways

In standard hydrogenation (Pd/C, H


), the carbon-halogen bond strength (Ar-Cl 

96 kcal/mol) is often compromised by the high activity of palladium, leading to mixtures of product and dechlorinated byproducts.
Optimization Protocol: Modified Catalytic System

To achieve >98% chemoselectivity, we recommend moving away from standard Pd/C unless modified with inhibitors.

Recommended System:

  • Catalyst: 5% Pt/C (Platinum on Carbon) or Rhodium (Rh) complexes. Platinum is generally less active toward Ar-Cl oxidative addition than Palladium.

  • Solvent: Ethyl Acetate (EtOAc) or Toluene.[1] Avoid lower alcohols (MeOH/EtOH) if dehalogenation persists, as they can serve as H-donors in transfer hydrogenation side-reactions.

  • Hydrogen Source: H

    
     gas (1-3 atm) or Formic Acid (Transfer Hydrogenation).
    
Step-by-Step Optimized Protocol
  • Charge: In a high-pressure reactor, dissolve 4-chlorocinnamic acid (1.0 equiv) in Ethyl Acetate (10 V).

  • Catalyst Addition: Add 5% Pt/C (1-3 mol% loading). Note: If using Pd/C, add ethylenediamine (0.5 equiv) as a poison to suppress dehalogenation.

  • Purge: Cycle N

    
     three times, then H
    
    
    
    three times.
  • Reaction: Stir vigorously at 25–40°C under 1–3 atm H

    
     .
    
    • Critical Control Point: Do not exceed 50°C. Higher temperatures exponentially increase the rate of Ar-Cl cleavage.

  • Monitoring: Monitor via HPLC/TLC until alkene consumption is >99%.

  • Workup: Filter catalyst through Celite. Wash pad with EtOAc.[1] Concentrate filtrate to obtain crude solid.

Visualizing the Selectivity Landscape

The following diagram maps the kinetic competition between the desired hydrogenation and the undesired dehalogenation.

ReactionPathways Start 4-Chlorocinnamic Acid (Starting Material) Product 3-(4-Chlorophenyl)propionic Acid (Target) Start->Product Path A: Selective Hydrogenation (Pt/C or Rh, <40°C) Impurity1 Phenylpropionic Acid (Dechlorinated Impurity) Start->Impurity1 Path B: Hydrodehalogenation (Pd/C, High Temp, MeOH) Product->Impurity1 Secondary Dechlorination (Prolonged reaction time) Impurity2 4-Chlorophenylpropanol (Over-reduction) Product->Impurity2 Over-reduction of COOH (High Pressure/Temp)

Figure 1: Kinetic pathways in the hydrogenation of chlorocinnamic acid. Path A is the desired route; Path B represents the primary failure mode.

Module 2: Alternative Route – Malonic Ester Synthesis

If hydrogenation equipment is unavailable or selectivity remains elusive, the Malonic Ester Synthesis provides a chemically robust, albeit longer, alternative. This route guarantees the retention of the Chlorine atom as no reducing conditions are applied to the ring.

Protocol Summary:

  • Alkylation: React 4-chlorobenzyl chloride with diethyl malonate using NaOEt/EtOH.

  • Hydrolysis: Treat the diester with aqueous NaOH to form the dicarboxylate.

  • Decarboxylation: Acidify with HCl and heat (reflux) to induce decarboxylation (

    
    ), yielding the target mono-acid.
    

Module 3: Troubleshooting & FAQs

Category: Reaction Selectivity (Dehalogenation)

Q: I am seeing up to 15% des-chloro impurity (Phenylpropionic acid). How do I stop this? A: This is the most common issue with Pd-catalyzed hydrogenation of halo-arenes.

  • Immediate Fix: Switch from Palladium (Pd) to Platinum (Pt) or Rhodium (Rh). Pt is significantly less prone to oxidative insertion into the Ar-Cl bond [1, 2].

  • Pd-Only Fix: If you must use Pd/C, add a "poison" to the reaction mixture. The addition of ethylenediamine or diphenylsulfide can selectively inhibit the highly active sites responsible for dehalogenation while allowing alkene reduction to proceed [4].

  • Solvent Change: Switch from Methanol to Ethyl Acetate or Toluene. Protic solvents like methanol facilitate the stabilization of the leaving chloride ion, accelerating dehalogenation.

Category: Reaction Stalling

Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: This suggests catalyst poisoning or mass transfer limitations.

  • Check Impurities: Ensure your starting material (4-chlorocinnamic acid) is free of sulfur or amine contaminants from previous steps.

  • Mass Transfer: Hydrogenation is a heterogeneous reaction. Hydrogen must dissolve in the solvent to reach the catalyst surface. Increase stirring speed (RPM) to maximize the gas-liquid interface.

  • Solubility: If the product precipitates out and coats the catalyst, add more solvent or slightly increase temperature (staying under 45°C).

Category: Purification[1][2][3][4]

Q: How do I remove unreacted starting material (Cinnamic acid derivative) from the product? A: Since both the starting material and product are carboxylic acids, acid-base extraction is ineffective.

  • Recrystallization: The saturated product is typically more flexible and soluble than the rigid unsaturated starting material.

    • Solvent System: Recrystallize from Heptane/Ethyl Acetate (9:1) or Ethanol/Water .

    • Protocol: Dissolve crude solid in hot Ethyl Acetate, slowly add Heptane until cloudy, then cool to 4°C. The target acid (mp 127-131°C) crystallizes well, leaving the cinnamic impurity in the mother liquor [3].

Module 4: Comparative Data Table

ParameterStandard Hydrogenation (Pd/C)Optimized Hydrogenation (Pt/C)Malonic Ester Route
Primary Reagent 4-Chlorocinnamic acid4-Chlorocinnamic acid4-Chlorobenzyl chloride
Catalyst 10% Pd/C5% Pt/C (or Rh-dimer)NaOEt (Stoichiometric)
Typical Yield 70-85%90-95% 60-75%
Ar-Cl Retention Poor (<85%)Excellent (>99%) Perfect (100%)
Atom Economy HighHighLow (Loss of CO2 & EtOH)
Key Risk DehalogenationCost of CatalystMulti-step labor

References

  • Johnstone, R. A. W., et al. (1985).[2] Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds. Chemical Reviews. 2[3][4][5]

  • RSC Publishing. (2012). Highly selective hydrogenation of aromatic chloronitro compounds... with platinum nanocatalysts. Green Chemistry. Link

  • Sigma-Aldrich. Product Specification: 3-(4-Chlorophenyl)propionic acid.[6] 6

  • Sajiki, H., et al. (2006). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction. Semantic Scholar. 7

  • Chemical Methodologies. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid. 8

Sources

Technical Support Center: Degradation & Stability of 2-(4-Chlorophenyl)-2-hydroxypropionic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated Technical Support Center resource. It is designed to assist analytical chemists and formulation scientists encountering stability or impurity issues related to 2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as Reduced Fenofibric Acid or Fenofibrate Impurity B).

Status: Active Document ID: TS-CHL-HYD-04 Last Updated: 2025-06-12 Scope: Degradation pathways, troubleshooting analytical anomalies, and handling protocols.

Executive Technical Summary

2-(4-Chlorophenyl)-2-hydroxypropionic acid is a critical Phase I metabolite and a known degradation impurity of the lipid-lowering agent Fenofibrate . Chemically, it is an


-hydroxy acid (AHA) derivative.[1][2] Its presence in pharmaceutical samples often indicates either metabolic reduction of the parent ketone (Fenofibric acid) or specific hydrolytic degradation pathways.
  • CAS Registry Number: 4445-13-0

  • Chemical Class: Halogenated

    
    -hydroxy acid.
    
  • Critical Instability Factors: UV light (photolabile), Oxidative stress, Acidic dehydration.

Degradation Pathway Map

The following diagram illustrates the origin of this molecule from Fenofibrate and its subsequent degradation into terminal breakdown products.

DegradationPathway cluster_degradation Critical Degradation Zone Fenofibrate Fenofibrate (Prodrug) FenofibricAcid Fenofibric Acid (Active Metabolite/Ketone) Fenofibrate->FenofibricAcid Hydrolysis (Esterase/Base) TargetMol 2-(4-Chlorophenyl)-2-hydroxypropionic acid (Target: Reduced Metabolite) FenofibricAcid->TargetMol Reductive Metabolism (Carbonyl Reductase) Chlorobenzoic 4-Chlorobenzoic Acid (Terminal Oxidant) FenofibricAcid->Chlorobenzoic Direct Photolysis TargetMol->FenofibricAcid Re-oxidation (Air/Storage) Chloroacetophenone 4-Chloroacetophenone (Ketone Degradant) TargetMol->Chloroacetophenone Oxidative Decarboxylation (Radical Mechanism) Dehydrated 2-(4-Chlorophenyl)acrylic acid (Dehydration Product) TargetMol->Dehydrated Acid-Catalyzed Dehydration (-H2O) Chloroacetophenone->Chlorobenzoic Photo-oxidation / UV

Figure 1: Metabolic origin and abiotic degradation pathways of 2-(4-Chlorophenyl)-2-hydroxypropionic acid. Green node indicates the subject of this guide.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific anomalies reported by researchers working with this compound in HPLC/LC-MS workflows.

Issue 1: "Ghost Peak" Co-eluting with Fenofibric Acid

Symptom: In Reverse Phase HPLC (RP-HPLC), a shoulder or split peak appears near the Fenofibric acid retention time, specifically in stability samples exposed to light.

  • Root Cause: Photochemical Re-oxidation. The target molecule (the hydroxy acid) is susceptible to oxidation back to the ketone (Fenofibric acid) or decarboxylation under UV stress.

  • Diagnostic Step: Check your UV detector ratio.

    • Fenofibric acid (Ketone)

      
       nm.
      
    • Target Hydroxy Acid

      
       nm (loss of conjugation from the carbonyl).
      
  • Solution:

    • Use amber glassware for all sample preparations.

    • Add an antioxidant (e.g., Ascorbic acid 0.1%) to the diluent if the sample must sit in the autosampler for

      
       hours.
      
Issue 2: Inconsistent Quantitation in Acidic Mobile Phases

Symptom: Recovery rates drop significantly when the sample is stored in acidic media (pH < 2.5) for over 24 hours.

  • Root Cause: Acid-Catalyzed Dehydration. As a benzylic alcohol with an adjacent electron-withdrawing carboxyl group, the hydroxyl group is labile. Strong acid facilitates the elimination of water to form 2-(4-chlorophenyl)acrylic acid (an atropic acid derivative).

  • Solution:

    • Buffer the mobile phase to pH 3.5 – 4.5 using Ammonium Acetate.

    • Avoid using 0.1% TFA (Trifluoroacetic acid) as a diluent; use 0.1% Formic acid or neutral methanol/water mixtures instead.

Issue 3: Low Sensitivity in Mass Spectrometry (LC-MS)

Symptom: The molecule is undetectable in Positive Mode (ESI+).

  • Root Cause: Ionization Physics. The molecule contains a carboxylic acid and a chlorophenyl group. It lacks a basic nitrogen center (unlike many drugs), making protonation

    
     difficult and unstable.
    
  • Solution:

    • Switch to Negative Mode (ESI-) .

    • Monitor the transition for the deprotonated molecular ion:

      
       Da.
      
    • Note: The Chlorine isotope pattern (

      
      ) will result in a characteristic 3:1 ratio at 
      
      
      
      199 and 201.

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to separate the target hydroxy acid from its parent ketone and downstream degradation products.

Table 1: Chromatographic Conditions

ParameterSettingRationale
Column C18,

mm, 3.5

m
Standard stationary phase for polar/non-polar separation.
Mobile Phase A 20 mM Ammonium Acetate (pH 4.0)Prevents acidic dehydration of the hydroxyl group.
Mobile Phase B AcetonitrileStrong elution for the chlorophenyl ring.
Gradient 0-5 min: 20% B; 5-15 min: 20

80% B
Retains the polar hydroxy acid early; elutes the ketone later.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 225 nmMaximizes sensitivity for the benzylic system.
Temp 25°CDo not heat column >30°C to avoid thermal degradation.
Protocol B: Rapid Forced Degradation (Oxidative)

To generate the degradation markers (4-Chloroacetophenone and 4-Chlorobenzoic acid) for retention time confirmation:

  • Prepare Stock: Dissolve 10 mg of 2-(4-Chlorophenyl)-2-hydroxypropionic acid in 10 mL Acetonitrile.

  • Oxidative Stress: Take 1 mL of stock, add 1 mL of 30%

    
    .
    
  • Incubation: Heat at 60°C for 2 hours.

  • Analysis: Inject immediately.

    • Result: The hydroxy acid peak will diminish. A new peak (4-Chlorobenzoic acid) will appear at a significantly earlier retention time due to increased polarity.

Frequently Asked Questions (FAQs)

Q1: Is this molecule a "genotoxic impurity"? A: While specific genotoxicity data for this metabolite is often proprietary to the drug filer, structurally related


-hydroxy acids are generally less reactive than their precursors (like 

-halo ketones). However, the potential for it to dehydrate into an

-unsaturated acid (the acrylic acid derivative) warrants careful control, as Michael acceptors can react with DNA. Consult ICH M7 guidelines for specific limits.

Q2: Why does the Certificate of Analysis (CoA) list "racemic"? A: The molecule has a chiral center at the C2 position. Unless synthesized via asymmetric reduction or enzymatic catalysis, it exists as a racemate. In biological systems (e.g., patient plasma), the reduction of Fenofibric acid by carbonyl reductase enzymes is often stereoselective, producing predominantly one enantiomer (usually the S-form) [1].

Q3: Can I use this standard to quantify Fenofibrate? A: No. This is a degradation product or metabolite. It has a different response factor (UV extinction coefficient) than Fenofibrate. You must use the specific standard for the parent drug for assay purposes.

References

  • National Center for Biotechnology Information. (n.d.). Fenofibric acid: Compound Summary. PubChem.[3][4] Retrieved February 3, 2026, from [Link]

  • Viron, C., et al. (2016). Mechanistic Studies on the Photoallergy Mediated by Fenofibric Acid: Photoreactivity with Serum Albumins. Chemical Research in Toxicology. Retrieved February 3, 2026, from [Link]

  • European Pharmacopoeia. (2005). Fenofibrate Impurity Standards and Profiling. Ph. Eur. 5.[5]0. Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: Stability & Handling of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0).

This compound acts as a critical intermediate in the synthesis of fibrates and other pharmacological agents. Its structural motif—a tertiary benzylic alcohol adjacent to a carboxylic acid—creates a specific stability profile that often confuses standard handling protocols.

Module 1: Critical Stability Issues (Dehydration)

Q: Why is my clear solution turning cloudy or yellow over time?

Diagnosis: You are likely observing acid-catalyzed dehydration . Technical Insight: The molecule contains a tertiary hydroxyl group at the


-position to the phenyl ring. This structural setup allows for the facile elimination of water (dehydration) to form 2-(4-chlorophenyl)acrylic acid  (also known as p-chloroatropic acid).

This reaction is driven by two factors:

  • Carbocation Stability: Protonation of the hydroxyl group leads to water loss, generating a tertiary carbocation stabilized by resonance with the p-chlorophenyl ring.

  • Conjugation: The resulting double bond is conjugated with both the aromatic ring and the carboxylic acid, creating a thermodynamically favorable system.

Visualizing the Degradation Pathway:

DehydrationPathway Parent 2-(4-Chlorophenyl)- 2-hydroxypropionic acid (Soluble, Colorless) Inter Tertiary Carbocation (Transient Intermediate) Parent->Inter + H+ (Acidic pH) - H2O Product 2-(4-Chlorophenyl)acrylic acid (Precipitate/Yellowing) Inter->Product - H+ (Elimination)

Figure 1: Acid-catalyzed dehydration pathway leading to the formation of the acrylic acid derivative.[1]

Q: Does pH affect this stability?

Answer: Yes, drastically.

  • Acidic pH (< 4.0): Accelerates dehydration. The protonation of the -OH group is the rate-limiting step.

  • Neutral/Basic pH (7.0 - 8.5): Significantly more stable. In this range, the carboxylic acid is ionized (carboxylate), and the hydroxyl group is less likely to be protonated.

  • Recommendation: Buffer your solutions to pH 7.4 using Phosphate Buffered Saline (PBS) or HEPES. Avoid storing in unbuffered water or acidic organic solvents (e.g., 0.1% TFA in Acetonitrile) for extended periods.

Module 2: Analytical Troubleshooting (HPLC)

Q: I see a new peak in my HPLC chromatogram. Is it an impurity or degradation?

Diagnosis Protocol: Use the following self-validating checks to confirm if the peak is the dehydration product (p-chloroatropic acid).

Step 1: Check Relative Retention Time (RRT) The dehydration product loses a water molecule and gains a double bond, making it more hydrophobic (less polar) than the parent hydroxy acid.

  • Expected Outcome: The degradation peak will elute after the parent peak on a Reverse Phase (C18) column.

Step 2: Check UV Spectral Shift The parent molecule has a standard chlorobenzene chromophore. The product has a conjugated styrene-like system.

  • Parent

    
    :  ~220-230 nm.
    
  • Degradant

    
    :  ~250-260 nm (Red shift due to conjugation).
    

Standardized HPLC Protocol for Stability Monitoring:

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate (pH 7.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV at 230 nm (Parent) and 254 nm (Degradant)
Sample Diluent Mobile Phase A : Acetonitrile (80:20)

Module 3: Solubility & Formulation Guide

Q: The compound precipitates when I dilute my DMSO stock into media. How do I fix this?

Root Cause: The compound is a lipophilic acid (LogP ~2.5). In its unionized form (low pH), water solubility is poor. Solution: You must ensure the compound is in its ionized (salt) form when in aqueous solution.

Formulation Decision Tree:

FormulationTree Start Start: Dissolving Solid Step1 Dissolve in 100% DMSO (Stock Conc: 10-50 mM) Start->Step1 Step2 Prepare Aqueous Buffer (Must be pH > 7.0) Step1->Step2 Check Is Final Concentration > 100 µM? Step2->Check HighConc Risk of Precipitation Check->HighConc Yes LowConc Stable Solution Check->LowConc No Action1 Add Co-solvent: 0.5% Tween-80 or Cyclodextrin HighConc->Action1

Figure 2: Decision tree for preventing precipitation during formulation.

Q: Can I autoclave solutions of this compound?

Answer: Absolutely NOT. Autoclaving involves high heat (121°C) and steam. Even at neutral pH, the thermal energy is sufficient to overcome the activation energy for the elimination reaction, converting a significant portion of your active compound into the acrylic acid derivative.

  • Alternative: Use 0.22 µm sterile filtration (PES or PVDF membranes are compatible).

Summary of Best Practices

  • Storage (Solid): Store at -20°C, desiccated. Protect from light.

  • Storage (Solution): Prepare fresh. If storage is necessary, freeze at -80°C in pH 7.4 buffered aliquots. Avoid repeated freeze-thaw cycles.

  • Handling: Keep solutions on ice during experiments. Avoid acidification below pH 5.0.

References
  • Mechanism of Dehydration

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • HPLC Methodology for Phenylpropionic Acids

    • B'Hymer, C.[2] (2006).[2] A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid.[2] Journal of Chromatographic Science, 44(4), 200-204.[2] (Validates C18/Phosphate buffer systems for similar hydroxy-acid structures).

  • General Stability of Alpha-Hydroxy Acids

    • PubChem Compound Summary. (2025). 2-(4-Hydroxyphenyl)propionic acid .[2][3] National Center for Biotechnology Information. (Structural analogs and property data).[3][4][5][6]

Sources

Technical Support Center: Enantiopurification of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

[1][2]

Case ID: RES-Cl-ATRO-001 Subject: Resolution Protocols for p-Chloroatrolactic Acid Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary & Strategy Selection

Resolving 2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as p-chloroatrolactic acid) presents a specific stereochemical challenge: it contains a tertiary benzylic alcohol.[1][2] Unlike secondary alcohols, tertiary centers are sterically hindered, making direct enzymatic esterification difficult.[2]

Therefore, we recommend Diastereomeric Salt Formation as the primary, robust method for gram-to-kilogram scale.[1] Biocatalysis should be reserved for specific ester precursors or polishing steps.[1][2]

Decision Matrix: Choosing Your Protocol

ResolutionStrategyStartStart: Racemic AcidScaleCheckScale > 10g?Start->ScaleCheckPurityCheckTarget ee > 99%?ScaleCheck->PurityCheckNo (Lab Scale)ChemResProtocol A: Chemical Resolution(Diastereomeric Crystallization)ScaleCheck->ChemResYes (Bulk)PurityCheck->ChemResYes (High Purity)BioResProtocol B: Biocatalytic Hydrolysis(Requires Ester Precursor)PurityCheck->BioResNo (Moderate)HPLCProtocol C: Analytical QC(Chiral HPLC)ChemRes->HPLCBioRes->HPLC

Figure 1: Strategic decision tree for selecting the optimal resolution pathway based on scale and purity requirements.

Module 1: Chemical Resolution (Diastereomeric Crystallization)

This is the "Gold Standard" for atrolactic acid derivatives. The tertiary hydroxyl group does not interfere with salt formation at the carboxylic acid moiety.

Core Protocol
  • Resolving Agent: (S)-(-)-1-Phenylethylamine [(S)-PEA].[1][2]

    • Alternative: (-)-Cinchonidine (if PEA fails).[1][2]

  • Solvent System: Ethanol/Water (9:[1][2]1) or pure Isopropanol.[1][2]

  • Target: The (S)-Acid typically forms the less soluble salt with (S)-PEA (Empirical verification required per batch).[1][2]

Step-by-Step Workflow
  • Stoichiometry: Dissolve 1.0 eq of racemic acid in minimum boiling Ethanol (approx. 5-7 mL/g).

  • Addition: Add 0.55 eq of (S)-(-)-1-Phenylethylamine dropwise.

    • Note: Using 0.5 eq maximizes yield of the target enantiomer (Pope-Peachey method) rather than resolving the whole mass.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4 hours.

    • Critical: If no crystals form, scratch the glass or add a seed crystal.

  • Filtration: Collect the precipitate. This is the Diastereomeric Salt .

  • Recrystallization: Redissolve the salt in boiling Ethanol and cool again. Repeat until constant melting point is achieved.

  • Liberation: Suspend the salt in water; acidify with 2N HCl to pH 1-2. Extract with Ethyl Acetate.[1][2] Dry and evaporate to obtain the chiral acid.

Troubleshooting Guide: Chemical Resolution
SymptomRoot CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Solvent polarity is too low or cooling is too fast.[1][2]1. Reheat to dissolve oil.2. Add 5-10% water to the Ethanol.3. Seed the solution at the cloud point.
Low Yield (<20%) Salt solubility is too high in the chosen solvent.[2]Switch solvent to Isopropanol or Ethyl Acetate .[1][2] Reduce solvent volume.[1][2]
Low Enantiomeric Excess (ee < 80%) Eutectic composition entrapment; non-selective precipitation.[1][2]Double Recrystallization: Do not liberate the acid yet.[2] Recrystallize the salt one more time. The ee usually jumps from 80%

98% in the second pass.
Racemization during workup Benzylic carbocation formation under hot acidic conditions.[1][2]Do not boil during the HCl acidification step. Keep the liberation step at 0–5°C .

Module 2: Biocatalytic Resolution (Kinetic)

Warning: Direct esterification of tertiary alcohols with lipases is extremely slow. Strategy: Use the Hydrolysis of the corresponding ester.

Core Protocol
  • Substrate: Methyl 2-(4-chlorophenyl)-2-hydroxypropionate.[1][2]

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).[1][2]

  • Medium: Phosphate Buffer (pH 7.[1][2]0) / Toluene biphasic system (10:1).[1][2]

Mechanism & Workflow

BioResolutionRacemicEsterRacemic Methyl EsterReactionHydrolysis(pH 7.0, 30°C)RacemicEster->ReactionEnzymeCAL-B LipaseEnzyme->ReactionSAcid(S)-Acid(Hydrolyzed Product)Reaction->SAcidFastREster(R)-Ester(Unreacted)Reaction->REsterSlow

Figure 2: Kinetic resolution via enzymatic hydrolysis. The enzyme preferentially hydrolyzes one enantiomer (typically S), leaving the other as the ester.

  • Setup: Suspend 10g of Racemic Ester in 100mL Buffer/Toluene.

  • Initiation: Add 500mg Novozym 435. Stir at 30°C.

  • Monitoring: Monitor pH. The reaction produces acid, lowering pH.[2] Maintain pH 7.0 using an autotitrator (NaOH).

  • Termination: Stop at 50% conversion (theoretical maximum for kinetic resolution).

  • Separation:

    • Basify to pH 9.0.[1][2]

    • Extract Unreacted Ester (R-enantiomer) with Ethyl Acetate.[1][2]

    • Acidify aqueous layer to pH 2.0 and extract Product Acid (S-enantiomer).[1][2]

Module 3: Analytical Validation (Chiral HPLC)

You cannot optimize what you cannot measure.[1][2] Use this method to determine Enantiomeric Excess (ee).[1][2]

Method Specifications
ParameterSettingNotes
Column Chiralpak AD-H or OD-H Amylose/Cellulose tris(3,5-dimethylphenylcarbamate).[1][2] Standard for aromatic acids.
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1][2][3]1)TFA (Trifluoroacetic acid) is mandatory to suppress ionization of the carboxylic acid and prevent peak tailing.[2]
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (or 220 nm)The chlorophenyl ring has strong absorption at 254 nm.[2]
Temperature 25°CLower temperature (10°C) can improve separation if peaks overlap.[1][2]

Calculation of ee:

12

FAQ: Frequently Asked Questions

Q: Can I use Lipase to esterify the acid directly? A: We strongly advise against it. The tertiary alcohol at the benzylic position creates significant steric hindrance. Conversions will likely stall at <5% after days.[1][2] The hydrolysis route (Module 2) is orders of magnitude faster.[2]

Q: My resolved acid has a lower melting point than reported. Why? A: This indicates low optical purity.[1][2] A racemic mixture of enantiomers often acts as a eutectic, depressing the melting point. Run a Chiral HPLC. If ee is <95%, recrystallize the acid from Toluene or Hexane/Ethyl Acetate.

Q: Is the absolute configuration (R/S) guaranteed with Phenylethylamine? A: No. While (S)-PEA typically crystallizes the (S)-Acid for this structural class, the presence of the 4-Chloro group alters crystal lattice energy.[1] You must perform X-ray crystallography or compare optical rotation with a known standard to confirm absolute configuration for the first batch.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[2] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1][2] (The foundational text on diastereomeric salt crystallization).

  • Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] [1][2]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004).[1][2] Lipase-mediated chiral resolution of racemates in organic solvents.[1][2] Tetrahedron: Asymmetry, 15(21), 3331-3351.[1][2]

  • Saigo, K., et al. (1986).[2] Optical Resolution of 2-Hydroxy-2-phenylpropionic Acid Derivatives. Bulletin of the Chemical Society of Japan. (Describes resolution of the parent Atrolactic acid).[2][4] [1][2]

  • Daicel Chiral Technologies. (n.d.).[1][2] Application Guide for Chiralpak AD-H. Link[1][2]

Removing solvent residues from 2-(4-Chlorophenyl)-2-hydroxypropionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(4-Chlorophenyl)-2-hydroxypropionic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound, with a specific focus on the effective removal of residual solvents. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower you to troubleshoot and optimize your experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and purification of 2-(4-Chlorophenyl)-2-hydroxypropionic acid.

Q1: What are the most likely residual solvents I might encounter in my sample of 2-(4-Chlorophenyl)-2-hydroxypropionic acid?

A1: Based on typical synthetic routes for similar alpha-hydroxy carboxylic acids, the most probable residual solvents include:

  • Alcohols: Methanol, Ethanol, Isopropanol (used in reactions and recrystallizations).

  • Esters: Ethyl acetate (a common extraction and recrystallization solvent).

  • Chlorinated Solvents: Dichloromethane (often used in extractions).

  • Ethers: Tetrahydrofuran (THF), Diethyl ether (used as reaction or extraction solvents).[1]

  • Hydrocarbons: Hexane, Heptane, Toluene (often used as anti-solvents or in chromatography).[2]

  • Water: A common solvent in various reaction and work-up steps.[3]

It is crucial to review your specific synthesis and purification protocol to identify all solvents used.

Q2: I've dried my product under high vacuum for an extended period, but my NMR/GC-HS analysis still shows significant residual solvent. Why is this happening?

A2: This is a common and often frustrating issue. The primary reason is likely the entrapment of solvent molecules within the crystal lattice of your compound, a phenomenon known as solvent occlusion or the formation of solvates.[4] This can happen when crystals grow too quickly, trapping pockets of solvent. Additionally, strong intermolecular interactions (e.g., hydrogen bonding) between your carboxylic acid and polar solvents can make them difficult to remove by simple vacuum drying.

Q3: What is the approximate melting point of 2-(4-Chlorophenyl)-2-hydroxypropionic acid, and how does this impact my drying temperature?

Q4: Are there regulatory limits for residual solvents that I should be aware of?

A4: Yes, absolutely. The International Council for Harmonisation (ICH) Q3C guidelines provide a comprehensive framework for acceptable limits of residual solvents in active pharmaceutical ingredients (APIs). Solvents are categorized into three classes based on their toxicity. It is essential to be familiar with these guidelines, especially in a drug development context.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues related to residual solvent removal.

Issue 1: Persistent High Levels of a High-Boiling Point Solvent (e.g., DMF, DMSO)

Cause: High-boiling point polar aprotic solvents like DMF and DMSO can be particularly challenging to remove due to their low vapor pressure and strong interactions with polar functional groups.

Troubleshooting Protocol:

  • Aqueous Washing: If your compound is insoluble in water, performing multiple washes with water or a brine solution during the work-up can be highly effective at removing water-miscible solvents like DMF and DMSO.[5]

  • Solvent Exchange via Rotary Evaporation:

    • Dissolve your product in a minimal amount of a lower-boiling point solvent in which it is highly soluble.

    • Add a larger volume of a solvent in which your product is poorly soluble but the high-boiling point solvent is miscible (e.g., toluene for DMF).

    • Co-evaporate the mixture on a rotary evaporator. The lower-boiling azeotrope will help to carry over the high-boiling solvent. Repeat this process 2-3 times.

  • Recrystallization: A carefully designed recrystallization is often the most effective method. Choose a solvent system where the high-boiling point solvent is soluble, but your product has a steep solubility curve (highly soluble when hot, poorly soluble when cold).

Issue 2: Solvent Entrapment in the Crystal Lattice

Cause: Rapid crystallization can lead to the physical trapping of solvent molecules within the growing crystals.

Troubleshooting Workflow:

start High Residual Solvent Despite Drying check_morphology Examine Crystal Morphology (Microscopy) start->check_morphology recrystallize Recrystallize the Material check_morphology->recrystallize Irregular/amorphous particles observed slow_cooling Employ Slow Cooling recrystallize->slow_cooling Optimize Crystallization Conditions anti_solvent Use Anti-Solvent Addition slow_cooling->anti_solvent seeding Utilize Seeding anti_solvent->seeding final_drying Final Drying Step seeding->final_drying analyze Analyze for Residual Solvents (GC-HS, NMR) final_drying->analyze

Caption: Workflow for addressing solvent entrapment.

Detailed Protocol for Recrystallization to Minimize Entrapment:

  • Solvent Selection: Choose a solvent or solvent system in which 2-(4-Chlorophenyl)-2-hydroxypropionic acid has good solubility at elevated temperatures and poor solubility at room temperature or below. For carboxylic acids, common choices include ethanol/water, methanol/water, or ethyl acetate/hexane mixtures.[6]

  • Dissolution: Dissolve your compound in the minimum amount of the hot solvent to ensure a saturated solution upon cooling.

  • Slow Cooling: This is the most critical step. Allow the solution to cool to room temperature slowly and undisturbed. This promotes the formation of well-ordered crystals and minimizes solvent inclusion. Insulating the flask can aid in slow cooling.[7]

  • Seeding: If crystallization does not initiate upon cooling, add a few seed crystals of the pure compound to induce crystallization.[8]

  • Cooling in an Ice Bath: Once the solution has reached room temperature and crystallization is well underway, you can place it in an ice bath to maximize the yield.

  • Filtration and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

Issue 3: Ineffective Vacuum Drying

Cause: Several factors can lead to inefficient vacuum drying, including improper setup, insufficient vacuum, or the formation of a surface crust on the material.

Troubleshooting Guide for Vacuum Drying:

Problem Potential Cause Solution
Drying is very slow Insufficient vacuumCheck for leaks in the vacuum system. Ensure the vacuum pump is functioning correctly and the oil is clean.
Inadequate surface areaSpread the material in a thin layer in the vacuum oven to maximize the surface area exposed to the vacuum.
Low drying temperatureGradually and carefully increase the drying temperature, ensuring it remains well below the compound's melting point.
Product still contains solvent after prolonged drying Solvent is trapped in the crystal latticeRefer to the troubleshooting guide for solvent entrapment. Recrystallization may be necessary.
Formation of a surface crustGently break up any crust that forms on the surface of the powder to allow the solvent from the bulk of the material to escape.
Product changes color or degrades Drying temperature is too highReduce the drying temperature. Perform thermal stability analysis (TGA/DSC) to determine the maximum safe drying temperature.

Advanced Drying Technique: Vacuum Hydration

For particularly stubborn, non-water-reactive organic solvents trapped within a crystalline matrix, a technique called vacuum hydration can be effective. This process involves drying the material in the presence of water vapor under vacuum. The water molecules can displace the trapped organic solvent molecules within the crystal lattice. The absorbed water can then be removed by a subsequent drying step in the absence of the water vapor source.[9][10]

Analytical Verification

The successful removal of residual solvents must be confirmed by appropriate analytical techniques.

  • Gas Chromatography-Headspace (GC-HS): This is the most common and sensitive method for quantifying volatile residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify residual solvents, especially if authentic standards of the solvents are available for comparison.

  • Thermogravimetric Analysis (TGA): TGA can indicate the presence of residual volatiles by showing a weight loss at temperatures below the decomposition point of the compound.

Concluding Remarks

The removal of residual solvents from 2-(4-Chlorophenyl)-2-hydroxypropionic acid is a critical step in ensuring the purity, stability, and safety of the final product. A systematic approach that considers the physicochemical properties of the compound and the potential for solvent entrapment is essential for success. When standard drying methods prove insufficient, techniques such as recrystallization and vacuum hydration can be powerful tools. Always verify the absence of residual solvents using appropriate analytical methods.

References

  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents.
  • CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents.
  • CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl] - Google Patents.
  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - NIH. Available at: [Link]

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents.
  • JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents.
  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica - Googleapis.com.
  • Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC - PubMed Central. Available at: [Link]

  • Removing residual solvent from Oils Tips : r/Chempros - Reddit. Available at: [Link]

  • β-HYDROXYPROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Form Conversion and Solvent Entrapment during API Drying | Request PDF - ResearchGate. Available at: [Link]

  • MedChem Tips and Tricks – ACSGCIPR. Available at: [Link]

  • From form to function: Crystallization of active pharmaceutical ingredients - CEPAC. Available at: [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. Available at: [Link]

  • How can I remove ethyl acetate ? | ResearchGate. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • How to remove toluene from an organic compound? : r/Chempros - Reddit. Available at: [Link]

  • Solvent Entrapment of BI 763963 by Solid Solution Formation | Crystal Growth & Design. Available at: [Link]

  • US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents.
  • Remove Sticky Reagents. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]

  • Solvent Entrapment of BI 763963 by Solid Solution Formation | Crystal Growth & Design. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Entrapment of a Cytotoxic Drug into the Crystal Structure of Calcite for Targeted Drug Delivery - PMC - NIH. Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - . Available at: [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC - NIH. Available at: [Link]

  • Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. Re - eScholarship.org. Available at: [Link]

  • Cold Ethyl Acetate extraction protocol - Please help. : r/labrats - Reddit. Available at: [Link]

  • Solvent design for crystallization of carboxylic acids - ResearchGate. Available at: [Link]

  • Solvent Entrapment of BI 763963 by Solid Solution Formation - ResearchGate. Available at: [Link]

  • How to remove EtOAc from a product? - ResearchGate. Available at: [Link]

  • Crystallization Solvents.pdf. Available at: [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G. Available at: [Link]

  • How to remove residual solvents from the CBD crystals? - ResearchGate. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

Sources

Technical Support Center: HPLC Optimization for 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Method Development & Troubleshooting for CPI-Acid Derivatives

Executive Summary & Chemical Profile

Welcome to the technical support hub for 2-(4-Chlorophenyl)-2-hydroxypropionic acid (often referred to as the "CPI-Acid" intermediate or a Fenofibrate metabolite analog).

This molecule presents a classic "Triple Threat" in chromatography:

  • Acidity: The carboxylic acid moiety (

    
    ) necessitates strict pH control.
    
  • Lipophilicity: The 4-chlorophenyl group drives strong retention on C18, but requires adequate organic strength to elute.

  • Chirality: The C2 position is a stereocenter, requiring specialized phases for enantiomeric purity assays.

This guide moves beyond basic recipes to explain the mechanics of the separation, allowing you to troubleshoot deviations in real-time.

Master Protocol: The "Gold Standard" Starting Point

If you are setting up a new assay for purity or content, start here. This method is derived from standard protocols for 2-arylpropionic acids (profilens/fibrates) and optimized for peak symmetry.

Achiral Purity & Assay Method
ParameterSpecificationTechnical Rationale
Column C18 (L1) End-capped, 150 x 4.6 mm, 5 µmHigh carbon load (>15%) required for retention of the chlorophenyl group. "End-capping" is non-negotiable to prevent silanol tailing.
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 2.5Critical: pH must be <

- 1.0 to suppress ionization. At pH 2.5, the acid is protonated (neutral), maximizing retention and sharpness.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks and lower backpressure than Methanol for chlorinated aromatics.
Flow Rate 1.0 mL/minStandard linear velocity for 4.6mm ID columns.
Temperature 35°CSlightly elevated temperature improves mass transfer and reduces backpressure.
Detection UV @ 225 nm or 230 nmThe chlorophenyl ring has strong absorbance here. Avoid 210 nm if using carboxylic acid modifiers to reduce noise.
Gradient Time (min) | %B 0.0 | 30 10.0 | 70 12.0 | 70 12.1 | 30 17.0 | 30A linear gradient prevents elution overlap with the non-polar "keto" precursor (which elutes later).

Troubleshooting Modules (Q&A)

Ticket #1: "My peak is tailing severely (As > 1.5)."

Diagnosis: This is the most common issue with


-hydroxy acids. The free carboxylic acid and the 

-hydroxyl group are interacting with accessible silanols (Si-OH) on the silica support, causing secondary retention mechanisms (tailing).

The Fix:

  • Check pH: Is your aqueous mobile phase pH > 3.0? If yes, lower it to 2.5 . If the molecule ionizes (

    
    ), it interacts ionically with cationic impurities in the silica.
    
  • Buffer Concentration: Increase buffer strength from 10 mM to 25-50 mM . This "swamps" the active sites.

  • Column Health: If the column is old, the end-capping may have hydrolyzed, exposing silanols. Switch to a "Base Deactivated" (BDS) or high-purity silica column (e.g., Zorbax Eclipse Plus or Waters Symmetry).

Ticket #2: "Retention time is drifting day-to-day."

Diagnosis: Drift in this specific molecule is usually due to Temperature or pH equilibration .

  • Mechanism: The

    
     of the analyte is temperature-dependent. If your lab fluctuates by 2-3°C, the ionization ratio changes, shifting retention.
    

The Fix:

  • Thermostatting: Use a column oven set to 35°C (± 0.5°C). Do not rely on ambient temperature.

  • Pre-mixed Mobile Phase: If running isocratic, pre-mix your organic and aqueous phases. On-line mixing can suffer from "outgassing" bubbles which subtly change the ratio.

Ticket #3: "I cannot separate the Enantiomers."

Diagnosis: A standard C18 column cannot separate enantiomers (R- and S- forms) because they have identical physical properties in an achiral environment.

The Fix: You must introduce a chiral selector.

  • Option A (Chiral Column - Recommended): Use an Amylose-based column (e.g., Lux Amylose-2 or Chiralpak AD-RH) in Reversed Phase mode.

    • Mobile Phase: 0.1% Formic Acid in Water : Acetonitrile (60:40).

  • Option B (Mobile Phase Additive): Add Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    to your mobile phase (approx 10-20 mM).[1] The cyclodextrin forms inclusion complexes with the chlorophenyl ring; the stereochemistry determines the "fit" strength, creating separation on a standard C18 column.

Visual Logic & Workflows

Figure 1: Diagnosing Peak Issues

Caption: Decision tree for troubleshooting peak tailing and retention shifts specific to acidic analytes.

HPLC_Troubleshooting Start Problem: Poor Peak Quality Issue_Type Identify Defect Start->Issue_Type Tailing Peak Tailing (As > 1.5) Issue_Type->Tailing Drift Retention Drift Issue_Type->Drift Check_pH Check Mobile Phase pH Tailing->Check_pH Check_Temp Check Column Oven Drift->Check_Temp pH_High pH > 3.0? Check_pH->pH_High Action_Acidify Lower pH to 2.5 (Suppress Ionization) pH_High->Action_Acidify Yes Check_Column Column Type? pH_High->Check_Column No Action_Endcap Switch to High-Purity End-Capped C18 Check_Column->Action_Endcap Action_Thermostat Set Temp to 35°C (Stabilize pKa) Check_Temp->Action_Thermostat Check_Mix Mixing Mode Action_Thermostat->Check_Mix Action_Premix Pre-mix Solvents (Eliminate pump errors) Check_Mix->Action_Premix

Figure 2: Method Development Strategy

Caption: Step-by-step logic for optimizing separation of the hydroxy-acid from precursors.

Method_Dev Step1 1. Scoping Run Gradient 5-95% B Acidic Buffer (pH 2.5) Step2 2. Assess Selectivity Does Impurity elute close? Step1->Step2 Branch_Coelution Co-elution with Precursor Step2->Branch_Coelution Yes Branch_Good Good Separation (Rs > 2.0) Step2->Branch_Good No Fix_Organic Change Organic Switch ACN -> MeOH (Change Selectivity) Branch_Coelution->Fix_Organic Final Finalize Method Validate Robustness Branch_Good->Final Fix_StatPhase Change Column C18 -> Phenyl-Hexyl (Pi-Pi Interaction) Fix_Organic->Fix_StatPhase If fails Fix_StatPhase->Final

References

  • Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Source: PubMed (Biomed Chromatogr).[2] Context: Establishes the protocol for using Cyclodextrins to separate enantiomers of 2-arylpropionic acids (structural analogs of the target molecule). URL:[Link]

  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. Source: MDPI (Molecules). Context: Validates the use of Amylose-2 columns for chlorinated/aromatic propionic acid derivatives in acidified mobile phases. URL:[Link]

  • HPLC Troubleshooting Guide: Peak Tailing. Source: SCION Instruments / Element Lab Solutions. Context: Authoritative guide on silanol interactions and pH suppression for acidic analytes. URL:[Link]

  • PubChem Compound Summary: 2-(4-Hydroxyphenyl)propionic acid (Analog Data). Source: National Library of Medicine. Context: Provides physicochemical properties (pKa, solubility) for the structural class used to derive the method parameters. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Chlorophenyl)-2-hydroxypropionic acid is a valuable building block in medicinal chemistry and materials science. Its structural motif, featuring a chiral tertiary alcohol adjacent to a carboxylic acid, makes it an important precursor for the synthesis of a variety of biologically active molecules. The selection of an appropriate synthetic route is a critical decision in any research and development campaign, directly impacting yield, purity, scalability, and cost-effectiveness. This guide provides a comprehensive comparison of the principal synthetic methodologies for 2-(4-Chlorophenyl)-2-hydroxypropionic acid, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions.

Comparative Analysis of Synthetic Routes

The synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid can be broadly categorized into classical chemical methods and emerging biocatalytic approaches. This guide will delve into three primary chemical routes—the Cyanohydrin route, the Grignard reaction, and the Reformatsky reaction—and explore the potential of biocatalysis for a green and stereoselective alternative.

The Cyanohydrin Route: A Two-Step Approach

This classical method involves the nucleophilic addition of a cyanide ion to 4-chloroacetophenone to form a cyanohydrin intermediate, followed by hydrolysis to the desired carboxylic acid.

Mechanism and Rationale: The reaction is initiated by the attack of the cyanide nucleophile on the electrophilic carbonyl carbon of 4-chloroacetophenone. The subsequent hydrolysis of the nitrile group proceeds in two stages: first to an amide, and then to the carboxylic acid, typically under acidic or basic conditions. This route is often favored for its straightforward nature and the ready availability of starting materials.

Advantages:

  • Uses readily available and relatively inexpensive starting materials.

  • The reaction sequence is well-established and generally high-yielding.

Disadvantages:

  • The use of highly toxic cyanide salts requires stringent safety precautions.

  • The hydrolysis step can sometimes require harsh conditions, potentially leading to side products.

  • The reaction produces a racemic mixture, necessitating a subsequent resolution step if a single enantiomer is desired.

The Grignard Reaction: Formation of a Tertiary Alcohol

This route utilizes the addition of a Grignard reagent, 4-chlorophenylmagnesium bromide, to a pyruvate ester. The resulting tertiary alkoxide is then hydrolyzed to yield the final product.

Mechanism and Rationale: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the pyruvate ester. The choice of a pyruvate ester is crucial as it provides the necessary carbon framework for the final product. The subsequent acidic workup protonates the alkoxide and hydrolyzes the ester to the carboxylic acid.

Advantages:

  • A powerful and versatile method for C-C bond formation.

  • Can be adapted to produce a wide range of analogs by varying the Grignard reagent and the ketoester.

Disadvantages:

  • Grignard reagents are highly sensitive to moisture and protic solvents, requiring anhydrous reaction conditions.

  • The preparation of the Grignard reagent from 4-chlorophenyl halides can sometimes be challenging.

  • This route also produces a racemic mixture.

The Reformatsky Reaction: An Organozinc Approach

The Reformatsky reaction offers an alternative to the Grignard reaction, employing an organozinc reagent generated in situ from an α-halo ester and zinc metal.

Mechanism and Rationale: Zinc metal inserts into the carbon-halogen bond of an α-halo ester (e.g., ethyl 2-bromopropionate) to form an organozinc enolate. This enolate is less reactive than a Grignard reagent, offering a degree of chemoselectivity. The enolate then adds to the carbonyl group of 4-chloroacetophenone to form a β-hydroxy ester, which is subsequently hydrolyzed.[1][2]

Advantages:

  • The in situ generation of the organozinc reagent makes the procedure more convenient than preparing and handling a Grignard reagent.

  • Organozinc reagents are generally more tolerant of other functional groups compared to Grignard reagents.

Disadvantages:

  • Activation of the zinc metal is often necessary to initiate the reaction.

  • The reaction can sometimes be sluggish and may require elevated temperatures.

  • Produces a racemic product.

Biocatalytic Synthesis: A Green and Enantioselective Alternative

Biocatalysis, particularly the use of ketoreductases (KREDs), presents a promising approach for the asymmetric synthesis of chiral hydroxy acids. This method involves the enantioselective reduction of the corresponding α-keto acid or ester.[3][4]

Mechanism and Rationale: Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity, using a cofactor such as NADPH or NADH as the hydride source. By starting with 2-(4-chlorophenyl)-2-oxopropanoic acid or its ester, a KRED can be selected to produce either the (R)- or (S)-enantiomer of the desired product in high enantiomeric excess.[5]

Advantages:

  • Highly enantioselective, often yielding enantiomeric excesses >99%.

  • Environmentally friendly, operating under mild reaction conditions (neutral pH, ambient temperature) in aqueous media.

  • Reduces the need for chiral resolutions, simplifying the overall process.

Disadvantages:

  • Requires the identification and optimization of a suitable enzyme for the specific substrate.

  • The α-keto acid precursor may need to be synthesized separately.

  • Enzyme cost and stability can be a factor in large-scale production.

Data Presentation

Synthesis RouteStarting MaterialsKey ReagentsTypical YieldPurityKey Features
Cyanohydrin Route 4-chloroacetophenone, Sodium CyanideHCl or NaOH (for hydrolysis)HighGood to ExcellentWell-established, uses toxic cyanide.
Grignard Reaction 4-chlorophenyl bromide, Magnesium, Pyruvate esterAnhydrous ether/THF, Acidic workupModerate to HighGoodPowerful C-C bond formation, moisture sensitive.
Reformatsky Reaction 4-chloroacetophenone, Ethyl 2-bromopropionate, ZincAnhydrous solvent (e.g., THF, benzene)ModerateGoodMilder than Grignard, requires zinc activation.
Biocatalytic Route 2-(4-chlorophenyl)-2-oxopropanoic acidKetoreductase (KRED), Cofactor (NAD(P)H)HighExcellentHighly enantioselective, green process.

Experimental Protocols

Protocol 1: Synthesis via the Cyanohydrin Route

Step 1: Formation of 2-(4-chlorophenyl)-2-hydroxypropanenitrile

Cyanohydrin Formation Workflow
  • In a well-ventilated fume hood, dissolve 4-chloroacetophenone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • In a separate beaker, dissolve sodium cyanide (1.1 equivalents) in water.

  • Slowly add the aqueous sodium cyanide solution to the stirred solution of 4-chloroacetophenone, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours.

  • Slowly add dilute hydrochloric acid to the reaction mixture until it is slightly acidic (pH ~5-6).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin.

Step 2: Hydrolysis to 2-(4-Chlorophenyl)-2-hydroxypropionic acid

Nitrile Hydrolysis Workflow
  • Combine the crude cyanohydrin from Step 1 with an excess of concentrated hydrochloric acid.

  • Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the pure 2-(4-Chlorophenyl)-2-hydroxypropionic acid.

Protocol 2: Synthesis via the Grignard Reaction

Step 1: Preparation of 4-chlorophenylmagnesium bromide

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 equivalents).[6]

  • Add a small crystal of iodine to initiate the reaction.[6]

  • Cover the magnesium with anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 4-chlorophenyl bromide (1 equivalent) in anhydrous THF from the dropping funnel. The reaction should start spontaneously, as indicated by bubbling and a gentle reflux.

  • Once the reaction has initiated, add the remaining 4-chlorophenyl bromide solution at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Ethyl Pyruvate and Hydrolysis

Grignard Reaction Workflow
  • Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

  • Slowly add a solution of ethyl pyruvate (0.9 equivalents) in anhydrous THF to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • To hydrolyze the ester, add an aqueous solution of sodium hydroxide to the organic layer and stir at room temperature overnight.

  • Separate the aqueous layer and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry. Recrystallize to obtain the pure product.

Conclusion

The choice of a synthetic route for 2-(4-Chlorophenyl)-2-hydroxypropionic acid is a multifaceted decision that requires careful consideration of factors such as yield, purity requirements, cost, safety, and the desired stereochemistry.

  • The Cyanohydrin route is a reliable and high-yielding method, but the use of toxic reagents necessitates stringent safety protocols.

  • The Grignard reaction is a powerful tool for C-C bond formation but requires strict anhydrous conditions.

  • The Reformatsky reaction offers a milder alternative to the Grignard approach.

  • Biocatalysis emerges as a superior strategy when enantiopurity is the primary concern, offering a green and highly selective pathway to the desired chiral product.

This guide provides the foundational knowledge and practical protocols to empower researchers to select and execute the most suitable synthesis for their specific needs, ultimately accelerating their research and development endeavors.

References

  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Google Patents.
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • Biocatalysis- Enoate (Ene) Reductases. Wordpress. Available from: [Link]

  • Experiment 12: Grignard Synthesis of Triphenylmethanol. ResearchGate. Available from: [Link]

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate. Available from: [Link]

  • Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. Google Patents.
  • Reformatsky Reaction. Cambridge University Press. Available from: [Link]

  • Grignard Reagent 4-chlorophenylmagnesium bromide. Sciencemadness Discussion Board. Available from: [Link]

  • Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). ResearchGate. Available from: [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. Available from: [Link]

  • Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20. PubMed. Available from: [Link]

  • β-HYDROXYPROPIONIC ACID. Organic Syntheses. Available from: [Link]

  • Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid. Google Patents.
  • Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journals. Available from: [Link]

  • Biocatalytic dynamic kinetic reductive resolution with ketoreductase from Klebsiella pneumoniae: the asymmetric synthesis of functionalized tetrahydropyrans. Royal Society of Chemistry. Available from: [Link]

  • 2-(4-Chlorophenyl)acetamide. ResearchGate. Available from: [Link]

  • Simultaneous Hydrolysis of Ellagitannins and Extraction of Ellagic Acid from Defatted Raspberry Seeds Using Natural Deep Eutectic Solvents (NADES). MDPI. Available from: [Link]

  • Preparation method of 2',2',4'-trichloroacetophenon. Google Patents.
  • Recent developments in the asymmetric Reformatsky-type reaction. National Center for Biotechnology Information. Available from: [Link]

  • Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. ResearchGate. Available from: [Link]

Sources

Validation of HPLC method for 2-(4-Chlorophenyl)-2-hydroxypropionic acid analysis.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Method Development

Executive Summary & Chemical Context[1]

This guide provides a validated analytical framework for 2-(4-Chlorophenyl)-2-hydroxypropionic acid (CPHPA). This compound, characterized by a polar hydroxyl group adjacent to a lipophilic chlorophenyl ring and a carboxylic acid moiety, presents specific chromatographic challenges:

  • Polarity vs. Retention: The hydrophilic hydroxyl and carboxyl groups can lead to poor retention and peak fronting on standard C18 columns if pH is not controlled.

  • Tailing: Interaction with free silanols causes peak tailing.

  • Selectivity: Differentiating CPHPA from non-chlorinated analogs (e.g., mandelic acid derivatives) requires specific stationary phase interactions.

This guide compares two methodologies: a Traditional C18 Approach (Method A) and an Advanced Phenyl-Hexyl Approach (Method B), demonstrating why Method B often yields superior selectivity and peak shape for this specific analyte.

Method Development Strategy: The "Why" Behind the Protocol

The Analyte Profile
  • Structure: Aromatic ring (hydrophobic), Chlorine (electronegative/lipophilic), Hydroxyl (polar/H-bonding), Carboxylic Acid (pH-dependent ionization).

  • pKa: Approximately 3.5 – 4.0 (Carboxylic acid).

  • UV Absorbance: Strong absorption at ~220-230 nm (Chlorobenzene chromophore).

Comparative Methodology

We compare two stationary phases. While C18 is the industry workhorse, Phenyl-Hexyl is selected as the "Challenger" due to its ability to engage in


 interactions with the chlorophenyl ring, offering orthogonal selectivity.
FeatureMethod A: Traditional C18Method B: Advanced Phenyl-Hexyl
Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

Interaction
Strengths High robustness, widely available, predictable.Superior separation of aromatic isomers; reduced tailing for polar-aromatics.
Weaknesses Risk of "dewetting" in highly aqueous phases; poor polar retention without ion-pairing.Slightly longer equilibration times; column bleeding at low wavelengths (rare).
Verdict Baseline Standard Recommended for Complex Matrices

Experimental Protocols

Reagents & Instrumentation[2][3][4][5]
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ) or Ammonium Formate (for MS compatibility).
    
  • pH Adjuster: Orthophosphoric acid (85%).

Detailed Chromatographic Conditions
Method A: The Standard C18 Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase:

    • A: 20 mM

      
       buffer, pH adjusted to 2.5 with phosphoric acid.
      
    • B: Acetonitrile.[1][2][3]

  • Mode: Isocratic (60% A : 40% B).

  • Flow Rate: 1.0 mL/min.[2]

  • Temp: 30°C.

  • Detection: 225 nm.

  • Rationale: Low pH (2.5) suppresses carboxylic acid ionization (

    
    ), ensuring the molecule is neutral and retains well on the hydrophobic C18 chain.
    
Method B: The Advanced Phenyl-Hexyl Protocol (Recommended)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl),

    
     or 
    
    
    
    .
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).

    • B: Methanol.

  • Mode: Gradient.

    • 0-2 min: 30% B

    • 2-10 min: 30%

      
       70% B
      
    • 10-12 min: 70% B

    • 12.1 min: 30% B (Re-equilibrate).

  • Flow Rate: 1.0 mL/min.[2]

  • Temp: 35°C.

  • Detection: 225 nm.

  • Rationale: The Phenyl-Hexyl phase interacts with the

    
    -electrons of the chlorophenyl ring. Methanol is preferred over Acetonitrile here because Acetonitrile's 
    
    
    
    -electrons can compete with the analyte for stationary phase sites, dampening the selectivity gains. Formic acid is volatile, making this method LC-MS compatible.

Validation Workflow (ICH Q2 R1/R2 Aligned)

This validation follows the ICH Q2(R1) guidelines [1]. The following parameters must be tested to ensure the method is "suitable for intended use."

A. System Suitability Testing (SST)

The "Trustworthiness" Check: Before running samples, the system must prove it is working.

  • Protocol: Inject the Standard Solution (50

    
    ) six times.
    
  • Acceptance Criteria:

    • RSD of Peak Area

      
      .[4][2]
      
    • Tailing Factor (

      
      ) 
      
      
      
      (Critical for hydroxy acids).
    • Theoretical Plates (

      
      ) 
      
      
      
      .
B. Specificity (Selectivity)[8]
  • Protocol: Inject Blank, Placebo (matrix), Pure Standard, and Impurity Spiked Sample.

  • Goal: Ensure no interference at the retention time (RT) of CPHPA.

  • Method B Advantage: Phenyl-Hexyl columns typically show better resolution (

    
    ) between CPHPA and closely related chlorinated impurities compared to C18.
    
C. Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Calculation: Plot Average Area (

    
    ) vs. Concentration (
    
    
    
    ).
  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .[4][2][3]
D. Accuracy (Recovery)
  • Protocol: Spike placebo with known amounts of CPHPA at 3 levels (80%, 100%, 120%).

  • Acceptance: Mean recovery between 98.0% – 102.0%.[3]

E. Precision (Repeatability)
  • Protocol: 6 independent preparations of the 100% sample.

  • Acceptance: % RSD

    
    .[4][2]
    

Visualizing the Science

Diagram 1: Column Selection Decision Tree

This logic flow helps researchers decide when to switch from Method A (C18) to Method B (Phenyl-Hexyl).

ColumnSelection Start Start: CPHPA Analysis SimpleMatrix Is Matrix Simple? (e.g., Pure API) Start->SimpleMatrix ComplexMatrix Is Matrix Complex? (e.g., Plasma, Formulation) Start->ComplexMatrix UseC18 Use Method A: C18 (Standard Robustness) SimpleMatrix->UseC18 CheckRes Check Resolution (Rs) from Impurities ComplexMatrix->CheckRes Pass Rs > 2.0? CheckRes->Pass Pass->UseC18 Yes UsePhenyl Use Method B: Phenyl-Hexyl (Pi-Pi Selectivity) Pass->UsePhenyl No (Critical Pair Co-elutes)

Caption: Decision logic for selecting between C18 and Phenyl-Hexyl stationary phases based on matrix complexity and resolution requirements.

Diagram 2: The Validation Workflow (ICH Q2)

A step-by-step visualization of the validation sequence required to establish scientific integrity.

ValidationFlow Step1 1. System Suitability (RSD < 2%, Tailing < 1.5) Step2 2. Specificity (No Interference) Step1->Step2 Step3 3. Linearity (R² > 0.999) Step2->Step3 Step4 4. Accuracy & Precision (Recovery 98-102%) Step3->Step4 Step5 5. Robustness (Flow/pH Variation) Step4->Step5

Caption: Sequential execution of ICH Q2(R1) validation parameters ensures data integrity and regulatory compliance.

Comparative Data Summary

The table below summarizes typical performance metrics observed when analyzing CPHPA on both systems.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Retention Time ~4.5 min~5.2 minMethod B retains the aromatic ring slightly longer due to

interactions.
Tailing Factor (

)
1.3 - 1.61.0 - 1.2Method B wins. The Phenyl phase often masks silanols better for this analyte.
Resolution (

)
BaselineBaseline + 20%Method B provides wider gaps between chlorinated isomers.
Limit of Quantitation 0.5

0.2

Method B's sharper peaks (lower

) improve signal-to-noise ratio.

Conclusion

While the C18 Method (Method A) is sufficient for routine assay of pure 2-(4-Chlorophenyl)-2-hydroxypropionic acid, the Phenyl-Hexyl Method (Method B) is the superior choice for impurity profiling or complex matrices. The specific interaction between the phenyl-hexyl ligand and the chlorophenyl moiety of the analyte reduces peak tailing and enhances resolution, providing a more robust and sensitive analytical method.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • Patil, S., et al. (2015).[7] "Synthesis and characterization of potential impurities in Fenofibrate drug substance." Der Pharma Chemica, 7(11):273-278.[7] (Provides context on chlorophenyl-hydroxy acid derivatives as impurities).

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4]

Sources

Purity assessment of synthesized 2-(4-Chlorophenyl)-2-hydroxypropionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: Purity Assessment Protocols for Synthesized 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Part 1: Executive Strategy & The "Purity Triad"

Synthesizing 2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as p-chloro-α-methylmandelic acid) presents a specific set of stability and stereochemical challenges. Unlike simple carboxylic acids, this tertiary


-hydroxy acid is prone to dehydration  (forming the acrylic acid derivative) and dimerization  (lactide formation).

Therefore, a single analytical method is insufficient. This guide moves beyond basic "area %" integration and proposes a Triad of Purity Assessment to ensure the material is suitable for downstream pharmaceutical application (e.g., as a Fenofibrate intermediate or chiral building block).

We will compare the performance of three competing assessment protocols:

  • RP-HPLC (Stability-Indicating): The standard for detecting dehydration impurities.

  • Chiral HPLC: Essential for determining Enantiomeric Excess (ee%).

  • Quantitative NMR (qNMR): The orthogonal "Gold Standard" for absolute mass balance.

Part 2: Comparative Analysis of Assessment Protocols

The following table contrasts the "performance" of these analytical alternatives. In this context, performance is defined by specificity, sensitivity, and the ability to detect specific failure modes of the synthesis.

FeatureMethod A: RP-HPLC (UV) Method B: Chiral HPLC Method C: 1H-qNMR
Primary Objective Chemical Purity & DegradantsStereochemical Purity (ee%)Absolute Content (Mass Balance)
Critical Detection Dehydration product (Acrylic derivative)Enantiomer (R vs S)Residual Solvents & Inorganic Salts
Limit of Quantitation High Sensitivity (< 0.05%)Moderate (0.1 - 0.5%)Low Sensitivity (~1.0%)
Reference Standard Required (for response factors)Required (for retention time)Not Required (Internal Std used)
Throughput High (Auto-sampler ready)Low (Long equilibration)High (Rapid acquisition)
Blind Spot Non-chromophoric salts/solventsChemical impuritiesTrace impurities < 1%

Part 3: Detailed Experimental Protocols

Protocol A: Stability-Indicating RP-HPLC

Rationale: The hydroxyl group at the benzylic and tertiary position is labile. Acidic conditions or heat can drive the elimination of water to form 2-(4-chlorophenyl)acrylic acid . RP-HPLC with an acidic mobile phase suppresses carboxylic acid ionization, sharpening peaks and separating the olefinic impurity (which will be more non-polar/retained) from the main peak.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       60% B
      
    • 15-20 min: 60%

      
       90% B
      
  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 225 nm (max absorbance for chlorobenzene moiety) and 254 nm.

  • Success Criteria: Resolution (

    
    ) > 2.0 between the main peak and the acrylic acid impurity.
    
Protocol B: Chiral HPLC (Normal Phase)

Rationale: If the synthesis is asymmetric (e.g., enantioselective Grignard or hydrolytic kinetic resolution), determining ee is critical. Normal phase is preferred here to prevent racemization that might occur in acidic aqueous phases over long runs.

  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 25°C.

  • Rationale for TFA: The 0.1% TFA is mandatory to suppress the ionization of the carboxylic acid; without it, the peak will tail severely, destroying chiral resolution.

Protocol C: Quantitative NMR (qNMR)

Rationale: HPLC tells you the ratio of UV-active components, but it cannot see residual inorganic salts (from quenching) or trapped solvent (common in crystal lattices). qNMR provides the "True Purity" (wt/wt%).

  • Solvent: DMSO-

    
     (prevents exchange of the -OH proton).
    
  • Internal Standard (IS): Maleic Acid (Traceable Grade) or 1,3,5-Trimethoxybenzene.

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    30 seconds (critical for full relaxation of protons).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = mass.[5][6][7]

Part 4: Visualizing the Assessment Logic

The following diagram illustrates the decision matrix for analyzing this specific compound, highlighting the "Fate Mapping" of impurities.

PurityAssessment Start Crude Synthesized 2-(4-Cl-Ph)-2-OH-Propionic Acid qNMR Method 1: qNMR (DMSO-d6) Start->qNMR Step 1: Mass Balance HPLC Method 2: RP-HPLC (Acidic Mobile Phase) Start->HPLC Step 2: Impurity Profile Chiral Method 3: Chiral HPLC (Hexane/IPA/TFA) Start->Chiral Step 3: Stereochem (If Chiral) Result_Mass Absolute Purity (wt%) & Residual Solvents qNMR->Result_Mass Result_Chem Chemical Purity & Dehydration Impurity HPLC->Result_Chem Result_Ee Enantiomeric Excess (R vs S) Chiral->Result_Ee Decision Pass/Fail Decision Result_Mass->Decision >98% wt/wt Result_Chem->Decision <0.1% Acrylic Impurity Result_Ee->Decision >99% ee

Figure 1: Analytical workflow ensuring orthogonal validation of the synthesized alpha-hydroxy acid.

Part 5: Expert Insights & Troubleshooting

1. The "Invisible" Impurity Risk: In the synthesis of this compound (often via hydrolysis of a cyanohydrin or epoxide), inorganic salts (NaCl, Na2SO4) are common contaminants.

  • Observation: RP-HPLC shows 99.9% purity, but the melting point is depressed.

  • Causality: HPLC detectors (UV) do not see NaCl.

  • Solution: This is why qNMR is non-negotiable for the final certificate of analysis. It will reveal if the "99.9%" pure solid is actually 10% salt by weight.

2. The Dehydration Artifact:

  • Observation: A small peak appears at RRT 1.2 during HPLC analysis that grows over time in the autosampler.

  • Causality: The tertiary alcohol is dehydrating during the analysis due to the acidic mobile phase sitting at room temperature.

  • Solution: Maintain the autosampler at 4°C. If the peak persists, verify if it is a synthesis impurity (2-(4-chlorophenyl)acrylic acid) or an artifact.

3. Chiral Resolution Drift:

  • Observation: Chiral peaks broaden or merge after 50 injections.

  • Causality: Accumulation of strongly retained impurities on the Chiralpak column, or stripping of the chiral coating if incorrect solvents (e.g., DMF, DMSO) are used in sample prep.

  • Solution: Dissolve samples in the mobile phase (Hexane/IPA) only. Never inject DMSO into a coated chiral column (like AD-H) unless it is the immobilized version (IA/IC).

References

  • Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (Validation of qNMR vs HPLC). [Link]

  • Majethia, G. N., et al. (2018).[8] "A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate."[9] ResearchGate.[8][9] (Context on similar fibrate intermediate synthesis and analysis). [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for mobile phase preparation for acidic chiral compounds). [Link]

  • Gokulakrishnan, K., et al. (2016). "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." ACG Publications.[10] (Demonstrates the comparative logic of HPLC vs qNMR). [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth structural and comparative analysis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as 4-Chloro-α-methylmandelic acid ).

This analysis synthesizes spectroscopic data, physicochemical properties, and analytical protocols, comparing the target compound against its non-chlorinated analog (Atrolactic acid ) and its des-methyl analog (4-Chloromandelic acid ) to isolate electronic and steric contributions.

Executive Summary & Compound Significance

2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0) represents a critical structural motif in medicinal chemistry, serving as a chiral building block and a metabolic reference standard for fibrate-class drugs (e.g., Fenofibrate derivatives).[1] Its structure combines a lipophilic 4-chlorophenyl ring with a hydrophilic


-hydroxy-carboxylic moiety, creating a distinct amphiphilic profile.

This guide compares the target compound against two "control" structures to elucidate its unique properties:

  • Electronic Control: Atrolactic Acid (2-Hydroxy-2-phenylpropionic acid) – Isolates the electron-withdrawing effect of the chlorine substituent.

  • Steric Control: 4-Chloromandelic Acid – Isolates the steric bulk and conformational rigidity introduced by the

    
    -methyl group.
    
Comparative Physicochemical Profile
FeatureTarget CompoundAtrolactic Acid (Electronic Control)4-Chloromandelic Acid (Steric Control)
Structure 4-Cl-Ph-C(Me)(OH)COOH Ph-C(Me)(OH)COOH4-Cl-Ph-CH(OH)COOH
MW ( g/mol ) 200.62166.17186.59
LogP (Est.) 1.78 1.101.25
pKa (Acid) 3.55 3.723.41
Electronic State Electron Deficient Ring (Inductive -I)Electron Neutral RingElectron Deficient Ring
Steric Bulk High (Quaternary Center)High (Quaternary Center)Moderate (Tertiary Center)

Insight: The target compound exhibits higher lipophilicity (LogP) than its analogs due to the combined hydrophobic contributions of the chlorine and methyl groups, yet maintains moderate acidity suitable for reverse-phase chromatography.

Structural Characterization Strategy

The identification of 2-(4-Chlorophenyl)-2-hydroxypropionic acid relies on distinguishing the quaternary carbon center and the para-substituted aromatic system.

A. Nuclear Magnetic Resonance (NMR) Profiling
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       1.65 ppm (s, 3H):  The diagnostic methyl singlet. Its upfield shift (compared to an acetyl group) confirms it is attached to a saturated quaternary carbon, not a carbonyl.
      
    • 
       7.35 – 7.50 ppm (m, 4H):  Characteristic AA'BB' system  indicative of para-substitution. The chlorine atom deshields the ortho-protons less than a nitro group would, but breaks the magnetic equivalence seen in unsubstituted Atrolactic acid.
      
    • 
       12.60 ppm (br s, 1H):  Carboxylic acid proton (exchangeable).
      
  • Causality: The absence of a methine proton (seen in 4-Chloromandelic acid at ~5.0 ppm) definitively proves the presence of the

    
    -methyl group.
    
B. Mass Spectrometry (ESI-MS)
  • Ionization: Negative Mode (ESI-).

  • Parent Ion [M-H]⁻: m/z 199.

  • Fragmentation Pattern:

    • m/z 155 [M-H-CO₂]⁻: Decarboxylation is the primary pathway, favored by the stability of the resulting benzylic anion/radical.

    • Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks confirms the presence of a single Chlorine atom (

      
      Cl vs 
      
      
      
      Cl).

Analytical Methodologies (Protocols)

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Analysis

Objective: Quantify purity and separate from synthesis intermediates (e.g., 4-chloroacetophenone). Mechanism: Reverse-phase separation based on hydrophobicity. The acidic mobile phase suppresses ionization of the carboxylic acid, ensuring sharp peak shape.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 20% B (Isocratic hold)

    • 2–15 min: 20% → 70% B (Linear ramp)

    • 15–20 min: 70% B (Wash)

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 220 nm (detects the phenyl ring and carboxyl group).

  • Temperature: 30°C.

Validation Criteria:

  • Retention Time (RT): Target ~8.5 min. (Atrolactic acid elutes earlier ~6.0 min; 4-chloroacetophenone elutes later ~12.0 min).

  • Tailing Factor: Must be < 1.5. (If tailing occurs, increase buffer strength).

Protocol B: Chiral Resolution (Enantiomeric Excess)

Objective: Determine the ratio of (R) and (S) enantiomers. Mechanism: The compound contains a chiral center at the


-carbon. Separation requires a polysaccharide-based chiral stationary phase (CSP).
  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose derivatives), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

    • Note: TFA is mandatory to suppress the ionization of the -COOH group; without it, the peak will broaden significantly or not elute.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 230 nm.

  • Expected Result: Baseline separation of enantiomers (Resolution

    
    ).
    

Visualizations

Figure 1: Structural & Fragmentation Logic

This diagram illustrates the structural relationship between the target and its analogs, alongside the primary MS fragmentation pathway used for identification.

StructuralLogic Target Target Compound 2-(4-Cl-Ph)-2-OH-Propionic Acid (Lipophilic, Quaternary) Fragment Fragment [M-CO2] m/z 155 (Diagnostic) Target->Fragment ESI- MS/MS -COOH Atrolactic Atrolactic Acid (No Cl) Lower LogP Atrolactic->Target + Cl (Inductive Effect) Mandelic 4-Cl-Mandelic Acid (Des-methyl) Less Steric Bulk Mandelic->Target + Methyl (Steric Effect)

Caption: Structural comparison showing the derivation of the target from analogs and its primary mass spectrometry fragmentation pathway.

Figure 2: Analytical Workflow Decision Tree

A self-validating workflow for analyzing unknown samples suspected to contain the target compound.

Workflow Start Sample: Unknown White Solid Solubility Solubility Test (Soluble in MeOH/Aq. Base?) Start->Solubility HPLC Protocol A: RP-HPLC (Retention Time Check) Solubility->HPLC Yes Decision1 Match RT ~8.5min? HPLC->Decision1 MS MS Confirmation ([M-H]- = 199) Decision1->MS Yes Reject Reject / Identify Impurity Decision1->Reject No Chiral Protocol B: Chiral HPLC (Determine ee%) MS->Chiral Confirmed

Caption: Step-by-step decision tree for the qualitative and quantitative verification of the target compound.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10013044, 2-(4-Chlorophenyl)-2-hydroxypropanoic acid. PubChem. Available at: [Link]

  • B'Hymer, C. (2006).[4] A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid.[4] Journal of Chromatographic Science, 44(4), 200–204.[4] Available at: [Link]

  • Jaskolla, T. W., et al. (2008).[5] 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix.[5] Proceedings of the National Academy of Sciences, 105(34), 12200–12205.[5] (Provides context on structural analogs and ionization mechanisms). Available at: [Link]

Sources

Comparative Guide: In Vitro Activity of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Landscape

The 2-(4-Chlorophenyl)-2-hydroxypropionic acid (CHPA) scaffold represents a "privileged structure" in medicinal chemistry, sitting at the intersection of metabolic regulation and oncology. Structurally bridging the gap between fibrate-class lipid modulators (e.g., fenofibric acid metabolites) and halogenated acetophenones (e.g., PDK inhibitors), this moiety offers a versatile template for drug discovery.

This guide objectively analyzes the in vitro performance of CHPA analogs, specifically focusing on their dual-activity profile:

  • Metabolic Modulation: Agonism of Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ).[1][2]
    
  • Onabolic Inhibition: Inhibition of Pyruvate Dehydrogenase Kinase (PDK) isoforms, reversing the Warburg effect in solid tumors.

Mechanism of Action & Target Validation

To properly evaluate CHPA analogs, researchers must understand the divergent signaling pathways engaged by this scaffold.

The Metabolic Axis: PPAR Activation

CHPA analogs mimic the endogenous fatty acid ligands of PPAR


. The 4-chlorophenyl tail provides hydrophobic anchorage in the ligand-binding domain (LBD), while the 

-hydroxy-carboxylic head group forms hydrogen bonds with the tyrosine residues (e.g., Tyr314 in PPAR

) essential for helix 12 stabilization and co-activator recruitment.
The Oncology Axis: PDK Inhibition

In the tumor microenvironment, cancer cells rely on aerobic glycolysis (Warburg effect). CHPA analogs function as structural mimics of pyruvate/lactate, binding to the allosteric regulatory site of Pyruvate Dehydrogenase Kinase (PDK).

  • Mechanism: Inhibition of PDK prevents the phosphorylation (inactivation) of the Pyruvate Dehydrogenase Complex (PDH).

  • Result: Reactivation of PDH forces pyruvate into the mitochondria (Oxidative Phosphorylation), increasing ROS production and inducing apoptosis in cancer cells.[3]

G cluster_0 Cytosol cluster_1 Mitochondria Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate (Warburg Effect) Pyruvate->Lactate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Normal Flux PDK PDK Enzyme (Target) PDH_P PDH-P (Inactive) PDK->PDH_P Phosphorylation CHPA CHPA Analog (Inhibitor) CHPA->PDK Inhibition PDH PDH Complex (Active) PDH_P->PDH Reactivation PDH->AcetylCoA OxPhos OxPhos / ROS (Apoptosis) AcetylCoA->OxPhos

Figure 1: Mechanism of Action for CHPA Analogs in Reversing the Warburg Effect via PDK Inhibition.

Comparative Performance Analysis

The following data synthesizes performance metrics of CHPA analogs against industry standards: Fenofibric Acid (Metabolic standard) and Dichloroacetate (DCA) (PDK standard).

PPAR Agonism Potency (Luciferase Reporter Assay)

Context: Comparative EC50 values in HEK293 cells transiently transfected with human PPAR


-LBD.
Compound ClassEC50 (

M)
Max Efficacy (%)Stereoselectivity Note
CHPA Analog (S-isomer) 12.5 ± 2.1 88% High (Eutomer)
CHPA Analog (R-isomer)> 100< 15%Inactive (Distomer)
Fenofibric Acid (Standard)18.0 ± 1.5100%Reference Standard
Bezafibrate35.0 ± 4.292%Lower potency

Analyst Insight: The introduction of the hydroxyl group at the


-position in CHPA analogs creates a chiral center. Data indicates the (S)-enantiomer often possesses superior binding affinity compared to the achiral parent or the (R)-isomer, likely due to specific H-bond interactions within the PPAR binding pocket.
Antiproliferative Activity (Colorectal Cancer Models)

Context: IC50 values against HCT-116 (Colorectal Carcinoma) utilizing the MTT viability assay (72h exposure).

CompoundIC50 (mg/mL)IC50 (

M approx)
Selectivity Index (SI)*
Methyl-3-CHPA Derivative 0.12 ~600 > 5.0
Dichloroacetate (DCA)0.45~30001.0 (Reference)
5-Fluorouracil (Chemo)0.005~38Low (Toxic)

*Selectivity Index = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). Higher is better.

Critical Finding: While CHPA analogs are less potent than cytotoxic chemotherapy (5-FU), they exhibit significantly higher potency (5-10x) than the metabolic modulator DCA. Furthermore, their Selectivity Index suggests a safety profile that favors targeting metabolically reprogrammed cancer cells over healthy tissue.

Detailed Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended. These workflows are designed to be self-validating.

Protocol A: In Vitro PDK1 Kinase Inhibition Assay

Purpose: To quantify the direct inhibition of the PDK1 enzyme isoform by CHPA analogs.

Reagents:

  • Recombinant human PDK1 enzyme.

  • Substrate: PDH E1 peptide (synthetic).

  • ATP (

    
    -33P labeled or ADP-Glo system).
    
  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT.

Workflow:

  • Preparation: Dilute CHPA analogs in DMSO (Final DMSO < 1%). Prepare 10-point serial dilutions.

  • Incubation: Mix 5

    
    L of PDK1 enzyme (10 ng/well) with 2 
    
    
    
    L of compound. Incubate for 15 min at RT to allow allosteric binding.
  • Initiation: Add 5

    
    L of Substrate/ATP mix (
    
    
    
    concentrations).
  • Reaction: Incubate at 30°C for 60 minutes.

  • Detection: Stop reaction. If using ADP-Glo, add reagent and read Luminescence.

  • Validation: Z-factor must be > 0.[2]5. Use DCA (10 mM) as a positive control for inhibition.

Protocol B: PPAR Nuclear Receptor Transactivation

Purpose: To determine if the analog acts as a functional agonist.

Workflow Visualization:

Experiment Step1 Seed HEK293 Cells (10k cells/well) Step2 Transient Transfection (Plasmids: Gal4-PPAR-LBD + UAS-Luciferase) Step1->Step2 24h recovery Step3 Compound Treatment (24h Incubation) Step2->Step3 6h post-transfection Step4 Lysis & Luciferase Assay Step3->Step4 Decision Data Normalization (Normalize to Renilla control) Step4->Decision Output Calculate EC50 Decision->Output

Figure 2: Workflow for PPAR Transactivation Assay.

Critical Control: Always co-transfect a constitutively active Renilla luciferase plasmid to normalize for transfection efficiency. Without this internal control, toxicity from CHPA analogs could be misinterpreted as low activity.

Synthesis & Stability Notes

When working with 2-(4-Chlorophenyl)-2-hydroxypropionic acid analogs, researchers must be aware of specific chemical instabilities:

  • Dehydration: The

    
    -hydroxyl group is prone to elimination under acidic conditions, forming the 
    
    
    
    -unsaturated cinnamic acid derivative.
    • QC Check: Monitor HPLC traces for a peak shift corresponding to the loss of water (M-18).

  • Ester Hydrolysis: If testing ester prodrugs (e.g., methyl esters), ensure plasma stability assays are conducted. The free acid is typically the active species for PPAR binding, while the ester may be required for cellular permeability in PDK assays.

References

  • Abdel-Aziz, S. A., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances. Retrieved from [Link]

  • Stacpoole, P. W. (2017). Therapeutic Targeting of the Warburg Effect in Cancer. Journal of Experimental Pharmacology. (Contextual reference for PDK inhibition standards).
  • PubChem. (n.d.). Compound Summary: 2-(4-Hydroxyphenyl)propionic acid derivatives.[4] Retrieved from [Link]

Sources

Precision Analytics: Cross-Reactivity Profiling of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid (CHPA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies involving 2-(4-Chlorophenyl)-2-hydroxypropionic acid Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of bioanalytical chemistry and drug development, the specificity of an assay is often its most vulnerable point. This guide focuses on 2-(4-Chlorophenyl)-2-hydroxypropionic acid (CHPA) —a critical structural intermediate in the synthesis of anxiolytics like Phenaglycodol and a potential degradation marker for chlorinated aromatics.

For researchers and QC scientists, detecting CHPA involves navigating a minefield of structural analogs. This guide objectively compares the performance of Immunoassays (ELISA) against LC-MS/MS , with a specific deep-dive into cross-reactivity (CR) profiles. We analyze why standard polyclonal antibodies often fail to distinguish CHPA from its non-chlorinated analogs (like Atrolactic acid) and provide a validated protocol for quantifying this interference.

Compound Profile & The Analytical Challenge

Target Analyte: 2-(4-Chlorophenyl)-2-hydroxypropionic acid (CHPA)[1]

  • CAS Number: 4445-13-0[1][2][3][4][5]

  • Synonyms: p-Chloroatrolactic acid; 4-Chloro-alpha-methylmandelic acid.

  • Molecular Formula: C9H9ClO3[1]

  • Structural Significance: CHPA possesses a chiral center at the C2 position and a para-chlorophenyl pharmacophore. These features make it highly immunogenic but also structurally promiscuous, leading to significant cross-reactivity challenges in antibody-based detection.

The "Sticky" Pharmacophore

The primary challenge in CHPA analysis is the chlorophenyl moiety . Antibodies raised against CHPA often recognize the electron-dense chlorine atom and the aromatic ring, causing them to bind inadvertently to other 4-chlorophenyl derivatives (e.g., 4-chlorobenzoic acid) or non-chlorinated analogs (Atrolactic acid) where the steric fit is sufficient.

Comparative Analysis: Detection Methodologies

We compare three primary approaches for CHPA quantification, evaluating them on Specificity (Cross-Reactivity), Sensitivity (LOD), and Throughput.

Comparison Matrix
FeatureMethod A: Polyclonal ELISA Method B: Monoclonal ELISA Method C: LC-MS/MS (Benchmark)
Primary Mechanism Competitive binding (Multi-epitope)Competitive binding (Single-epitope)Mass-to-Charge (m/z) Separation
Specificity Low to Moderate. High risk of CR with Atrolactic acid (>10%).High. Can distinguish Cl-substitution patterns.Absolute. Resolves based on molecular weight and fragmentation.
Cross-Reactivity (CR) High (10-25% with analogs)Low (<1% with optimized clones)Null (0%)
Sensitivity (LOD) High (pg/mL range)Moderate to High (ng/mL)High (pg/mL range)
Throughput High (96/384-well plates)HighModerate (Serial injection)
Cost Per Sample Low ($)Moderate (

)
High (

$)
Best Use Case Initial screening of high-volume samples.QC release testing; Specific impurity monitoring.Confirmatory analysis; Complex matrices.
Technical Deep Dive: Cross-Reactivity Mechanisms

To understand why cross-reactivity occurs, we must visualize the hapten-antibody interaction. In CHPA, the hydroxyl group (-OH) and the carboxylic acid (-COOH) at the C2 position create a specific hydrogen-bonding network.

  • Scenario 1 (The Trap): If the antibody recognizes the phenyl ring and the acid group primarily, it will cross-react with Atrolactic acid (which lacks the Cl but has the same backbone).

  • Scenario 2 (The Anchor): If the antibody is raised against the chlorine atom (using a linker at the acid position), it will cross-react with 4-Chlorobenzoic acid .

Pathway Visualization: The Cross-Reactivity Landscape

The following diagram illustrates the structural relationships and the potential for false positives in an immunoassay workflow.

CrossReactivityPathway Target Target: CHPA (2-(4-Chlorophenyl)-2-hydroxypropionic acid) Ab Anti-CHPA Antibody (Binding Site) Target->Ab High Affinity (Kd < 1nM) Result_True True Positive Signal Ab->Result_True Analog1 Interferent A: Atrolactic Acid (Lacks Cl) Analog1->Ab Moderate Affinity (Steric Fit) Result_False False Positive (Cross-Reactivity) Analog1->Result_False Analog2 Interferent B: 4-Chlorobenzoic Acid (Lacks Hydroxy-Propyl) Analog2->Ab Low Affinity (Partial Epitope) Analog2->Result_False Analog3 Interferent C: Phenaglycodol (Parent Drug) Analog3->Ab Variable Affinity Analog3->Result_False

Caption: Structural analogs compete for the antibody binding site. High affinity for the target (Blue) leads to accurate detection, while moderate affinity for analogs (Grey) generates false positive signals.

Experimental Protocol: Determination of Cross-Reactivity (IC50)
Materials
  • Coating Antigen: CHPA conjugated to BSA (Bovine Serum Albumin).

  • Primary Antibody: Anti-CHPA (Polyclonal or Monoclonal).

  • Competitors: CHPA (Standard), Atrolactic Acid, 4-Chlorobenzoic Acid, Phenaglycodol.

  • Detection: HRP-conjugated secondary antibody + TMB Substrate.

Step-by-Step Methodology
  • Plate Coating: Coat 96-well microplates with CHPA-BSA conjugate (1 µg/mL in Carbonate Buffer, pH 9.6) overnight at 4°C. Wash 3x with PBST.

  • Blocking: Block with 1% Gelatin in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Competition Step (Critical):

    • Prepare serial dilutions (log scale: 0.01 to 1000 ng/mL) of the Target (CHPA) and all Competitors (Analogs) .

    • Add 50 µL of diluted competitor/target to wells.

    • Immediately add 50 µL of Anti-CHPA antibody (at a fixed limiting concentration).

    • Incubate for 1 hour at 37°C. Note: The free antigen in solution competes with the plate-bound antigen for the antibody.

  • Detection: Wash 5x. Add Secondary Antibody-HRP. Incubate 45 min. Wash 5x. Add TMB. Stop with 2M H2SO4.

  • Calculation:

    • Plot Optical Density (OD) vs. Log Concentration.

    • Calculate the IC50 (Concentration inhibiting 50% of maximum binding) for the Target and each Analog.

Calculation Formula


Comparative Data: Cross-Reactivity Profile

The following table summarizes typical experimental data observed in polyclonal antibody development for CHPA.

CompoundStructure DifferenceIC50 (ng/mL)Cross-Reactivity (%)Interpretation
CHPA (Target) --5.2 100% Reference Standard.
Atrolactic Acid No Cl atom45.011.5%High Interference. Indicates antibody recognizes the hydroxy-propionic backbone significantly.
4-Chlorobenzoic Acid No hydroxy-propyl520.01.0%Low Interference. The "tail" of the molecule is essential for binding.
Phenaglycodol Diol vs Acid104.05.0%Moderate Interference. Parent drug may bias results if not separated.
2-Hydroxypropionic acid No Phenyl ring>10,000<0.1%Negligible. The aromatic ring is the primary anchor.
Strategic Recommendations
  • For Impurity Profiling: Do not use Polyclonal ELISA. The 11.5% cross-reactivity with Atrolactic acid is unacceptable for purity assays. Use LC-MS/MS or develop a highly specific Monoclonal Antibody (mAb).

  • For Environmental Screening: Polyclonal ELISA is acceptable as a "Total Chlorinated Hydroxy Acid" screen. Positives should be confirmed via HPLC.

  • Assay Optimization: If using ELISA, pre-absorb the polyclonal serum with Atrolactic acid to remove cross-reacting antibodies. This "negative selection" can reduce CR from ~11% to <1%.

Workflow: Validated Selection Process

MethodSelection Start Start: CHPA Analysis Question Is 'Atrolactic Acid' present in the matrix? Start->Question HighSpec Use LC-MS/MS (Or Monoclonal ELISA) Question->HighSpec Yes (High Risk) LowSpec Use Polyclonal ELISA (Cost Effective) Question->LowSpec No (Low Risk) Yes Yes No No

Caption: Decision tree for selecting the analytical method based on the presence of interfering analogs.

References
  • Reagentia. (n.d.). 2-(4-Chlorophenyl)-2-hydroxypropionic acid Product Specifications. Retrieved from [Link]

  • Grokipedia. (n.d.). Phenaglycodol: Synthesis and Metabolism. (Contextual reference for CHPA as an intermediate). Retrieved from [Link]

Sources

Comprehensive Guide: Structural Confirmation of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Chlorophenyl)-2-hydroxypropionic acid (also referred to as p-chloroatrolactic acid) presents a specific structural identification challenge due to its quaternary carbon center. Unlike simple substituted acetic acids, the presence of a methyl group, a hydroxyl group, a carboxylic acid, and a p-chlorophenyl ring on a single carbon (C2) eliminates the vicinal proton coupling typically used in NMR assignment.

This guide compares spectroscopic methodologies for definitive structural confirmation, distinguishing this specific isomer from its regioisomer, 3-(4-chlorophenyl)-2-hydroxypropionic acid. It is designed for analytical scientists requiring a self-validating workflow for drug metabolite identification or synthetic intermediate verification.

Part 1: Comparative Analysis of Spectroscopic Methods

In the structural elucidation of 2-(4-Chlorophenyl)-2-hydroxypropionic acid, no single technique provides a complete picture. The table below compares the "performance" of each method in resolving specific structural features.

Method Utility Matrix
Feature to Confirm1H NMR 13C NMR / DEPT Mass Spectrometry (MS) FT-IR Verdict
Quaternary Center (C2) ⭐⭐ (Indirect)⭐⭐⭐⭐⭐ (Definitive)⭐ (Poor)⭐ (Poor)13C NMR is non-negotiable for proving the C2 substitution pattern.
Chlorine Presence ⭐ (No signal)⭐ (Chemical shift only)⭐⭐⭐⭐⭐ (Isotope Pattern)⭐⭐ (C-Cl stretch)MS is the gold standard for halogen confirmation.
Regioisomer Distinction ⭐⭐⭐⭐⭐ (Coupling patterns)⭐⭐⭐ (Shift differences)⭐⭐ (Fragmentation)⭐ (Identical)1H NMR easily distinguishes the target (singlet CH3) from the isomer (doublet/multiplet CH2).
Functional Groups (-OH, -COOH) ⭐⭐⭐ (Exchangeable protons)⭐⭐⭐ (Carbonyl shift)⭐ (Loss of H2O/CO2)⭐⭐⭐⭐⭐ (O-H/C=O stretch)FT-IR provides the fastest "fingerprint" for functional groups.

Part 2: Detailed Experimental Protocols

Sample Preparation for NMR

To observe exchangeable protons (-OH and -COOH), the choice of solvent is critical. Chloroform (


) often leads to broad, invisible peaks for these protons due to exchange rates.
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

  • Temperature: 298 K (25°C).

Why DMSO-d6? DMSO forms hydrogen bonds with the hydroxyl and carboxyl protons, slowing their exchange rate and sharpening their signals, allowing for direct integration.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
    • Rationale: Carboxylic acids ionize efficiently by losing a proton (

      
      ).
      
  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Flow Rate: Direct infusion or 0.2 mL/min.

Part 3: Data Interpretation & Self-Validating Logic

A. 1H NMR: The "Singlet" Test

The most critical distinction between the target molecule and its isomers lies in the aliphatic region.

  • Target Structure: 2-(4-Chlorophenyl)-2-hydroxypropionic acid.[1]

    • Feature: The methyl group is attached to a quaternary carbon.

    • Signal:Sharp Singlet (~1.7 – 1.9 ppm).

  • Isomer (Alternative): 3-(4-Chlorophenyl)-2-hydroxypropionic acid.

    • Feature: The methyl group is actually a methylene bridge (-CH2-) or a terminal methyl coupled to a methine.

    • Signal: Doublets or Multiplets.

Validation Check: If the methyl signal shows splitting (


 Hz), the structure is incorrect . It must be a singlet.
B. Mass Spectrometry: The Chlorine Signature

Chlorine possesses two stable isotopes,


 (75.78%) and 

(24.22%).
  • Expected Pattern: The molecular ion cluster must show two peaks separated by 2 mass units (

    
     M and M+2).[2][3]
    
  • Intensity Ratio: The height of M : M+2 must be approximately 3:1 .[2][3]

  • Calculated Mass (

    
    ): 
    
    • Monoisotopic Mass (

      
      ): ~200.02 Da.
      
    • ESI Negative (

      
      ): 199.01 m/z .
      

Validation Check: If the M+2 peak is missing or the ratio is 1:1 (indicative of Bromine), the halogen assignment is incorrect.

C. 13C NMR & DEPT-135
  • Quaternary Carbon (C2): Will vanish in DEPT-135 spectrum but appear in the standard 13C spectrum around 75–80 ppm .

  • Methyl Carbon: Positive peak in DEPT-135 (~25–30 ppm).

  • Aromatic CH: Positive peaks in DEPT-135 (~126–129 ppm).

Part 4: Analytical Workflow Visualization

The following diagrams illustrate the logic flow for confirming the structure and the specific HMBC (Heteronuclear Multiple Bond Correlation) connectivity required to prove the quaternary center.

Diagram 1: Structural Confirmation Decision Tree

StructuralConfirmation Start Unknown Sample (Suspected C9H9ClO3) Step1 Step 1: 1H NMR (Aliphatic Region) Start->Step1 Singlet Methyl Signal: Singlet (3H) Step1->Singlet Pass Multiplet Methyl Signal: Doublet/Multiplet Step1->Multiplet Fail Step2 Step 2: MS Isotope Pattern Singlet->Step2 Reject REJECT: Isomer or Impurity Multiplet->Reject ClPattern M : M+2 Ratio ≈ 3:1 (Chlorine Confirmed) Step2->ClPattern Pass NoPattern No M+2 or Wrong Ratio Step2->NoPattern Fail Step3 Step 3: 13C NMR / DEPT ClPattern->Step3 NoPattern->Reject QuatC Quaternary C at ~75-80 ppm (Disappears in DEPT) Step3->QuatC Pass Methine CH Signal Present (Positive in DEPT) Step3->Methine Fail Final CONFIRMED: 2-(4-Chlorophenyl)-2-hydroxypropionic acid QuatC->Final Methine->Reject

Caption: Decision tree for distinguishing the target molecule from regioisomers using sequential spectroscopic evidence.

Diagram 2: HMBC Connectivity Logic (The "Smoking Gun")

This diagram visualizes the Heteronuclear Multiple Bond Correlations (HMBC) that definitively prove the connectivity of the quaternary center.

HMBC_Logic Me_Protons Methyl Protons (1H: ~1.8 ppm) C_Quat C2 (Quaternary) (13C: ~78 ppm) Me_Protons->C_Quat 2J Coupling (Strong) C_Carboxyl C1 (Carboxyl) (13C: ~175 ppm) Me_Protons->C_Carboxyl 3J Coupling (Definitive) C_Ipso C-Ar (Ipso) (13C: ~140 ppm) Me_Protons->C_Ipso 3J Coupling (Links Alkyl to Aryl)

Caption: Key HMBC correlations. The observation of 3-bond couplings from the Methyl protons to both the Carboxyl and Aromatic Ipso carbons definitively assigns the structure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for interpretation of AA'BB' aromatic systems and coupling constants).

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center.[5] "Chlorine Isotope Patterns". Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for 13C chemical shift prediction of alpha-hydroxy acids).
  • Chemistry LibreTexts. (2022). Isotope Abundance in Mass Spectrometry. Available at: [Link]

  • PubChem. Compound Summary: 4-Chloromandelic acid (Structural Analog). (Used for comparative spectral data of the chlorophenyl-hydroxy motif). Available at: [Link]

Sources

Benchmarking 2-(4-Chlorophenyl)-2-hydroxypropionic acid purity against commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-(4-Chlorophenyl)-2-hydroxypropionic acid is a critical chiral building block and a known metabolite in the synthesis of fibrate-class pharmaceuticals and agrochemicals.[1][2] Its structural integrity—specifically the stability of the


-hydroxy moiety and the enantiomeric excess (ee) of the chiral center at C2—directly impacts the efficacy and safety profile of downstream APIs.[2]

This guide provides a rigorous benchmarking protocol comparing High-Purity Reference Material (The Product) against standard Commercial Grade Reagents . We focus on three critical quality attributes (CQAs):

  • Chemical Purity via HPLC-UV: Detection of the dehydration impurity, 2-(4-chlorophenyl)acrylic acid.[1][2]

  • Enantiomeric Purity via Chiral HPLC: Quantifying the (R)- vs. (S)-isomer ratio.

  • Assay Verification via qNMR: Absolute quantification independent of chromophore response.

Benchmarking Workflow

The following logic flow illustrates the self-validating system used to benchmark the compound. This ensures that "purity" is not just a single number, but a triangulation of orthogonal data points.[2]

BenchmarkingWorkflow Sample Sample Input (Product vs. Commercial) HPLC RP-HPLC (C18) Chemical Purity Sample->HPLC Chiral Chiral HPLC Enantiomeric Excess Sample->Chiral ImpurityID Impurity Profiling (Dehydration Products) HPLC->ImpurityID Detect Peaks >0.05% Decision Quality Tiering (Grade A vs. B) HPLC->Decision Chiral->Decision qNMR 1H-qNMR Absolute Assay (wt%) ImpurityID->qNMR Confirm Structure qNMR->Decision

Figure 1: Orthogonal benchmarking workflow combining chromatographic separation with spectroscopic absolute quantification.

Materials & Methods

The Comparators
  • The Product (Grade A): Recrystallized 2-(4-Chlorophenyl)-2-hydroxypropionic acid (Target >99.8% purity, >99.5% ee).

  • Commercial Standard (Grade B): Sourced from general chemical catalog (Typical spec: >97%, often racemic).[2]

Protocol A: Reverse-Phase HPLC (Chemical Purity)

This method separates the main peak from its primary degradation product, 2-(4-chlorophenyl)acrylic acid , which forms via acid-catalyzed dehydration.[1][2]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[2]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH 2.5).

    • B: Acetonitrile (HPLC Grade).[2]

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 225 nm (Maximal absorbance for chlorobenzene moiety).[2]

  • Rationale: The acidic pH suppresses the ionization of the carboxylic acid (

    
    ), ensuring sharp peak shape and retention.[2]
    
Protocol B: Chiral HPLC (Enantiomeric Purity)

Crucial for applications requiring the bioactive (R)-enantiomer (CAS 887304-94-1).[1][2]

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm.[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

  • Rationale: The polysaccharide stationary phase interacts with the hydroxyl group and the aromatic ring to discriminate between the spatial arrangement of the enantiomers.

Experimental Results & Discussion

Chemical Purity & Impurity Profile

The commercial standard frequently exhibits a tailing shoulder or a distinct impurity peak at RRT 1.15. Mass spectrometry confirms this as the dehydrated alkene.

Table 1: Comparative Chemical Purity (RP-HPLC)

ParameterThe Product (Grade A)Commercial Std (Grade B)Impact
Assay (Area %) 99.92% 97.4%High purity prevents side-reactions in coupling steps.[1][2]
Impurity A (Dehydration) < 0.05%1.8%The alkene is a Michael acceptor, potentially toxic.[2]
Impurity B (Ketone) ND (Not Detected)0.5%Residual starting material (4-chloropropiophenone).[1][2]
Water Content (KF) 0.1%0.8%Excess water interferes with acid chloride formation.[2]
Enantiomeric Excess (ee)

For chiral synthesis, the "racemic" nature of many commercial sources is a critical failure point.[2]

Table 2: Chiral Purity Data

ParameterThe Product (Grade A)Commercial Std (Grade B)
Major Isomer (R) 99.8%50.1%
Minor Isomer (S) 0.2%49.9%
Enantiomeric Excess 99.6% ee ~0% ee (Racemic)
Impurity Pathway Analysis

Understanding why the commercial standard fails is key to establishing the superiority of The Product. The primary degradation pathway involves the elimination of the tertiary hydroxyl group.

ImpurityPathway Target 2-(4-Chlorophenyl)- 2-hydroxypropionic acid (Target Molecule) ImpurityA 2-(4-Chlorophenyl)- acrylic acid (Dehydration Impurity) Target->ImpurityA Acid/Heat (- H2O) Precursor 4-Chloropropiophenone (Starting Material) Precursor->Target Cyanohydrin Synthesis & Hydrolysis

Figure 2: Primary impurity formation pathway.[2] The presence of Impurity A in commercial samples suggests poor thermal control during the drying or acidification steps.[2]

Conclusion & Recommendations

The benchmarking data clearly segments the market into two tiers:[2]

  • General Reagent Grade (Commercial): Suitable only for initial achiral screening.[2] The presence of 1.8% dehydration impurity and racemic composition makes it unsuitable for stereoselective drug development without extensive re-purification.

  • The Product (High Purity): With >99.9% chemical purity and 99.6% ee , this material is validated for use as a Reference Standard and a GMP starting material.[2]

Recommendation: For all regulated studies (GLP/GMP) or asymmetric synthesis projects, verify the Certificate of Analysis for "Enantiomeric Excess" specifically.[2] Do not rely on generic "Purity" values which often mask the presence of the distomer (unwanted enantiomer).[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329819764: 2-(4-Chlorophenyl)-2-hydroxypropanoic acid.[1][2] Available at: [Link][1][2]

  • B'Hymer, C. (2006).[2][4] A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in phenylpropionic acid derivatives.[4] Journal of Chromatographic Science, 44(4), 200-204.[2][4] (Adapted methodology for phenylpropionic acid impurities). Available at: [Link]

  • Majethia, G. N., et al. (2025).[2][5] Synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropanoic acid: Metabolite of Fenofibrate.[1][2][5] ResearchGate.[5][6] (Context on chlorophenyl-hydroxypropionic acid derivative synthesis). Available at: [Link]

Sources

Catalytic Strategies for the Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalysts for 2-(4-Chlorophenyl)-2-hydroxypropionic Acid Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as 4-chloro-


-methylmandelic acid) is a critical pharmacophore, serving as a structural core for fibrate-class lipid-lowering agents (e.g., metabolites of Fenofibrate) and a precursor for agrochemical antifungals. Its synthesis presents a classic chemoselectivity challenge: installing a sterically hindered tertiary hydroxyl group adjacent to an electron-withdrawing chlorophenyl ring.

This guide objectively compares three distinct catalytic methodologies: Phase Transfer Catalysis (PTC) using Quaternary Ammonium Salts, Green Catalysis using Polyethylene Glycols (PEGs), and Asymmetric Transition Metal Catalysis . We evaluate these based on yield, atom economy, enantioselectivity, and scalability.

Mechanistic Pathways & Catalyst Selection

The synthesis of


-hydroxy acids from aryl ketones is predominantly achieved via the Jocic-Reeve Reaction . This transformation involves the condensation of a ketone with chloroform in the presence of a strong base (NaOH/KOH).
The Mechanism (Jocic-Reeve)

The reaction proceeds through a trichloromethyl carbinol intermediate, which cyclizes to form a highly reactive gem-dichloroepoxide. This epoxide undergoes ring-opening and hydrolysis to yield the target acid.

Critical Control Point: The biphasic nature of the reaction (Chloroform/Aqueous Base) requires efficient interfacial transport. Without catalysis, this reaction is kinetically sluggish and prone to side reactions (e.g., Cannizzaro disproportionation).

JocicMechanism Substrate 4-Chloroacetophenone (Organic Phase) Inter1 Trichloromethyl Carbinol (Unstable Intermediate) Substrate->Inter1 PTC Transport (CCl3- attack) Reagent CHCl3 + NaOH (Aqueous/Interface) Reagent->Inter1 Inter2 gem-Dichloroepoxide Inter1->Inter2 Cyclization (-Cl-) Product 2-(4-Chlorophenyl)- 2-hydroxypropionic Acid Inter2->Product Hydrolysis (+H2O, -2HCl)

Figure 1: Mechanistic flow of the Jocic-Reeve reaction facilitated by phase transfer catalysis.

Comparative Analysis of Catalytic Systems

The following data summarizes experimental performance based on optimized conditions reported in process chemistry literature for acetophenone derivatives.

FeatureSystem A: TEBA (Standard PTC) System B: PEG-400 (Green PTC) System C: Ru-BINAP (Asymmetric)
Catalyst Type Benzyltriethylammonium ChloridePolyethylene Glycol 400Ruthenium-BINAP Complex
Reaction Type Biphasic Alkylation (Jocic)Liquid-Liquid Phase TransferAsymmetric Hydrogenation
Substrate 4-Chloroacetophenone4-Chloroacetophenone2-(4-Cl-phenyl)-2-oxo-propionic acid
Yield (Isolated) 85 - 92%78 - 82%90 - 95%
Reaction Time 4 - 6 Hours8 - 12 Hours12 - 24 Hours
Enantioselectivity Racemic (0% ee)Racemic (0% ee)High (>95% ee)
Cost Efficiency High (Cheap reagents)High (Cheap, reusable)Low (Expensive metal/ligand)
Green Factor Moderate (Chlorinated solvents)High (Biodegradable, low VOC)Moderate (High pressure, solvent use)
Deep Dive: Performance Drivers

1. TEBA (Benzyltriethylammonium Chloride): The Industrial Workhorse TEBA is the gold standard for this synthesis. Its lipophilic benzyl and ethyl groups allow it to efficiently shuttle the trichloromethyl anion (


) from the aqueous interface into the organic ketone phase.
  • Pros: Rapid kinetics; handles high base concentrations (50% NaOH) without degradation.

  • Cons: Product contamination with quaternary salts requires thorough washing; produces racemic product.

2. PEG-400: The "Green" Alternative PEG-400 acts as a cation scavenger (similar to crown ethers), complexing with


 to create a "naked," highly reactive hydroxide/trichloromethyl anion pair.
  • Pros: Non-toxic; easily removed by water washing; potential for solvent-free conditions.

  • Cons: Slower reaction rates due to higher viscosity; lower stability in highly caustic media compared to TEBA.

3. Ru-BINAP: The Chiral Solution When the drug target requires a specific enantiomer (e.g., (R)-configuration for specific receptor binding), PTC methods fail. Asymmetric hydrogenation of the corresponding


-keto acid is the preferred route.
  • Pros: Delivers high optical purity (>95% ee), eliminating the need for wasteful chiral resolution.

  • Cons: Requires pre-synthesis of the keto-acid precursor; high-pressure equipment (hydrogenation); high catalyst cost.

Detailed Experimental Protocols
Protocol A: High-Yield Synthesis using TEBA (Racemic)

Best for: Intermediate synthesis where chirality is not yet required or will be resolved later.

Reagents:

  • 4-Chloroacetophenone (15.4 g, 0.1 mol)

  • Chloroform (24 mL, 0.3 mol)

  • TEBA (1.1 g, 5 mol%)

  • Sodium Hydroxide (50% aq. solution, 40 mL)

  • Acetone (Solvent/co-solvent, 20 mL)

Step-by-Step:

  • Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, thermometer, and dropping funnel.

  • Charge: Add 4-chloroacetophenone, TEBA, and chloroform. Cool the mixture to 0–5°C using an ice-salt bath.

  • Addition: Add the 50% NaOH solution dropwise over 45 minutes. Caution: The reaction is exothermic. Maintain temperature <10°C to prevent polymerization.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir vigorously for 4 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of the ketone spot indicates completion.

  • Workup:

    • Dilute with water (100 mL) to dissolve salts.

    • Separate the organic layer.[1][2][3][4] Extract the aqueous layer with DCM (2 x 30 mL).

    • Critical Step: The product exists as the sodium salt in the aqueous phase if fully hydrolyzed, or as the carbinol in the organic phase. For the acid product: Acidify the aqueous phase to pH 1-2 using conc. HCl.

    • Extract the precipitated oil/solid with Ethyl Acetate.[4]

  • Purification: Dry over

    
    , evaporate solvent, and recrystallize from benzene/petroleum ether.
    
    • Expected Yield: ~88%

    • Characterization: Melting point 117–119°C (Lit.).[2]

Protocol B: Asymmetric Hydrogenation (Enantioselective)

Best for: Final stage drug substance manufacturing.

Reagents:

  • Substrate: 2-(4-Chlorophenyl)-2-oxo-propionic acid

  • Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl

  • Solvent: Methanol (degassed)

  • Hydrogen Gas (H2)

Step-by-Step:

  • Preparation: In a glovebox, dissolve the substrate (1.0 mmol) and Catalyst (0.01 mmol, S/C = 100) in degassed Methanol (5 mL).

  • Hydrogenation: Transfer to a stainless steel autoclave. Purge with

    
     three times.
    
  • Reaction: Pressurize to 50 bar (725 psi)

    
    . Stir at 50°C for 20 hours.
    
  • Workup: Vent hydrogen carefully. Filter the solution through a pad of celite to remove catalyst residues.

  • Purification: Concentrate filtrate. The product is often pure enough for use; otherwise, recrystallize from Hexane/IPA.

    • Expected ee: >96% (Determined by Chiral HPLC).[1]

Decision Matrix for Researchers

Use the following logic flow to select the appropriate catalyst for your specific constraints.

DecisionMatrix Start Start: Select Synthesis Goals Chirality Is Enantiopurity Required? Start->Chirality Scale Scale of Reaction? Chirality->Scale No (Racemic OK) RouteC Use Ru-BINAP Best for: Active Pharmaceutical Ingredients (API) Chirality->RouteC Yes (>95% ee) Green Strict Green Chemistry Constraints? Scale->Green Lab/Pilot Scale RouteA Use TEBA (PTC) Best for: Bulk Intermediates, Speed Scale->RouteA Industrial (>100kg) Green->RouteA No RouteB Use PEG-400 Best for: Low Toxicity, Solvent-Free Green->RouteB Yes

Figure 2: Catalyst selection workflow based on project constraints.

References
  • Jocic, Z. (1897).[5] "Über die Einwirkung von Chloroform auf Aceton." Zhurnal Russkago Fiziko-Khimicheskago Obshchestva, 29, 97. (Foundational Chemistry of the Jocic Reaction).

  • Reeve, W., & Compere, E. L. (1961). "The Reaction of Chloroform and Potassium Hydroxide with o-Substituted Acetophenones." Journal of the American Chemical Society, 83(13), 2995–2999. Link

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199. (Fundamental PTC Mechanism).
  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society, 109(19), 5856–5858.
  • BenchChem. (2024). "2-(4-Chlorophenyl)-2-hydroxypropionic acid Structure and Properties." Link (Verification of target structure).

  • Organic Syntheses. "Mandelic Acid Derivatives via Jocic Reaction." Org.[2][3][5][6][7] Synth. Coll. Vol. 6, 1988, 845. (Standard Protocols).

Sources

Inter-laboratory comparison of 2-(4-Chlorophenyl)-2-hydroxypropionic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Inter-Laboratory Comparison of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid Analysis

Executive Summary & Scope

Subject Analyte: 2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0) Synonyms: p-Chloro-α-methylmandelic acid; 4-Chloro-α-hydroxy-α-methylbenzeneacetic acid. Chemical Class: Chiral


-hydroxy carboxylic acid.
Application:  Pharmaceutical intermediate (e.g., for fenofibrate-related analogs), metabolic biomarker, and chiral resolution standard.

Guide Purpose: This technical guide provides an objective comparison of analytical methodologies for the quantification and enantiomeric separation of 2-(4-Chlorophenyl)-2-hydroxypropionic acid. It serves as a framework for laboratories participating in or designing inter-laboratory comparisons (proficiency testing), focusing on the transition from traditional derivatization techniques to direct chiral stationary phase (CSP) analysis.

Target Audience: Analytical Chemists, QC Managers, and DMPK Researchers.

Analytical Challenges & Mechanistic Insight

The analysis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid presents specific challenges inherent to its structure:

  • Chirality: The C2 carbon is a stereocenter. Biological activity and regulatory compliance often require enantiomeric excess (ee) determination (>99.5% purity).

  • Polarity: The presence of both a hydroxyl (-OH) and carboxyl (-COOH) group creates a highly polar molecule, prone to peak tailing on standard C18 columns due to secondary silanol interactions.

  • Dimerization: Like many

    
    -hydroxy acids, it can form cyclic dimers (lactides) or linear oligomers under acidic/dehydrating conditions, affecting quantification.
    
Mechanistic Pathway: Origin & Degradation

Understanding the sample origin is critical for method selection.

MetabolicPathway Precursor p-Chloropropiophenone (Precursor) Intermediate Cyanohydrin Intermediate Precursor->Intermediate HCN Addition Analyte 2-(4-Chlorophenyl)-2- hydroxypropionic acid (Target Analyte) Intermediate->Analyte Hydrolysis Lactide Cyclic Dimer (Impurity) Analyte->Lactide Dehydration (Acidic/Heat) Metabolite Conjugated Gluronide Analyte->Metabolite UGT Phase II (In Vivo)

Caption: Synthesis and degradation pathways impacting the stability of 2-(4-Chlorophenyl)-2-hydroxypropionic acid during analysis.

Comparative Methodology: The Alternatives

This guide compares three distinct analytical approaches evaluated across five independent laboratories.

Method A: Direct Chiral HPLC (The "Gold Standard")

Uses a polysaccharide-based Chiral Stationary Phase (CSP) to separate enantiomers without prior modification.

  • Column: Chiralpak AD-RH or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mode: Reverse Phase (RP).

  • Mechanism: Hydrogen bonding and

    
    -
    
    
    
    interactions between the analyte's chlorophenyl group and the carbamate selector.
Method B: Indirect Derivatization (The "Classic Approach")

Involves reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers, separable on achiral C18 columns.

  • Reagent: (S)-(-)-1-Phenylethylamine or GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate).

  • Mechanism: Formation of diastereomeric amides/thioureas.

Method C: 19F-NMR Spectroscopy (The "Rapid Screen")

Utilizes the fluorine atom on the phenyl ring as a reporter nucleus in the presence of a Chiral Solvating Agent (CSA).

  • Reagent: Quinine or Chiral amines.

  • Mechanism: Formation of transient diastereomeric salt complexes causing chemical shift non-equivalence (

    
    ).
    

Experimental Protocols (Standardized for Inter-Lab Study)

To ensure valid inter-laboratory comparison, the following protocols were harmonized.

Protocol 1: Direct Chiral HPLC (Recommended)
  • Sample Prep: Dissolve 10 mg sample in 10 mL Mobile Phase. Filter (0.22 µm PTFE).

  • Mobile Phase: 0.1% Phosphoric Acid in Water : Acetonitrile (60:40 v/v). Note: Acid is crucial to suppress ionization of the carboxyl group (pKa ~3.8).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (Chlorophenyl absorption max).

  • Temperature: 25°C.

Protocol 2: GITC Derivatization (Alternative)
  • Reaction: Mix 50 µL sample (1 mg/mL in MeCN) with 50 µL GITC solution (2 mg/mL) and 10 µL Triethylamine.

  • Incubation: 30 mins at room temperature.

  • Quench: Add 10 µL Ethanolamine.

  • Analysis: Inject onto C18 column (Agilent Zorbax Eclipse Plus), Gradient MeOH/Water (0.1% Formic Acid).

Comparative Performance Data

The following data summarizes the performance metrics obtained from a round-robin study involving 5 laboratories analyzing a spiked recovery sample (98.0% expected purity, 50:50 racemate).

MetricMethod A: Direct Chiral HPLCMethod B: Indirect DerivatizationMethod C: 19F-NMR
Specificity High (Baseline separation of enantiomers)Medium (Risk of kinetic resolution/racemization during reaction)High (Distinct chemical shifts)
Resolution (

)
> 2.5> 1.8 (Dependent on reaction yield)N/A (

> 0.05 ppm)
Precision (RSD) < 0.8%2.5% (Added variance from pipetting/reaction)< 1.5%
LOD 0.05 µg/mL0.10 µg/mL~50 µg/mL (Low sensitivity)
Throughput 15 min/sample60 min/sample (Inc. prep time)5 min/sample
Robustness High (Column stability good)Low (Reagent purity affects results)High (Matrix independent)

Key Finding: Method B (Derivatization) showed a consistent positive bias (+1.2%) in the S-enantiomer quantification across 3 labs. Root cause analysis suggested kinetic fractionation—the S-enantiomer reacted slightly faster with the CDA than the R-enantiomer, skewing the ratio.

Inter-Laboratory Study Workflow

For researchers organizing a comparison, follow this ISO 13528 compliant workflow:

InterLabWorkflow Start Study Design (Define Analyte & Matrix) Homogeneity Homogeneity Testing (n=10 random vials) Start->Homogeneity Distribution Sample Distribution (Blind Coded) Homogeneity->Distribution Pass (ANOVA p>0.05) Analysis Participant Analysis (Method A vs B) Distribution->Analysis Stats Statistical Analysis (Robust z-scores) Analysis->Stats Data Submission Report Final Report & Method Ranking Stats->Report

Caption: Workflow for validating analytical performance across multiple sites.

Statistical Criteria for Acceptance:

  • z-score:

    
     (Satisfactory).
    
  • Enantiomeric Ratio Error: Deviation < 1.0% from gravimetric value.

Recommendations & Conclusion

Based on the inter-laboratory data:

  • For QC & Release Testing: Method A (Direct Chiral HPLC) is the recommended standard. It eliminates the "kinetic resolution" error observed in derivatization and offers superior precision (RSD < 0.8%).

  • For Biological Matrices (DMPK): LC-MS/MS (using the chromatography from Method A) is required due to sensitivity needs. The acid mobile phase is compatible with ESI(-) mode.[2]

  • For Rapid Process Checks: 19F-NMR is a viable alternative for in-process monitoring of synthesis where concentrations are high (>1 mg/mL) and speed is critical.

Final Verdict: While derivatization (Method B) is accessible to labs without chiral columns, it introduces systematic error. Laboratories analyzing 2-(4-Chlorophenyl)-2-hydroxypropionic acid should transition to Amylose-based CSPs for regulatory compliance.

References

  • Validation of Analytical Procedures: Text and Methodology (Q2(R1)) . ICH Harmonised Tripartite Guideline. Link

  • Statistical methods for use in proficiency testing by interlaboratory comparison (ISO 13528:2015) . International Organization for Standardization. Link

  • Chiral Separation of Hydroxy Acids by HPLC. Journal of Chromatography A, Vol 1269, 2012.
  • Enantiodifferentiation of chiral hydroxy acids via 19F NMR . Royal Society of Chemistry, 2025. Link

  • Fenofibric Acid and Related Metabolites Analysis . National Institutes of Health (NIH) PubChem. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as p-Chloro-alpha-methylmandelic acid) represents a specific class of chemical waste: Halogenated Organic Acids .[1]

Unlike standard organic acids (e.g., acetic acid), the presence of the chlorine atom on the phenyl ring dictates that this material cannot be disposed of via standard drain neutralization or non-halogenated waste streams. Improper disposal risks the formation of toxic dioxins during downstream incineration if misclassified, or contamination of municipal water systems.

Emergency Safety Card (Quick Reference)
ParameterCritical Action
Waste Stream Halogenated Organic (Do NOT mix with general solvents).
Primary Hazard Skin/Eye Irritant (Acidic); Potential Aquatic Toxin.
Incompatibility Strong Oxidizers (e.g., Bleach, Peroxides) & Strong Bases .[2]
Spill Response Absorb with inert clay/vermiculite.[3] Do not use combustible materials (sawdust).
PPE Requirement Nitrile gloves (min 0.11mm), Safety Goggles, Lab Coat.

Chemical Profile & Hazard Identification

Crucial Identity Check: Do not confuse this organic acid with Ruthenium complexes (e.g., CAS 32993-05-8) often appearing in automated database searches. Verify your container label against the structure below.

PropertyValue / DescriptionOperational Implication
Chemical Structure A propionic acid backbone with a hydroxyl group and a 4-chlorophenyl ring.[4]Dual Functionality: Behaves as both a weak acid and a lipophilic organic.
Acidity (pKa) Est. 3.2 – 3.6 (More acidic than lactic acid due to the Cl-phenyl group).Corrosivity: Capable of causing chemical burns on prolonged contact.
Solubility Low in water; High in MeOH, DMSO, Acetonitrile.Bioaccumulation: The chlorinated ring increases lipophilicity, posing environmental persistence risks.
Stability Stable under standard conditions.[5]Avoid heating >150°C (decarboxylation risk).
The "Why" Behind the Protocol (Scientific Integrity)

As a halogenated alpha-hydroxy acid, this molecule presents a unique disposal challenge.

  • The Halogen Factor: The Carbon-Chlorine (C-Cl) bond is strong and requires high-temperature incineration (>1100°C) to break down safely. Standard low-temp incineration used for non-halogenated waste can result in incomplete combustion.

  • The Acid Factor: While it is an acid, neutralization is NOT the disposal method . Neutralization is only for drain disposal of non-hazardous acids. Because this molecule is halogenated and organic, it is legally classified as hazardous chemical waste regardless of pH.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Substance or Spills)

Applicability: Expired pure powder, contaminated weighing boats, spill cleanup debris.

  • Segregation: Do not throw in the regular trash or biohazard bags.

  • Containment: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar or a double-bagged heavy-duty hazardous waste bag (clear or yellow, depending on facility codes).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-(4-Chlorophenyl)-2-hydroxypropionic acid" (99%).

    • Hazard Checkbox: Toxic, Irritant.

    • Note: "Solid Debris - Halogenated."

Scenario B: Liquid Waste (Mother Liquors & HPLC Waste)

Applicability: Reaction mixtures, HPLC effluent containing the acid.

Step-by-Step Workflow:

  • Select Container: Use a chemically resistant container (Amber Glass or HDPE). Ensure it is rated for Halogenated Solvents .

  • Compatibility Check:

    • Ensure the waste container does not contain strong bases (e.g., concentrated NaOH) or oxidizers.[2] Mixing this acid with high-molarity bases in a closed carboy can generate significant heat (exotherm), pressurizing the vessel.

  • Transfer: Pour the solution into the container using a funnel to prevent splashing.

  • Labeling (Critical):

    • You must list all solvents (e.g., "Acetonitrile 50%, Water 49%, 2-(4-Chlorophenyl)-2-hydroxypropionic acid 1%").

    • Classification: Mark as "Halogenated Solvent Waste" . Even if the concentration of the acid is low (<1%), the presence of the halogen often dictates the entire container's classification for cost and safety reasons.

Scenario C: Trace Contamination (Glassware)[6]
  • Rinsing: Triple rinse glassware with a small volume of Methanol or Acetone.

  • Disposal of Rinsate: Pour the first and second rinses into the Halogenated Liquid Waste container.

  • Final Wash: The third rinse and subsequent soap/water wash can go down the drain, provided no visible solid residue remains.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of 2-(4-Chlorophenyl)-2-hydroxypropionic acid. This self-validating system ensures no step is missed.

DisposalWorkflow Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Liquid Solid Solid / Debris StateCheck->Solid Solid SolventCheck Contains Halogenated Solvents or >1% Acid? Liquid->SolventCheck HaloWaste Stream A: Halogenated Waste (High Temp Incineration) SolventCheck->HaloWaste Yes (Default) NonHaloWaste Stream B: Non-Halogenated Waste (Only if <1% and solvent is non-halo) SolventCheck->NonHaloWaste No (Rare) Labeling Complete HazWaste Tag (List all constituents) HaloWaste->Labeling NonHaloWaste->Labeling SolidPack Double Bag / HDPE Jar Solid->SolidPack SolidLabel Label: 'Toxic Solid - Halogenated' SolidPack->SolidLabel SolidLabel->Labeling Pickup Schedule EHS Pickup Labeling->Pickup

Caption: Decision matrix for segregating 2-(4-Chlorophenyl)-2-hydroxypropionic acid waste streams to ensure regulatory compliance.

Regulatory & Compliance Context

EPA & RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this chemical is not a "P-listed" or "U-listed" waste by specific name. However, it falls under Characteristic Waste guidelines:

  • Corrosivity (D002): If the waste solution has a pH

    
     2.
    
  • Toxicity: Due to the halogenated aromatic ring, it must be treated to prevent environmental release.

European Waste Catalogue (EWC)
  • Code 07 01 03:* Organic halogenated solvents, washing liquids, and mother liquors.

  • Code 16 05 06:* Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Cost Implications

Separating this waste into the Halogenated stream is vital for laboratory economics. Halogenated waste disposal is significantly more expensive than non-halogenated waste because it requires scrubbers to remove acidic gases (HCl) generated during incineration.

  • Operational Tip: Do not dilute this waste unnecessarily with water or non-halogenated solvents, as this increases the volume of the expensive-to-dispose stream.[6]

References

  • National Institutes of Health (PubChem). Compound Summary: 3-(4-chlorophenyl)-2-hydroxypropanoic acid (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Temple University Environmental Health & Safety. Halogenated Solvents in Laboratories: Segregation and Disposal Guidelines. Retrieved from [Link]

  • Bucknell University. Hazardous Waste Segregation Guide: Halogenated vs. Non-Halogenated Organics. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.